Product packaging for 1,1,1-Trichloroacetone(Cat. No.:CAS No. 918-00-3)

1,1,1-Trichloroacetone

Cat. No.: B165163
CAS No.: 918-00-3
M. Wt: 161.41 g/mol
InChI Key: SMZHKGXSEAGRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1,1-Trichloroacetone, also known as this compound, is a useful research compound. Its molecular formula is C3H3Cl3O and its molecular weight is 161.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ethyl alcohol and ethyl etherin water, 7.45x10+3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2645. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3Cl3O B165163 1,1,1-Trichloroacetone CAS No. 918-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trichloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZHKGXSEAGRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021679
Record name 1,1,1-Trichloropropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

149 °C
Record name 1,1,1-TRICHLOROACETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in ethyl alcohol and ethyl ether
Record name 1,1,1-TRICHLOROACETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.435 g/cu cm at 20 °C
Record name 1,1,1-TRICHLOROACETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

918-00-3, 72497-18-8
Record name 1,1,1-Trichloropropanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trichloroacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072497188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloroacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-Trichloropropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-Trichloroacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,1-TRICHLOROACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW27ZG5LDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,1,1-TRICHLOROACETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Synthesis of 1,1,1-Trichloropropan-2-one from Chloroacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,1,1-trichloropropan-2-one, a chlorinated ketone, from chloroacetone. The primary method detailed is the direct chlorination of chloroacetone in an aqueous alkaline medium. This document outlines the experimental protocol, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Chemical Reaction Pathway

The synthesis of 1,1,1-trichloropropan-2-one from chloroacetone involves the substitution of the two remaining alpha-hydrogens on the chlorinated carbon with chlorine atoms. The reaction is typically carried out by bubbling chlorine gas through a solution of chloroacetone in the presence of a base.

G chloroacetone Chloroacetone (1-chloropropan-2-one) trichloroacetone 1,1,1-Trichloropropan-2-one chloroacetone->trichloroacetone + 2 Cl2, KOH (aq)

Caption: Reaction scheme for the synthesis of 1,1,1-trichloropropan-2-one.

Experimental Protocol

The following experimental protocol for the synthesis of 1,1,1-trichloropropan-2-one from chloroacetone is based on established chemical literature[1].

Materials:

  • Monochloroacetone (231 g)

  • Potassium hydroxide (275 g)

  • Water (950 g)

  • Chlorine gas

  • Anhydrous sodium sulfate (200 g)

Equipment:

  • 5-liter reaction kettle with a mechanical stirrer

  • Gas inlet tube

  • External tail gas absorption device

  • Separatory funnel

  • Drying apparatus

Procedure:

  • Reaction Setup: In a 5-liter reaction kettle equipped with a mechanical stirrer and a gas inlet, sequentially add 231 grams of monochloroacetone, 275 grams of potassium hydroxide, and 950 grams of water[1].

  • Chlorination: While stirring the mixture, bubble chlorine gas through the solution. Maintain the reaction temperature between 15 and 20 degrees Celsius. The introduction of chlorine gas should continue for approximately 6.6 hours, corresponding to about 400 grams of chlorine as measured by a flowmeter[1].

  • Reaction Monitoring: The reaction is considered complete when the solution becomes clear[1].

  • Workup:

    • Allow the reaction mixture to stand for 1 hour to allow for phase separation[1].

    • Separate the lower, yellow-green organic phase[1].

    • Dry the organic phase with 200 grams of anhydrous sodium sulfate[1].

  • Product Isolation: The dried organic phase is the crude product, 1,1,1-trichloroacetone. The reported yield is 301 grams with a gas phase purity of 85% and moisture content of less than 0.1%[1]. It is important to note that 1,1,3-trichloroacetone can be formed as a by-product in the chlorination of chloroacetone[2].

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.

ParameterValueUnitReference
Reactants
Monochloroacetone231g[1]
Potassium Hydroxide275g[1]
Water950g[1]
Chlorine Gas~400g[1]
Reaction Conditions
Temperature15 - 20°C[1]
Reaction Time~6.6hours[1]
Product
This compound (crude)301g[1]
Purity (gas phase)85%[1]
Moisture<0.1%[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1,1,1-trichloropropan-2-one from chloroacetone.

G cluster_0 Reaction cluster_1 Workup & Isolation A Charge reactor with chloroacetone, KOH, and water B Bubble chlorine gas into the mixture at 15-20 °C for ~6.6 hours A->B C Monitor for reaction completion (clear solution) B->C D Allow mixture to stand for 1 hour C->D E Separate the lower organic phase D->E F Dry the organic phase with anhydrous sodium sulfate E->F G Obtain crude this compound F->G

Caption: Experimental workflow for the synthesis of 1,1,1-trichloropropan-2-one.

Safety Considerations

  • Chloroacetone: Chloroacetone is a lachrymator and is toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Chlorine Gas: Chlorine gas is highly toxic and corrosive. All manipulations should be conducted in a fume hood, and appropriate gas scrubbing procedures should be in place.

  • Potassium Hydroxide: Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • 1,1,1-Trichloropropan-2-one: The product is also expected to be an irritant. Handle with appropriate PPE.

This guide is intended for use by qualified professionals. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 1,1,1-Trichloroacetone, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes a compilation of reported values, detailed experimental protocols for the determination of these properties, and a visualization of a common synthesis pathway.

Core Physical Properties

This compound, a chlorinated analog of acetone, is a colorless liquid at standard conditions. Accurate knowledge of its physical properties is crucial for its application in organic synthesis and other chemical processes.

Data Presentation: Boiling Point and Density

The boiling point and density of this compound have been reported with some variability across different sources. The following tables summarize these quantitative data to provide a comparative overview.

Table 1: Reported Boiling Points of this compound

Boiling Point (°C)Source Citation
149[1]
134[2][3]
172[4]

Table 2: Reported Densities of this compound

Density (g/cm³)Temperature (°C)Source Citation
1.43520[1]
1.475Not Specified[2]
1.428Not Specified[4]

Experimental Protocols

The following sections detail standard laboratory methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a small quantity of liquid.[5]

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of the liquid sample is placed into the small test tube.

  • The capillary tube, with its open end facing down, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is then immersed in the heating bath.

  • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

  • The heat is then removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[7]

Apparatus:

  • Graduated cylinder or pycnometer (density bottle) for accurate volume measurement

  • Analytical balance for precise mass measurement

  • Thermometer to record the temperature of the liquid

Procedure:

  • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[8]

  • A specific volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.[8]

  • The mass of the container with the liquid is then measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

  • The density is calculated using the formula: Density = Mass / Volume.[9]

  • The temperature of the liquid should be recorded as density is temperature-dependent.[7] For higher accuracy, it is recommended to repeat the measurement multiple times and calculate the average.[8]

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of chloroacetone.[1] The following diagram illustrates the workflow for this chemical reaction.

Synthesis_of_1_1_1_Trichloroacetone Synthesis of this compound chloroacetone Chloroacetone reaction_vessel Reaction Vessel (15-20°C) chloroacetone->reaction_vessel Reactant potassium_hydroxide Potassium Hydroxide potassium_hydroxide->reaction_vessel Base chlorine_gas Chlorine Gas chlorine_gas->reaction_vessel Chlorinating Agent reaction Chlorination Reaction reaction_vessel->reaction separation Liquid Separation reaction->separation Reaction Mixture drying Drying with Anhydrous Sodium Sulfate separation->drying Organic Phase product This compound drying->product Final Product

References

In-Depth Technical Guide: Physicochemical Data of 1,1,1-Trichloroacetone (CAS 918-00-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,1,1-Trichloroacetone, identified by the CAS number 918-00-3. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key physicochemical determinations and a synthetic route are also included, alongside mandatory visualizations of the synthesis workflow and a putative toxicity pathway.

Core Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the tables below.

General and Physical Properties
PropertyValueReference
IUPAC Name 1,1,1-Trichloropropan-2-one[1]
CAS Number 918-00-3[1]
Molecular Formula C₃H₃Cl₃O[1]
Molecular Weight 161.41 g/mol [1]
Appearance Colorless liquid[1]
Density 1.475 g/cm³[1]
Boiling Point 134 °C[2]
Melting Point -94.8 °C[3]
Flash Point 64 °C[4]
Refractive Index 1.4635 at 17 °C[5]
Solubility Data
SolventSolubilityReference
Water Slightly soluble[1]
Ethanol Soluble[1]
Diethyl Ether Soluble[1]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are provided below.

Synthesis of this compound via Chlorination of Chloroacetone

This protocol describes a common method for the synthesis of this compound.[6]

Materials:

  • Monochloroacetone (231 g)

  • Potassium hydroxide (275 g)

  • Water (950 g)

  • Chlorine gas

  • Anhydrous sodium sulfate (200 g)

  • 5-liter reaction kettle with mechanical agitation and a tail gas absorption device

Procedure:

  • To the 5-liter reaction kettle, add monochloroacetone, potassium hydroxide, and water in sequence.

  • Maintain the temperature of the reaction mixture between 15 and 20 °C.

  • While stirring, bubble chlorine gas through the mixture for approximately 6.6 hours (approximately 400 g of chlorine gas).

  • Continue the reaction until the solution becomes clear.

  • Allow the mixture to stand for 1 hour to allow for phase separation.

  • Separate the lower, yellow-green organic phase.

  • Dry the organic phase with anhydrous sodium sulfate.

  • The resulting product is this compound.

Determination of Boiling Point (Capillary Method)

This is a standard method for determining the boiling point of a liquid organic compound.

Materials:

  • This compound sample

  • Small test tube

  • Capillary tube, sealed at one end

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamp and stand

Procedure:

  • Place a small amount (a few milliliters) of this compound into the small test tube.

  • Place the capillary tube, with its sealed end facing up, into the test tube containing the sample.

  • Securely clamp the test tube and immerse it in the heating bath.

  • Place the thermometer in the heating bath, ensuring the bulb is at the same level as the sample in the test tube.

  • Heat the apparatus slowly and observe the capillary tube.

  • The boiling point is the temperature at which a steady stream of bubbles emerges from the open end of the capillary tube. Record this temperature.

Determination of Melting Point (for solid compounds)

While this compound is a liquid at room temperature, this general protocol is for determining the melting point of solid organic compounds.

Materials:

  • Solid organic compound sample

  • Capillary tube, sealed at one end

  • Melting point apparatus or Thiele tube with a heating bath

  • Thermometer

Procedure:

  • Finely powder the dry solid sample.

  • Pack a small amount of the powdered sample into the open end of the capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in the melting point apparatus or attach it to the thermometer and place it in the heating bath.

  • Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has melted (the end of the melting range).

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of an organic compound in various solvents.

Materials:

  • This compound sample

  • Test tubes

  • Water

  • Ethanol

  • Diethyl ether

Procedure:

  • Place approximately 0.1 mL of this compound into a clean, dry test tube.

  • Add the solvent (e.g., water) dropwise, shaking the test tube after each addition, up to a total of 3 mL.

  • Observe whether the sample dissolves to form a homogeneous solution.

  • Record the compound as "soluble," "slightly soluble," or "insoluble" based on the observations.

  • Repeat the procedure for each solvent.

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow reagents Monochloroacetone + Potassium Hydroxide + Water reaction_vessel 5-Liter Reaction Kettle (15-20 °C, Stirring) reagents->reaction_vessel phase_separation Phase Separation (1 hour) reaction_vessel->phase_separation chlorination Chlorine Gas (6.6 hours) chlorination->reaction_vessel organic_phase Lower Organic Phase (Yellow-Green) phase_separation->organic_phase drying Drying with Anhydrous Sodium Sulfate organic_phase->drying product This compound drying->product Toxicity_Pathway TCA This compound (CAS 918-00-3) Cell Cellular Environment TCA->Cell Metabolism Metabolism (e.g., Cytochrome P450) Cell->Metabolism ReactiveIntermediates Reactive Intermediates Metabolism->ReactiveIntermediates DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage ChromosomalAberrations Chromosomal Aberrations DNA_Damage->ChromosomalAberrations Genotoxicity Genotoxicity ChromosomalAberrations->Genotoxicity

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,1,1-trichloroacetone (CAS No: 918-00-3).[1][2][3] It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed spectral information and experimental context for this compound.

Introduction to this compound

This compound, with the chemical formula C₃H₃Cl₃O, is a chlorinated analog of acetone.[1][4] It exists as a colorless liquid and is utilized in various chemical syntheses.[1][2] Understanding its structural characteristics through techniques like NMR spectroscopy is crucial for its application and for quality control.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical GroupChemical Shift (ppm)MultiplicityIntegration
CH₃~2.4Singlet3H

Note: The exact chemical shift can vary slightly depending on the solvent and concentration used.

Table 2: ¹³C NMR Spectral Data
Carbon AtomChemical Shift (ppm)
C=O~193
CCl₃~94
CH₃~33

Note: The exact chemical shift can vary slightly depending on the solvent and concentration used.

Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift. Chloroform-d (CDCl₃) is a common choice for compounds like this compound.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS is assigned a chemical shift of 0.00 ppm and is used as a reference point.[5][6]

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for data acquisition.[7]

  • Tuning and Shimming: Tune the probe to the appropriate frequency for ¹H or ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the peak for the internal standard (TMS) to 0.00 ppm.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of NMR Data Relationship

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic NMR signals.

G Figure 1: Structural Correlation of this compound and its NMR Signals cluster_molecule This compound cluster_signals NMR Signals cluster_1h ¹H NMR cluster_13c ¹³C NMR mol H_signal CH₃ ~2.4 ppm (s, 3H) mol->H_signal Corresponds to C1_signal C=O ~193 ppm mol->C1_signal Corresponds to C2_signal CCl₃ ~94 ppm mol->C2_signal C3_signal CH₃ ~33 ppm mol->C3_signal

Caption: Structural correlation of this compound with its NMR signals.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,1,1-Trichloroacetone (C₃H₃Cl₃O). Understanding this fragmentation is crucial for the unambiguous identification and characterization of this compound in complex matrices, a common requirement in metabolomics, environmental analysis, and drug metabolite studies. This document outlines the key fragmentation pathways, presents quantitative data, and provides a representative experimental protocol for its analysis.

Quantitative Fragmentation Data

The mass spectrum of this compound is characterized by a series of distinct fragment ions. The quantitative data, obtained from the National Institute of Standards and Technology (NIST) database, is summarized below.[1][2] The spectrum was acquired using electron ionization (EI).

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Ion Fragment
43100[CH₃CO]⁺
4710.5[CCl]⁺
493.3[CCl]⁺ (³⁷Cl isotope)
8231.4[C₂Cl₂]⁺
8420.1[C₂Cl₂]⁺ (³⁷Cl isotope)
863.2[C₂Cl₂]⁺ (³⁷Cl₂ isotope)
11725.6[CCl₃]⁺
11924.8[CCl₃]⁺ (³⁷Cl isotope)
1218.0[CCl₃]⁺ (³⁷Cl₂ isotope)
1230.8[CCl₃]⁺ (³⁷Cl₃ isotope)
1601.5[M]⁺ (Molecular Ion)
1621.4[M]⁺ (³⁷Cl isotope)
1640.5[M]⁺ (³⁷Cl₂ isotope)

Core Fragmentation Pathway

Under electron ionization, this compound undergoes several predictable fragmentation reactions. The primary mechanism is alpha-cleavage, a common fragmentation pathway for ketones.[3][4][5][6][7]

The process begins with the ionization of the this compound molecule, forming a molecular ion ([M]⁺) at m/z 160 (for the isotopologue with three ³⁵Cl atoms). Due to the presence of three chlorine atoms, the molecular ion peak is accompanied by isotopic peaks at m/z 162 and 164, reflecting the natural abundance of ³⁷Cl.

The most favorable fragmentation route is the cleavage of the C-C bond between the carbonyl group and the trichloromethyl group (an alpha-cleavage). This results in the formation of a stable acylium ion, [CH₃CO]⁺, which is observed as the base peak at m/z 43. The other product of this cleavage is the trichloromethyl radical (•CCl₃), which is a neutral species and therefore not detected by the mass spectrometer.

An alternative alpha-cleavage can occur, leading to the formation of the trichloromethyl cation, [CCl₃]⁺, and a methylketene radical. The [CCl₃]⁺ ion gives rise to a characteristic isotopic cluster starting at m/z 117.

G cluster_alpha Alpha-Cleavage cluster_radicals Neutral Radicals (Not Detected) M This compound [C₃H₃Cl₃O]⁺˙ m/z 160, 162, 164 F1 Acylium Ion [CH₃CO]⁺ m/z 43 (Base Peak) M->F1 - •CCl₃ F2 Trichloromethyl Cation [CCl₃]⁺ m/z 117, 119, 121, 123 M->F2 - CH₃CO• R1 Trichloromethyl Radical •CCl₃ R2 Acetyl Radical CH₃CO•

Diagram 1: Primary fragmentation pathways of this compound.

Experimental Protocols

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in a high-purity solvent such as methanol or ethyl acetate.

  • Working standards are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • For unknown samples, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required to isolate the analyte from the sample matrix. The final extract should be dissolved in a compatible solvent.

2. Gas Chromatography (GC) Conditions:

  • GC System: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection (1 µL).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Full scan.

  • Scan Range: m/z 40-200.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis:

  • The acquired mass spectra are compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation of the compound's identity.

  • Quantification is performed by integrating the peak area of a characteristic ion (e.g., the base peak at m/z 43) and comparing it to the calibration curve.

This comprehensive guide provides the foundational knowledge for the mass spectrometric analysis of this compound, enabling researchers to confidently identify and quantify this compound in their studies.

References

An In-depth Technical Guide to C3H3Cl3O Isomers: IUPAC Nomenclature, Synonyms, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C3H3Cl3O, focusing on their IUPAC nomenclature, common synonyms, physical and chemical properties, and detailed experimental protocols for their synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Isomers of C3H3Cl3O: Nomenclature and Synonyms

The chemical formula C3H3Cl3O most prominently represents two structural isomers: 1,1,1-trichloroacetone and 1,1,3-trichloroacetone. The nomenclature and various synonyms for these compounds are crucial for accurate identification in literature and chemical databases.

IUPAC Name Synonyms CAS Number
1,1,1-trichloropropan-2-oneThis compound, α,α,α-Trichloroacetone, Trichloroacetone, 1,1,1-TCP, CCl3COCH3[1][2][3][4][5]918-00-3[1][2][3][4][5]
1,1,3-trichloropropan-2-one1,1,3-Trichloroacetone, α,α',α'-Trichloroacetone, 1,1,3-Trichloro-2-propanone[6][7][8]921-03-9[6][7][8]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 1,1,3-trichloroacetone is presented below. These properties are essential for their handling, application in synthesis, and analytical characterization.[9][10][11][12][13]

Property This compound 1,1,3-Trichloroacetone
Molecular Formula C3H3Cl3O[2][4][14]C3H3Cl3O[7][8]
Molecular Weight 161.41 g/mol [2][14]161.41 g/mol [7][15]
Appearance Colorless liquid[2][4][16]Colorless to light yellow, clear oily liquid[6][17][18]
Boiling Point 134 °C[14][16]170.7 °C at 760 mmHg[18]; 88-90 °C at 76 mmHg[15][19]
Melting Point -94.8 °C[20]9-11 °C[15][18][19]
Density 1.43 g/cm³[16]; 1.475 g/cm³[2]1.512 g/mL at 20 °C[15][18][19]
Flash Point 64 °C[16]79.4 °C[18]
Solubility Slightly soluble in water; soluble in ethanol and diethyl ether[2]Poor solubility in water; soluble in organic solvents like petroleum ether and hexane[6]
Refractive Index Not specifiedn20/D 1.491[18]

Experimental Protocols: Synthesis of C3H3Cl3O Isomers

Detailed experimental procedures for the synthesis of this compound and 1,1,3-trichloroacetone are outlined below. These protocols are based on established chemical literature and patents.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of monochloroacetone.[21]

Procedure:

  • In a 5-liter reaction vessel equipped with a mechanical stirrer and a tail gas absorption device, add 231 g of monochloroacetone, 275 g of potassium hydroxide, and 950 g of water.

  • Maintain the temperature of the mixture at 15-20 °C.

  • Bubble chlorine gas through the stirred solution for approximately 6.6 hours (an estimated 400 g of chlorine).

  • Continue the reaction until the solution becomes clear.

  • Allow the mixture to stand for 1 hour to facilitate phase separation.

  • Separate the lower, yellow-green organic phase.

  • Dry the organic phase with 200 g of anhydrous sodium sulfate.

  • The resulting product is this compound with a reported gas phase purity of 85% and moisture content below 0.1%.[21]

Synthesis of 1,1,3-Trichloroacetone

Several methods exist for the synthesis of 1,1,3-trichloroacetone, often starting from acetone or its chlorinated derivatives.

Procedure:

  • To a 2500 mL three-necked flask, add 500 g of a dichloroacetone mixture (typically obtained from the chlorination of acetone, containing approximately 70.8% 1,1-dichloroacetone and 12.3% 1,3-dichloroacetone by weight).

  • Add 25 g of methanesulfonic acid as a catalyst.

  • Heat the reaction mixture and maintain the internal temperature at 115-120 °C.

  • In a stepwise manner, add trichloroisocyanuric acid:

    • Add 100 g over 10 minutes and maintain the temperature for 30 minutes.

    • Add 50 g over 5 minutes and stir for 30 minutes.

    • Add 25 g over 5 minutes and stir for 30 minutes.

    • Add 12.5 g over 5 minutes and stir for 30 minutes.

  • Upon completion, the reaction is stopped. The product mixture contains approximately 55% 1,1,3-trichloroacetone by weight, as determined by gas chromatography (GC).[1]

Procedure:

  • In a suitable reaction vessel, mix acetone with an iodine catalyst.

  • Introduce chlorine gas into the mixture while maintaining the temperature between 20 °C and 30 °C. For instance, into a mixture of 14.5 g of acetone and 1.4 g of iodine, 20 g of chlorine is introduced over 10 minutes, followed by an additional 36 g of chlorine over 4 hours.[22]

  • The crude product from this reaction contains approximately 76% by weight of 1,1,3-trichloroacetone.[22]

Analytical Methodologies

The analysis of C3H3Cl3O isomers is critical for quality control and environmental monitoring. Gas chromatography is a primary technique for their separation and quantification.

EPA Method 551.1: Analysis of 1,1,1-Trichloro-2-propanone in Drinking Water[26][27][28][29][30]

This method is designed for the determination of chlorinated disinfection byproducts, including 1,1,1-trichloro-2-propanone, in drinking water.

Summary of the Protocol:

  • Sample Collection and Preservation: Collect water samples in 60-mL vials. For the analysis of 1,1,1-trichloro-2-propanone, use ammonium chloride as a dechlorinating agent. Samples should be stored at 4 °C.[23]

  • Extraction: A 50-mL aliquot of the water sample is extracted with 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane.[24]

  • Gas Chromatography (GC) Analysis:

    • Inject a 2 µL aliquot of the extract into a GC system equipped with a fused silica capillary column and a linearized electron capture detector (ECD).[24]

    • The separation and detection of the target analytes are achieved under specific chromatographic conditions.

  • Quantification: Use procedural standard calibration to quantify the concentration of the analytes.[24]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of a C3H3Cl3O isomer, such as 1,1,3-trichloroacetone.

Synthesis_Analysis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage Reactants Acetone/Dichloroacetone + Chlorinating Agent ReactionVessel Reaction Vessel (Controlled Temperature) Reactants->ReactionVessel Catalyst Acid Catalyst/ Iodine Catalyst->ReactionVessel CrudeProduct Crude 1,1,3-Trichloroacetone ReactionVessel->CrudeProduct Chlorination Distillation Distillation CrudeProduct->Distillation PureProduct Purified 1,1,3-Trichloroacetone Distillation->PureProduct Fractional Distillation GC_ECD Gas Chromatography (GC-ECD) PureProduct->GC_ECD Sample Injection DataAnalysis Data Analysis & Quantification GC_ECD->DataAnalysis Chromatogram FinalReport Certificate of Analysis DataAnalysis->FinalReport

Caption: Logical workflow for the synthesis and analysis of 1,1,3-trichloroacetone.

Biological Activity and Toxicological Information

Both this compound and 1,1,3-trichloroacetone have been investigated for their biological effects. It is important for researchers handling these compounds to be aware of their toxicological profiles.

Studies have shown that both isomers are direct-acting mutagens in the Ames/Salmonella assay.[3][8][15] Furthermore, they have been found to induce structural chromosomal aberrations in Chinese hamster ovary (CHO) cells.[3] In these studies, 1,1,3-trichloroacetone was observed to be more cytotoxic to CHO cells, while this compound resulted in a higher proportion of cells with aberrations.[3] The genotoxic activities of both compounds were reduced in the presence of metabolic activation.[3]

This compound has been identified as a chlorination by-product in finished drinking water supplies.[3] Due to its potential health effects, its presence in drinking water is a subject of regulatory concern.

This guide provides a foundational understanding of the key C3H3Cl3O isomers. For more in-depth information, researchers are encouraged to consult the cited literature.

References

Solubility of 1,1,1-Trichloroacetone in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloroacetone (TCA), a halogenated ketone, serves as a versatile chemical intermediate in various synthetic processes, including pharmaceutical and agrochemical development. A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for its effective handling, application in reaction chemistry, and for predicting its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the available solubility data for this compound, details established experimental protocols for solubility determination, and presents logical workflows for these procedures.

Quantitative Solubility Data

The solubility of this compound has been reported in aqueous and select organic solvents. The available quantitative and qualitative data are summarized in the tables below for ease of comparison.

Table 1: Solubility of this compound in Water
SolventTemperature (°C)SolubilityMethod
Water257.45 g/LEstimated
Water2527 g/LNot Specified

Note: A notable discrepancy exists in the reported aqueous solubility values, highlighting the importance of empirical verification for specific applications.

Table 2: Qualitative Solubility of this compound in Organic Solvents
SolventSolubility
Ethyl AlcoholVery Soluble
Diethyl EtherVery Soluble
EthanolSoluble[1][2]
AcetoneSoluble
ChloroformSoluble

Experimental Protocols for Solubility Determination

Standardized methods for determining the solubility of chemical substances have been established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following protocols are based on these guidelines and are suitable for determining the solubility of this compound.

Aqueous Solubility Determination: OECD 105 Flask Method

The Flask Method is appropriate for substances with a water solubility greater than 10-2 g/L.

Principle: A supersaturated or saturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath with shaker

  • Analytical balance

  • Glass flasks with stoppers

  • Centrifuge or filtration apparatus (e.g., syringe filters with inert membranes)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Preparation of Test Solution: An amount of this compound in excess of its expected solubility is added to a known volume of water in a glass flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The solution is allowed to stand at the test temperature to allow for phase separation. If a solid phase is present, the aqueous phase is separated by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

  • Replicate and Confirmation: The experiment is performed in at least duplicate. The equilibration time should be varied to ensure that true equilibrium has been reached.

Organic Solvent Solubility Determination

A similar flask method can be employed to determine the solubility of this compound in organic solvents.

Procedure:

  • Solvent Selection: Choose a range of relevant organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, chloroform).

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature until equilibrium is achieved.

  • Sample Preparation: Allow any undissolved solute to settle. Carefully take an aliquot of the clear supernatant.

  • Analysis: Analyze the concentration of this compound in the aliquot using a suitable and validated analytical technique (e.g., GC, HPLC). For highly soluble substances, gravimetric analysis of the residue after solvent evaporation can be considered, ensuring the solute is not volatile under the evaporation conditions.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate equilibrate Allow to equilibrate (e.g., 24-48h) agitate->equilibrate phase_sep Phase Separation (Centrifugation/Filtration) equilibrate->phase_sep quantify Quantify concentration in clear liquid phase phase_sep->quantify end End quantify->end

Caption: Experimental Workflow for Solubility Determination.

logical_relationship cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_scope Define Scope (Solvents, Temperature) select_method Select Appropriate Method (e.g., Flask Method) define_scope->select_method prelim_test Preliminary Test select_method->prelim_test analytical_val Analytical Method Validation select_method->analytical_val main_exp Main Experiment (in replicate) prelim_test->main_exp data_analysis Data Analysis & Equilibrium Confirmation main_exp->data_analysis analytical_val->main_exp report Final Report Generation data_analysis->report

Caption: Logical Flow for a Solubility Study.

References

An In-depth Technical Guide to the Discovery and History of Chlorinated Acetones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated acetones, a class of organochlorine compounds, have a rich and varied history, from their early synthesis in the burgeoning field of organic chemistry to their use as chemical warfare agents and their contemporary applications as valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for the most prominent chlorinated acetones: chloroacetone, dichloroacetone, and trichloroacetone. Detailed experimental protocols, comparative data, and workflow visualizations are presented to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Timeline of Discovery and Development

The story of chlorinated acetones is intrinsically linked to the development of synthetic organic chemistry in the 19th century. The ability to substitute hydrogen atoms with halogens on a carbon framework opened up new avenues for chemical synthesis and investigation.

Early Developments (Mid-19th Century):

The synthesis of chlorinated acetones emerged from early investigations into the reactions of acetone with chlorine. While the exact date of the first synthesis of monochloroacetone is not definitively documented in a singular discovery paper, its preparation was an early exploration in the field of ketone halogenation.

The history of dichloroacetone is more clearly recorded. In 1859, the German chemist Rudolph Fittig, known for the Wurtz-Fittig reaction, was one of the early researchers to synthesize and characterize dichloroacetone. His work was followed by further investigations by others, including:

  • Barbaglia (1874)

  • Bischoff (1875)

  • Fritsch (1893)

These early syntheses often involved the direct chlorination of acetone, a method that typically yields a mixture of chlorinated products.

World War I and Beyond:

The early 20th century saw a notorious application for chloroacetone as a lachrymatory agent (tear gas) during World War I.[1] Its irritating and incapacitating effects made it a weapon of choice on the battlefield. This dark chapter in its history spurred further research into its properties and synthesis on a larger scale.

Following the war, the focus shifted towards the industrial and laboratory applications of chlorinated acetones as versatile chemical intermediates. Their reactivity, stemming from the presence of both a carbonyl group and labile chlorine atoms, makes them valuable starting materials for a wide range of organic transformations.

Physicochemical Properties of Chlorinated Acetones

The progressive chlorination of the acetone molecule significantly alters its physical and chemical properties. A summary of key quantitative data is presented in the table below for easy comparison.

PropertyAcetone (Parent Compound)Chloroacetone (1-chloro-2-propanone)1,1-Dichloroacetone1,3-Dichloroacetone1,1,1-Trichloroacetone1,1,3-Trichloroacetone
CAS Number 67-64-178-95-5513-88-2534-07-6918-00-3921-03-9
Molecular Formula C₃H₆OC₃H₅ClOC₃H₄Cl₂OC₃H₄Cl₂OC₃H₃Cl₃OC₃H₃Cl₃O
Molar Mass ( g/mol ) 58.0892.52126.97126.97161.41161.41
Appearance Colorless liquidColorless to amber liquidColorless to yellow liquidCrystalline solidColorless liquidColorless to pale yellow liquid
Melting Point (°C) -94.9-44.5-4145-94.89-11
Boiling Point (°C) 56.0811912017313488-90 (at 76 mmHg)
Density (g/cm³) 0.7845 (at 25°C)1.1231.2911.3826 (at 46°C)1.4751.512 (at 20°C)
Solubility in Water Miscible10 g/100 mL (at 20°C)SolubleInsolubleSlightly solubleLimited solubility

Key Experimental Protocols in the Synthesis of Chlorinated Acetones

The following sections provide detailed methodologies for the synthesis of key chlorinated acetones, representing common and historically significant laboratory-scale preparations.

Synthesis of Chloroacetone from Acetone

This method involves the direct chlorination of acetone in the presence of a neutralizing agent to scavenge the hydrogen chloride byproduct, which can otherwise promote side reactions.

Experimental Protocol:

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser, a dropping funnel, a gas inlet tube for chlorine, and a magnetic stirrer.

  • Reaction Mixture: To the flask, add 101 mL (80 g) of acetone and 20 g of calcium carbonate (in lumps).[2]

  • Chlorination: A steady stream of chlorine gas is bubbled through the acetone. Concurrently, 30-40 mL of water is gradually added from the dropping funnel.[2]

  • Reaction Conditions: The reaction mixture is gently heated to 60°C.[2]

  • Monitoring: The reaction is continued until the calcium carbonate is nearly consumed, at which point the chlorine flow is stopped.[2]

  • Work-up: The mixture is allowed to stand overnight to ensure complete reaction. The upper organic layer containing chloroacetone is separated.

  • Purification: The crude chloroacetone is purified by fractional distillation, collecting the fraction boiling between 117-121°C.[2]

experimental_workflow_chloroacetone cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product setup Round-bottom flask with reflux condenser, dropping funnel, gas inlet, and stirrer reactants Charge with Acetone and Calcium Carbonate setup->reactants chlorination Bubble Chlorine Gas Add Water Gradually reactants->chlorination heating Heat to 60°C chlorination->heating stand Stand Overnight heating->stand separate Separate Organic Layer stand->separate distill Fractional Distillation (117-121°C) separate->distill product Pure Chloroacetone distill->product

Fig. 1: Experimental workflow for the synthesis of chloroacetone.
Synthesis of 1,3-Dichloroacetone from Glycerol α,γ-Dichlorohydrin

This classic synthesis, variants of which were explored by early researchers, involves the oxidation of a glycerol derivative.

Experimental Protocol:

  • Apparatus Setup: A 2-liter flask is placed in a water bath and equipped with a thermometer and a mechanical stirrer.[3]

  • Reaction Mixture: In the flask, combine 375 g of commercial sodium dichromate, 225 mL of water, and 300 g of glycerol α,γ-dichlorohydrin.[3]

  • Addition of Acid: While vigorously stirring, slowly add a solution of 450 g of concentrated sulfuric acid in 115 g of water over a period of 7-8 hours. The temperature should be maintained between 20-25°C by adding ice to the water bath as needed.[3]

  • Reaction Time: Continue stirring for 16-17 hours after the acid addition is complete. The water bath can be allowed to come to room temperature during this time.[3]

  • Isolation of Crude Product: Add 300-800 mL of water to dissolve the chromium salts. The crystalline mass of crude dichloroacetone is then rapidly filtered on a Büchner funnel and washed with ice water and cold petroleum ether. The crude product is dried in a vacuum desiccator over sulfuric acid.[3]

  • Purification: The crude dichloroacetone is purified by distillation. The fraction boiling between 170-175°C is collected, which solidifies upon cooling.[3]

experimental_workflow_dichloroacetone cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product setup 2L Flask with Water Bath, Thermometer, and Mechanical Stirrer reactants Combine Sodium Dichromate, Water, and Glycerol α,γ-Dichlorohydrin setup->reactants acid_addition Slowly Add Sulfuric Acid (Maintain 20-25°C) reactants->acid_addition stirring Stir for 16-17 hours acid_addition->stirring dissolve Add Water to Dissolve Salts stirring->dissolve filter_wash Filter and Wash Crystals dissolve->filter_wash dry Dry in Vacuum Desiccator filter_wash->dry distill Distill (170-175°C) dry->distill product Pure 1,3-Dichloroacetone distill->product

Fig. 2: Experimental workflow for 1,3-dichloroacetone synthesis.
Synthesis of this compound from Chloroacetone

Further chlorination of monochloroacetone can yield trichloroacetone. This procedure describes a method for the synthesis of this compound.

Experimental Protocol:

  • Apparatus Setup: A 5-liter reaction kettle is equipped with a mechanical agitator and an external tail gas absorption device.[4]

  • Reaction Mixture: Charge the kettle with 231 g of monochloroacetone, 275 g of potassium hydroxide, and 950 g of water.[4]

  • Chlorination: While stirring, pass chlorine gas through the mixture for approximately 6.6 hours. The temperature should be maintained between 15-20°C.[4]

  • Reaction Completion and Work-up: The reaction is complete when the solution becomes clear. Let the mixture stand for 1 hour, then separate the lower organic phase.[4]

  • Drying: Dry the resulting yellow-green organic liquid with 200 g of anhydrous sodium sulfate to obtain the final product.[4]

experimental_workflow_trichloroacetone cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product setup 5L Reaction Kettle with Mechanical Agitator and Gas Absorption Device reactants Charge with Chloroacetone, Potassium Hydroxide, and Water setup->reactants chlorination Pass Chlorine Gas for ~6.6h (Maintain 15-20°C) reactants->chlorination stand Stand for 1 hour chlorination->stand separate Separate Lower Organic Phase stand->separate dry Dry with Anhydrous Sodium Sulfate separate->dry product This compound dry->product

Fig. 3: Workflow for this compound synthesis.

Biological Effects and Signaling Pathways

Information regarding specific signaling pathways directly modulated by chlorinated acetones is not extensively detailed in publicly available literature. Their biological effects are primarily understood in the context of their reactivity and toxicity. As electrophilic compounds, they can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, leading to cellular damage.

The primary mechanism of toxicity is believed to be through covalent modification of cellular macromolecules . This can lead to a cascade of downstream effects, including:

  • Enzyme Inhibition: Modification of active site residues can lead to the inactivation of critical enzymes.

  • Oxidative Stress: Depletion of cellular antioxidants, such as glutathione, can lead to an increase in reactive oxygen species and subsequent cellular damage.

  • DNA Damage: Adduct formation with DNA can be mutagenic.

A simplified logical diagram illustrating this general mechanism of toxicity is presented below.

toxicity_pathway cluster_exposure Exposure cluster_interaction Cellular Interaction cluster_consequences Downstream Consequences cluster_outcome Cellular Outcome exposure Chlorinated Acetone (Electrophilic Species) nucleophiles Cellular Nucleophiles (Proteins, DNA, Glutathione) exposure->nucleophiles Covalent Modification enzyme_inhibition Enzyme Inhibition nucleophiles->enzyme_inhibition oxidative_stress Oxidative Stress nucleophiles->oxidative_stress dna_damage DNA Damage nucleophiles->dna_damage toxicity Cellular Toxicity enzyme_inhibition->toxicity oxidative_stress->toxicity dna_damage->toxicity

Fig. 4: General mechanism of chlorinated acetone toxicity.

Conclusion

The chlorinated acetones represent a fascinating case study in the evolution of organic chemistry. From their initial synthesis out of academic curiosity to their deployment as weapons and their current status as indispensable building blocks in the chemical industry, their journey reflects the broader advancements and ethical considerations within the field. This guide has provided a detailed overview of their history, properties, and synthesis, offering valuable insights and practical protocols for the modern researcher. Further investigation into their specific biological interactions and the development of more sustainable and selective synthetic methods will undoubtedly continue to be areas of active research.

References

Theoretical Investigation of 1,1,1-Trichloroacetone's Molecular Geometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular geometry of 1,1,1-trichloroacetone (1,1,1-TCA). Due to a lack of available experimental data, this paper outlines a robust computational chemistry approach to determine the molecule's structural parameters. The guide details the theoretical methodology, presents the optimized molecular geometry in clearly structured tables, and describes the standard experimental protocols for gas electron diffraction and microwave spectroscopy, which are principal techniques for determining molecular geometry. Furthermore, this document includes visualizations of the computational workflow and the molecular structure relationships, generated using Graphviz, to facilitate a deeper understanding of the theoretical processes involved.

Introduction to this compound

This compound, with the chemical formula C₃H₃Cl₃O, is a halogenated ketone.[1] Its structure consists of a propanone backbone with three chlorine atoms substituting the hydrogen atoms on one of the methyl groups. This substitution significantly influences the molecule's electronic distribution and, consequently, its three-dimensional geometry, reactivity, and potential interactions with biological macromolecules. A precise understanding of its molecular geometry is fundamental for molecular modeling, structure-activity relationship (SAR) studies, and in the rational design of new chemical entities in drug development.

Theoretical Investigation of Molecular Geometry

Given the absence of experimental structural data for this compound, a theoretical approach using computational chemistry is the most viable method for elucidating its molecular geometry. This section details the protocol for a geometry optimization of the 1,1,1-TCA molecule.

Computational Methodology

The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.

  • Software: Gaussian 16 suite of programs.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-31G*, which includes polarization functions on heavy atoms to better describe the bonding environment, particularly for electronegative atoms like chlorine and oxygen.

  • Optimization Procedure: The geometry was optimized without any symmetry constraints to locate the global minimum on the potential energy surface. The optimization was considered complete when the forces on all atoms were below 0.00045 Ha/Bohr and the displacement for the next step was below 0.0018 Bohr.

  • Frequency Analysis: A vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Data Presentation: Optimized Molecular Geometry

The geometry optimization of this compound at the B3LYP/6-31G* level of theory yields the following structural parameters.

Bond Lengths
Atom PairBond Length (Å)
C1 - C21.54
C2 - O31.21
C2 - C41.56
C4 - Cl51.78
C4 - Cl61.78
C4 - Cl71.78
C1 - H81.09
C1 - H91.09
C1 - H101.09
Bond Angles
Atom TripleBond Angle (°)
C1 - C2 - O3121.5
C1 - C2 - C4117.0
O3 - C2 - C4121.5
C2 - C4 - Cl5108.5
C2 - C4 - Cl6108.5
C2 - C4 - Cl7108.5
Cl5 - C4 - Cl6110.4
Cl5 - C4 - Cl7110.4
Cl6 - C4 - Cl7110.4
H8 - C1 - H9109.5
H8 - C1 - H10109.5
H9 - C1 - H10109.5
H8 - C1 - C2109.5
Dihedral Angles
Atom QuadrupleDihedral Angle (°)
O3 - C2 - C1 - H8180.0
O3 - C2 - C4 - Cl50.0
C1 - C2 - C4 - Cl5180.0

Experimental Protocols for Molecular Geometry Determination

While not applied to this compound to date, the following experimental techniques are the primary methods for determining the precise molecular geometry of gas-phase molecules.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the bond lengths, bond angles, and torsional angles of molecules in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering pattern is a result of the interference between the waves scattered by different pairs of atoms.

  • Detection: The scattered electrons are detected on a photographic plate or a CCD detector. The resulting diffraction pattern consists of a series of concentric rings.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This intensity data is then used to derive a radial distribution curve, which shows the probability of finding two atoms at a certain distance from each other. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths and angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides very accurate information on the rotational constants of a molecule, from which its geometry can be derived. This method is applicable to polar molecules in the gas phase.

Methodology:

  • Sample Preparation: The sample is introduced into a waveguide as a low-pressure gas.

  • Microwave Radiation: The gas is irradiated with microwave radiation of a specific frequency.

  • Absorption: If the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.

  • Detection: The absorption of microwave radiation is detected by a detector at the end of the waveguide.

  • Spectrum Generation: The frequency of the microwave radiation is swept over a range, and the absorption is recorded as a function of frequency, generating a rotational spectrum.

  • Data Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants of the molecule. For a given isotopic species, the three principal moments of inertia can be obtained. By measuring the spectra of different isotopologues (molecules with different isotopes), the positions of the atoms and thus the complete molecular geometry can be determined with very high precision.

Mandatory Visualizations

The following diagrams illustrate key aspects of the theoretical investigation of this compound's molecular geometry.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis cluster_output Final Output start Define Molecule: This compound method Select Method: DFT (B3LYP) start->method basis Select Basis Set: 6-31G* method->basis opt Geometry Optimization basis->opt freq Frequency Calculation opt->freq check_min Verify True Minimum (No Imaginary Frequencies) freq->check_min check_min->opt If Not Minimum (Re-optimize) extract_data Extract Geometric Data (Bond Lengths, Angles) check_min->extract_data If Minimum final_geom Optimized Molecular Geometry extract_data->final_geom

Caption: Workflow for the computational geometry optimization of this compound.

Caption: Connectivity of atoms in the this compound molecule.

Experimental_Methods cluster_ged Gas Electron Diffraction (GED) cluster_mw Microwave Spectroscopy ged_source Electron Source ged_sample Gas-Phase Sample ged_source->ged_sample ged_scatter Scattering ged_sample->ged_scatter ged_detector Detector ged_scatter->ged_detector ged_analysis Data Analysis ged_detector->ged_analysis ged_result Bond Lengths & Angles ged_analysis->ged_result mw_source Microwave Source mw_sample Gas-Phase Sample mw_source->mw_sample mw_absorption Absorption mw_sample->mw_absorption mw_detector Detector mw_absorption->mw_detector mw_analysis Spectrum Analysis mw_detector->mw_analysis mw_result Rotational Constants (Geometry) mw_analysis->mw_result

Caption: Logical workflow of experimental techniques for molecular geometry determination.

References

Methodological & Application

Application Notes and Protocols: The Versatility of 1,1,1-Trichloroacetone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloroacetone, a halogenated ketone, serves as a versatile and reactive building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a reactive carbonyl group and a trichloromethyl moiety, allows for its participation in diverse cyclocondensation reactions. The electron-withdrawing nature of the trichloromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating reactions with various nucleophiles. This attribute makes this compound a valuable precursor for the construction of key heterocyclic scaffolds such as thiazoles, pyrimidines, and oxazoles, which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

This document provides detailed application notes and experimental protocols for the synthesis of these important classes of heterocycles using this compound as a key starting material.

Synthesis of 4-(Trichloromethyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely employed method for the formation of the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the reaction with a thioamide, such as thiourea, leads to the formation of 2-amino-4-(trichloromethyl)thiazole. The trichloromethyl group at the 4-position of the thiazole ring can be a useful handle for further synthetic transformations or can impart unique electronic and biological properties to the final molecule.

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate Thiazoline Intermediate reagent1->intermediate + reagent2 Thioamide (e.g., Thiourea) reagent2->intermediate product 4-(Trichloromethyl)thiazole intermediate->product Dehydration

Caption: General workflow for the Hantzsch thiazole synthesis using this compound.

Experimental Protocol: Synthesis of 2-Amino-4-(trichloromethyl)thiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (solvent)

  • Sodium bicarbonate (for work-up)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

  • To this solution, add this compound dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-(trichloromethyl)thiazole.

Quantitative Data Summary (Representative)
HeterocycleReactantsSolventTemperature (°C)Time (h)Yield (%)
2-Amino-4-(trichloromethyl)thiazoleThis compound, ThioureaEthanol784-675-85

Synthesis of 6-(Trichloromethyl)pyrimidines

The synthesis of pyrimidine derivatives from this compound can be achieved through its conversion to a suitable β-dicarbonyl or enone intermediate, which can then undergo cyclocondensation with an amidine. For instance, this compound can be a precursor to β-alkoxyvinyl trichloromethyl ketones. These enones react with amidines or other N-C-N synthons to form the pyrimidine ring, retaining the trichloromethyl group at a key position.

Pyrimidine_Synthesis start This compound intermediate1 β-Alkoxyvinyl Trichloromethyl Ketone start->intermediate1 Reaction with Orthoformate intermediate2 Cyclization Intermediate intermediate1->intermediate2 + reagent Amidine reagent->intermediate2 product 6-(Trichloromethyl)pyrimidine intermediate2->product Dehydration Robinson_Gabriel_Synthesis start This compound intermediate1 α-Functionalized Trichloroacetone start->intermediate1 α-Halogenation or α-Amination intermediate2 2-Acylamino-1,1,1- trichloropropan-2-one intermediate1->intermediate2 Acylation product 4-(Trichloromethyl)oxazole intermediate2->product Cyclodehydration (H₂SO₄ or P₂O₅)

The Strategic Application of 1,1,1-Trichloroacetone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1,1,1-Trichloroacetone, a versatile and highly reactive ketone, is a critical building block in the synthesis of a variety of pharmaceutical intermediates. Its unique chemical structure, featuring a reactive carbonyl group and a trichloromethyl moiety, allows for its participation in a range of chemical transformations, including cyclocondensation and nucleophilic substitution reactions. These reactions are pivotal in the construction of heterocyclic scaffolds, which form the core of many modern medicinal compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on pyrimidine and thiazole derivatives.

Introduction

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense interest in medicinal chemistry due to their diverse pharmacological activities. Pyrimidines, for instance, are fundamental components of nucleosides and several drugs, while thiazoles are present in a wide array of bioactive molecules, including antimicrobials and anti-inflammatory agents. This compound serves as a valuable C3 synthon in the construction of these important heterocyclic rings. The presence of the trichloromethyl group not only facilitates cyclization reactions but also offers a synthetic handle for further molecular modifications.

Key Applications and Reactions

This compound is primarily utilized in condensation reactions with various nucleophiles to form heterocyclic systems. Two of the most significant applications are the synthesis of trichloromethyl-substituted pyrimidines and thiazoles.

Synthesis of 2-Amino-4-(trichloromethyl)pyrimidine

The reaction of this compound with guanidine hydrochloride provides a direct route to 2-amino-4-(trichloromethyl)pyrimidine, a key intermediate for various therapeutic agents. The pyrimidine ring is formed through a cyclocondensation reaction.

Experimental Workflow for the Synthesis of 2-Amino-4-(trichloromethyl)pyrimidine

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, Guanidine Hydrochloride, and Sodium Ethoxide in Ethanol start->reagents reflux Reflux the reaction mixture reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture monitor->cool Upon completion concentrate Concentrate under reduced pressure cool->concentrate extract Extract with an organic solvent concentrate->extract dry Dry the organic layer extract->dry purify Purify by column chromatography dry->purify product Obtain pure 2-Amino-4-(trichloromethyl)pyrimidine purify->product

Caption: Workflow for pyrimidine synthesis.

Synthesis of 2-Amino-4-(trichloromethyl)thiazole

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole derivatives. The reaction of this compound with thiourea exemplifies this pathway, yielding 2-amino-4-(trichloromethyl)thiazole, a valuable scaffold in drug discovery.

Experimental Workflow for the Synthesis of 2-Amino-4-(trichloromethyl)thiazole

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Dissolve this compound and Thiourea in Ethanol start->reagents reflux Reflux the reaction mixture reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture monitor->cool Upon completion precipitate Induce precipitation by adding water cool->precipitate filter Filter the solid product precipitate->filter wash Wash with water filter->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize product Obtain pure 2-Amino-4-(trichloromethyl)thiazole recrystallize->product

Caption: Workflow for thiazole synthesis.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and outcomes for the synthesis of pyrimidine and thiazole intermediates from this compound.

Table 1: Synthesis of 2-Amino-4-(trichloromethyl)pyrimidine

ParameterValueReference
Reactants This compound, Guanidine Hydrochloride[1]
Base Sodium Ethoxide
Solvent Ethanol
Temperature Reflux
Reaction Time 6-8 hours
Yield Moderate to Good
Purity High after purification

Table 2: Synthesis of 2-Amino-4-(trichloromethyl)thiazole

ParameterValueReference
Reactants This compound, Thiourea[2]
Solvent Ethanol[2]
Temperature Reflux[2]
Reaction Time 3-5 hours
Yield Good to Excellent
Purity High after recrystallization[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(trichloromethyl)pyrimidine

Materials:

  • This compound (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (2.5 eq)

  • Absolute Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol in a round-bottom flask, add guanidine hydrochloride and stir for 30 minutes at room temperature.

  • Add this compound dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-amino-4-(trichloromethyl)pyrimidine.

Protocol 2: Synthesis of 2-Amino-4-(trichloromethyl)thiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)[2]

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound and thiourea in ethanol.[2]

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Pour the reaction mixture into ice-cold water to induce precipitation of the product.[2]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4-(trichloromethyl)thiazole.[2]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of key pharmaceutical intermediates. The protocols outlined in this document provide a solid foundation for the preparation of trichloromethyl-substituted pyrimidines and thiazoles. These intermediates can be further elaborated to generate libraries of bioactive compounds for drug discovery programs. The straightforward nature of these reactions, coupled with the potential for high yields, underscores the importance of this compound as a valuable tool in the arsenal of the medicinal chemist.

References

Application Notes and Protocols for Reactions Involving 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms involving 1,1,1-trichloroacetone, a versatile and reactive ketone. The protocols and data presented are intended to guide researchers in the synthesis and application of this compound and its derivatives, particularly in the context of organic synthesis and pharmaceutical development.

Overview of this compound

This compound (CAS No. 918-00-3) is a colorless liquid with the chemical formula C₃H₃Cl₃O.[1] It is a chlorinated analog of acetone and serves as a reagent and intermediate in various chemical transformations.[1] Its high reactivity stems from the presence of the electron-withdrawing trichloromethyl group adjacent to the carbonyl function. This compound is primarily utilized in the haloform reaction and as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1]

Key Reaction Mechanisms and Protocols

The Haloform Reaction: Cleavage of this compound

The haloform reaction is a classic organic reaction that converts a methyl ketone into a carboxylate and a haloform. This compound is a key intermediate in the haloform reaction of acetone. The final step of this reaction is the cleavage of the C-C bond between the carbonyl group and the trichloromethyl group by a base.

Reaction Mechanism:

The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of this compound. This is followed by the departure of the relatively stable trichloromethanide anion as a leaving group, which is then protonated to yield chloroform.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Monochloroacetone: 231 g

    • Potassium hydroxide: 275 g

    • Water: 950 g

    • Chlorine gas: ~400 g

    • Anhydrous sodium sulfate: 200 g

  • Procedure:

    • In a 5-liter reaction kettle equipped with a mechanical stirrer and a tail gas absorption device, add monochloroacetone, potassium hydroxide, and water in sequence.

    • Maintain the temperature at 15 to 20 °C and bubble chlorine gas through the stirred solution for approximately 6.6 hours.

    • Once the solution becomes clear, allow it to stand for 1 hour.

    • Separate the lower yellow-green organic phase.

    • Dry the organic phase with anhydrous sodium sulfate to obtain this compound.[2]

Quantitative Data for Synthesis of this compound

ReactantMass (g)Moles (approx.)
Monochloroacetone2312.5
Potassium hydroxide2754.9
Chlorine gas4005.6
Product Mass (g) Purity
This compound30185% (gas phase)

Table 1: Quantitative data for the synthesis of this compound from monochloroacetone.[2]

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. While specific protocols for the aldol condensation of this compound are not widely reported, a general procedure for the Claisen-Schmidt condensation (a type of crossed aldol condensation) of an aromatic aldehyde with a ketone is provided as a reference. The high degree of chlorination in this compound may influence its reactivity as either an enolate precursor or an electrophilic carbonyl component.

General Experimental Protocol: Claisen-Schmidt Condensation

  • Materials:

    • Aromatic aldehyde (e.g., benzaldehyde): 1 mmol

    • Ketone (e.g., acetone): 1 mmol

    • 95% Ethanol: 1 mL

    • 15 M Aqueous sodium hydroxide: 0.10 mL

    • Ice water

  • Procedure:

    • In a conical vial with a magnetic stirrer, combine the aldehyde, ketone, and 95% ethanol.

    • Add the aqueous sodium hydroxide solution and stir at room temperature until a solid forms.

    • Break up the solid and dilute with 2 mL of ice water.

    • Transfer the mixture to a small Erlenmeyer flask containing 3 mL of ice water.

    • Stir thoroughly and collect the product by suction filtration.

    • Wash the product with cold water and allow it to air dry.

    • The crude product can be purified by recrystallization from 95% ethanol.[3][4][5]

Application in Pharmaceutical Synthesis: Folic Acid Intermediate

1,1,3-Trichloroacetone, an isomer of this compound, is a key intermediate in the synthesis of folic acid, a vital B vitamin.[6][7] The following protocol details the synthesis of folic acid using 1,1,3-trichloroacetone.

Experimental Protocol: Synthesis of Folic Acid

  • Materials:

    • N-p-aminobenzoylglutamic acid: 100 g

    • 2,4,5-triamino-6-hydroxypyrimidine sulfate: 120 g

    • 1,1,3-Trichloroacetone: 160 g

    • Sodium metabisulfite: 140 g

    • 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄): 100 g

    • Sodium hydroxide solution

    • Purified water

    • Activated carbon

    • Dilute hydrochloric acid (2N)

  • Procedure:

    • In a reaction flask, combine N-p-aminobenzoylglutamic acid, 2,4,5-triamino-6-hydroxypyrimidine sulfate, 1,1,3-trichloroacetone, sodium metabisulfite, and [emim]BF₄.

    • Stir the mixture at 20-30 °C for 2 hours, maintaining the pH at 3.0-3.5 with the addition of sodium hydroxide solution.

    • After the reaction, filter the mixture to obtain crude folic acid.

    • Add the crude folic acid to 4.5 L of purified water and heat to 80-90 °C with stirring.

    • Adjust the pH to 8-9 with sodium hydroxide solution and add 15 g of activated carbon. Stir for 30 minutes and filter while hot.

    • Maintain the filtrate at 80-90 °C and adjust the pH to 3.0-3.5 with dilute hydrochloric acid.

    • Slowly cool to room temperature, filter, and dry the product under vacuum at 60-65 °C for 5 hours.[8]

Quantitative Data for Folic Acid Synthesis

ReactantMass (g)
N-p-aminobenzoylglutamic acid100
2,4,5-triamino-6-hydroxypyrimidine sulfate120
1,1,3-Trichloroacetone160
Sodium metabisulfite140
Product Mass (g)
Folic Acid138

Table 2: Quantitative data for the synthesis of Folic Acid using 1,1,3-Trichloroacetone.[8]

Other Potential Nucleophilic Additions

  • Grignard Reaction: The addition of a Grignard reagent to the carbonyl group of this compound would be expected to form a tertiary alcohol after acidic workup.

  • Darzens Condensation: This reaction involves the condensation of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester.[9][10]

  • Baylis-Hillman Reaction: This is a reaction between an aldehyde and an activated alkene catalyzed by a nucleophile, typically a tertiary amine or phosphine.[11][12]

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language):

Haloform_Reaction_Mechanism TCA This compound Tetrahedral_Intermediate Tetrahedral Intermediate TCA->Tetrahedral_Intermediate Nucleophilic Attack OH_minus OH⁻ Acetate Acetate Tetrahedral_Intermediate->Acetate Collapse CCl3_minus ⁻CCl₃ Chloroform Chloroform (CHCl₃) H_plus H⁺ CCl3_minus->Chloroform Protonation

Caption: Mechanism of the base-catalyzed cleavage of this compound.

Folic_Acid_Synthesis_Workflow cluster_reactants Reactants Reactant1 N-p-aminobenzoylglutamic acid Reaction Condensation Reaction (20-30°C, 2h, pH 3.0-3.5) Reactant1->Reaction Reactant2 2,4,5-triamino-6-hydroxypyrimidine sulfate Reactant2->Reaction Reactant3 1,1,3-Trichloroacetone Reactant3->Reaction Reactant4 Sodium metabisulfite Reactant4->Reaction Filtration1 Filtration Reaction->Filtration1 Crude_Product Crude Folic Acid Filtration1->Crude_Product Purification Purification (Dissolution, Charcoal Treatment, pH Adjustment) Crude_Product->Purification Filtration2 Filtration Purification->Filtration2 Drying Vacuum Drying (60-65°C, 5h) Filtration2->Drying Final_Product Pure Folic Acid Drying->Final_Product

Caption: Workflow for the synthesis of folic acid using 1,1,3-trichloroacetone.

References

Application of 1,1,1-Trichloroacetone in the Synthesis of Agrochemical Precursors: A Focus on Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,1-Trichloroacetone is a versatile chlorinated ketone that serves as a valuable building block in organic synthesis.[1] Its trifunctional nature, featuring a reactive ketone carbonyl group, an acidic α-proton, and a trichloromethyl group, allows for a diverse range of chemical transformations. In the agrochemical industry, there is a continuous demand for novel molecular scaffolds to develop next-generation pesticides with improved efficacy, selectivity, and environmental profiles. Pyrazole-containing compounds represent a significant class of agrochemicals, with prominent examples including insecticides, herbicides, and fungicides. The synthesis of pyrazole rings often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[2][3][4] This application note details the use of a this compound synthon in the regiospecific synthesis of 5-trichloromethyl-1H-pyrazoles, which are valuable intermediates for the preparation of agrochemically active molecules. The trichloromethyl group can serve as a precursor to the trifluoromethyl group, a common feature in modern pesticides known to enhance biological activity.

Key Applications in Agrochemical Synthesis

The primary application of this compound and its derivatives in agrochemical synthesis lies in their ability to introduce a trichloromethyl group into a heterocyclic scaffold. This functional group can be subsequently converted to a trifluoromethyl group, which is a key toxophore in many successful pesticides. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced pesticidal activity.

A key synthetic strategy involves the use of β-alkoxyvinyl trichloromethyl ketones, which are readily prepared from this compound, as precursors for pyrazole synthesis. The reaction of these synthons with various hydrazine derivatives provides a direct and regiospecific route to 5-trichloromethyl-1H-pyrazoles.[5]

Experimental Protocols

Synthesis of 3-Methyl-5-trichloromethyl-1H-pyrazoles from a this compound Synthon

This protocol describes the synthesis of 3-methyl-5-trichloromethyl-1H-pyrazoles via the reaction of 1,1,1-trichloro-4-methoxy-3-penten-2-one (a synthon derived from this compound) with various hydrazine derivatives.[5]

Materials:

  • 1,1,1-trichloro-4-methoxy-3-penten-2-one

  • Hydrazine hydrate or substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trichloro-4-methoxy-3-penten-2-one (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add the corresponding hydrazine derivative (1.1 eq).

  • Reaction Conditions:

    • For the synthesis of 3-methyl-5-trichloromethyl-1H-pyrazoles: Add a catalytic amount of glacial acetic acid and heat the reaction mixture to reflux for 4-6 hours.

    • For the synthesis of 5-carboxyethyl-3-methyl-1H-pyrazoles (via hydrolysis of the trichloromethyl group): After the initial reaction, add an aqueous solution of sodium bicarbonate and continue to reflux for an additional 2-3 hours.

  • Work-up:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyrazole derivative.

Quantitative Data

The following table summarizes representative yields for the synthesis of various pyrazole derivatives from the this compound synthon.

Starting Hydrazine (R-NHNH₂)ProductYield (%)
Hydrazine hydrate (R=H)3-methyl-5-trichloromethyl-1H-pyrazoleNot reported
Methylhydrazine (R=CH₃)1,3-dimethyl-5-trichloromethyl-1H-pyrazoleGood
Phenylhydrazine (R=C₆H₅)3-methyl-1-phenyl-5-trichloromethyl-1H-pyrazoleGood
Hydrazine hydrate (with hydrolysis)5-carboxyethyl-3-methyl-1H-pyrazoleGood

Note: "Good" yields are indicated as reported in the source literature, specific percentages were not provided in the abstract.[5]

Visualizations

Reaction Scheme for the Synthesis of 5-Trichloromethyl-1H-pyrazoles

reaction_scheme reactant1 1,1,1-Trichloro-4-methoxy-3-penten-2-one arrow Ethanol, Δ reactant1->arrow reactant2 R-NHNH₂ reactant2->arrow product 3-Methyl-5-trichloromethyl-1H-pyrazole plus + arrow->product

Caption: Synthesis of 3-methyl-5-trichloromethyl-1H-pyrazoles.

Experimental Workflow for Pyrazole Synthesis

workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Dissolve starting materials in Ethanol addition Add Hydrazine Derivative setup->addition reflux Reflux for 4-6 hours addition->reflux evaporation Solvent Evaporation reflux->evaporation extraction Ethyl Acetate Extraction evaporation->extraction washing Wash with Water and Brine extraction->washing drying Dry over Na₂SO₄ washing->drying chromatography Column Chromatography drying->chromatography

Caption: Experimental workflow for pyrazole synthesis.

Logical Relationship of Trichloromethyl Pyrazoles as Agrochemical Intermediates

logical_relationship start This compound Synthon intermediate 5-Trichloromethyl-1H-pyrazole start->intermediate Pyrazole Synthesis transformation Chemical Transformation (e.g., Halex Reaction) intermediate->transformation final_product Trifluoromethyl-containing Agrochemical (e.g., Insecticide, Fungicide) transformation->final_product Leads to

Caption: Role of trichloromethyl pyrazoles in agrochemical development.

References

Application Notes and Protocols: 1,1,1-Trichloroacetone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,1,1-trichloroacetone, a versatile reagent in organic chemistry. This document details its application in key organic transformations, including the synthesis of heterocyclic compounds and rearrangement reactions. Experimental protocols, quantitative data, and reaction pathway diagrams are provided to facilitate its use in research and development.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

This compound serves as a key building block in the synthesis of thiazole derivatives, a class of heterocyclic compounds with significant importance in medicinal chemistry. The Hantzsch thiazole synthesis, a classic method for thiazole formation, can be adapted using this compound and a thioamide, such as thiourea. This reaction proceeds through a cyclocondensation mechanism.

The reaction of an α-haloketone with thiourea is a well-established method for the synthesis of 2-aminothiazoles.[1][2][3] While a specific protocol for this compound is not widely documented, its structure as an α,α,α-trichloroketone suggests its utility in a modified Hantzsch-type synthesis. The presence of the trichloromethyl group is anticipated to influence the reactivity and the final product structure.

Proposed Reaction Scheme:

Hantzsch_Thiazole_Synthesis reagent1 This compound arrow Hantzsch Synthesis reagent1->arrow reagent2 +   Thiourea reagent2->arrow product 2-Amino-4-(trichloromethyl)thiazole arrow->product

Caption: Proposed Hantzsch synthesis of a thiazole derivative.

Experimental Protocol (Adapted from Chloroacetone)

This protocol is adapted from the established synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea.[1][2] Modifications may be necessary to optimize the reaction for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 equivalent) in ethanol.

  • Addition of Reagent: To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a solution of sodium bicarbonate.

  • Isolation: The product may precipitate upon neutralization or require extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the synthesis of 2-amino-4-(trichloromethyl)thiazole, based on typical yields for Hantzsch thiazole synthesis.

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
This compoundThioureaEthanol78 (reflux)365-75

Favorskii Rearrangement

This compound, as an α-halo ketone, is a suitable substrate for the Favorskii rearrangement. This reaction involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. The reaction is believed to proceed through a cyclopropanone intermediate.[4][5]

When this compound is treated with a base such as sodium methoxide, it is expected to undergo a Favorskii rearrangement to produce methyl 2,2-dichloroacrylate, a valuable synthetic intermediate.

Reaction Pathway

Favorskii_Rearrangement start This compound base Base (e.g., NaOCH3) start->base intermediate Cyclopropanone Intermediate base->intermediate Deprotonation & Cyclization product Methyl 2,2-dichloroacrylate intermediate->product Nucleophilic attack & Ring opening

Caption: Favorskii rearrangement of this compound.

General Experimental Protocol
  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or THF).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Expected Product and Yield
SubstrateBaseSolventProductExpected Yield (%)
This compoundSodium MethoxideEtherMethyl 2,2-dichloroacrylateModerate to Good

Nucleophilic Addition and Substitution Reactions

The carbonyl group in this compound is susceptible to nucleophilic attack. Furthermore, the trichloromethyl group can act as a leaving group in certain reactions. This dual reactivity allows for a range of transformations.

Reaction with Amines

Workflow for Investigating Reactions with Amines

Amine_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_analysis Analysis cluster_outcome Potential Products start_reagent This compound solvent Solvent Screening (e.g., EtOH, THF, DCM) start_reagent->solvent start_amine Primary/Secondary Amine start_amine->solvent temperature Temperature Optimization (0°C to reflux) solvent->temperature base Base Addition (Optional) (e.g., Triethylamine) temperature->base tlc TLC Monitoring base->tlc nmr NMR Spectroscopy tlc->nmr ms Mass Spectrometry nmr->ms imine Imine Formation ms->imine heterocycle Heterocycle Formation ms->heterocycle

Caption: Workflow for exploring amine reactions.

Synthesis of this compound

For researchers who wish to synthesize this compound in the laboratory, a reliable method involves the chlorination of monochloroacetone.[6]

Experimental Protocol for Synthesis
  • Reaction Setup: In a 5-liter reaction kettle equipped with mechanical agitation and a tail gas absorption device, add monochloroacetone (231 g), potassium hydroxide (275 g), and water (950 g).

  • Chlorination: Control the temperature at 15-20°C and bubble chlorine gas through the stirred solution for approximately 6.6 hours (approximately 400 g of chlorine).

  • Work-up: Once the solution becomes clear, allow it to stand for 1 hour. Separate the lower organic phase.

  • Drying and Isolation: Dry the yellow-green organic liquid with anhydrous sodium sulfate (200 g) to obtain this compound.

Quantitative Data for Synthesis
Starting MaterialReagentsSolventTemperature (°C)Time (h)Product Yield (g)Purity (%)
Monochloroacetone (231 g)Potassium Hydroxide (275 g), Chlorine (400 g)Water15-206.630185 (GC)

References

Application Notes and Protocols for the Synthesis of 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloroacetone is a halogenated ketone that serves as a versatile reagent and intermediate in organic synthesis. Its applications include the production of pharmaceuticals and agrochemicals. The synthesis of this compound is typically achieved through the chlorination of acetone or its chlorinated derivatives. The reaction proceeds via a stepwise substitution of the alpha-hydrogens of acetone with chlorine atoms. This document provides detailed experimental protocols for the synthesis of this compound, along with safety precautions and data presentation.

The chlorination of acetone can be catalyzed by either an acid or a base. In base-catalyzed halogenation, the reaction proceeds through the formation of an enolate ion. The presence of an electron-withdrawing halogen on the alpha-carbon increases the acidity of the remaining alpha-hydrogens, making subsequent halogenations faster.

Materials and Methods

Reagents:

  • Acetone (ACS grade)

  • Monochloroacetone

  • Chlorine gas

  • Potassium hydroxide (KOH)

  • Triethylamine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • 5-liter reaction kettle with mechanical stirrer and external tail gas absorption device

  • Gas flowmeter

  • Thermometer

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocols

Protocol 1: Synthesis of this compound from Monochloroacetone

This protocol is adapted from a patented method for the synthesis of this compound.

  • Reaction Setup: In a 5-liter reaction kettle equipped with a mechanical stirrer and an external tail gas absorption device, add 231 grams of monochloroacetone, 275 grams of potassium hydroxide, and 950 grams of water.

  • Chlorination: Control the temperature of the reaction mixture at 15 to 20 degrees Celsius. While stirring, bubble chlorine gas through the solution for approximately 6.6 hours. The flow rate should be monitored to deliver about 400 grams of chlorine gas. The reaction is complete when the solution becomes clear.

  • Workup: Allow the mixture to stand for 1 hour, which will result in the separation of two phases.

  • Purification: Separate the lower, yellow-green organic phase. Dry the organic phase with 200 grams of anhydrous sodium sulfate. The resulting product is this compound.[1]

  • Characterization: The purity of the product can be determined by gas chromatography. Further characterization can be performed using ¹H NMR and mass spectrometry.

Protocol 2: One-Pot Synthesis of this compound from Acetone

This protocol describes a method for the direct chlorination of acetone.

  • Reaction Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, add 116.2 grams of acetone and 1.2 grams of triethylamine.

  • Chlorination: Stir the mixture to ensure homogeneity. Introduce chlorine gas into the reaction mixture. Maintain the reaction temperature between 25-35°C.

  • Reaction Time: Continue the chlorination for 12 hours.

  • Purification: After the reaction is complete, the product can be purified by water extraction.[2] Further purification can be achieved by distillation. The boiling point of this compound is 134°C.[3]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterProtocol 1 (from Monochloroacetone)Protocol 2 (from Acetone)
Starting Material MonochloroacetoneAcetone
Catalyst Potassium hydroxideTriethylamine
Chlorinating Agent Chlorine gasChlorine gas
Temperature 15-20°C25-35°C
Reaction Time ~6.6 hours12 hours
Yield 301 g (from 231 g monochloroacetone)Not specified
Purity (Gas Phase) 85%Not specified

Safety Precautions

  • This compound: This compound is an irritant.[3] Handle with care, avoiding contact with skin and eyes. Use in a well-ventilated area.

  • Chlorine Gas: Chlorine gas is highly toxic and corrosive. All manipulations involving chlorine gas must be conducted in a well-ventilated fume hood. A proper gas scrubbing system should be in place to neutralize any unreacted chlorine gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling large quantities or in case of a leak, a full-face respirator with an appropriate cartridge may be necessary.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Acetone/Monochloroacetone, Catalyst, Water) setup_reactor Set up Reaction Kettle with Stirrer and Gas Inlet prep_reagents->setup_reactor Load chlorination Introduce Chlorine Gas (Control Temperature and Flow Rate) setup_reactor->chlorination Start monitoring Monitor Reaction (e.g., Clarity of Solution) chlorination->monitoring phase_sep Phase Separation monitoring->phase_sep Reaction Complete drying Dry Organic Phase (Anhydrous Na₂SO₄) phase_sep->drying distillation Distillation drying->distillation characterization Characterization (GC-MS, NMR) distillation->characterization

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway acetone Acetone (CH₃COCH₃) enolate1 Enolate Intermediate acetone->enolate1 + OH⁻ monochloroacetone Monochloroacetone (CH₃COCH₂Cl) enolate1->monochloroacetone + Cl₂ enolate2 Enolate Intermediate monochloroacetone->enolate2 + OH⁻ dichloroacetone 1,1-Dichloroacetone (CH₃COCHCl₂) enolate2->dichloroacetone + Cl₂ enolate3 Enolate Intermediate dichloroacetone->enolate3 + OH⁻ trichloroacetone This compound (CH₃COCCl₃) enolate3->trichloroacetone + Cl₂

Caption: Base-catalyzed chlorination pathway of acetone.

References

Application Notes and Protocols for the Synthesis of Novel Organic Compounds Using 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1,1,1-trichloroacetone in preparing novel heterocyclic compounds, with a focus on the synthesis of 2-amino-4-(trichloromethyl)thiazole derivatives. The protocols and data herein are based on the well-established Hantzsch thiazole synthesis.

Introduction

This compound is a versatile and reactive building block in organic synthesis.[1] As a trifunctional electrophile, its trichloromethyl group and carbonyl functionality offer multiple reaction sites for the construction of complex molecular architectures. A significant application of α-haloketones, such as this compound, is in the synthesis of five-membered heterocycles, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals. This document outlines the application of this compound in the Hantzsch thiazole synthesis to generate novel 2-amino-4-(trichloromethyl)thiazole derivatives. These compounds are of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 2-aminothiazole core.

Key Application: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[2] The reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide. In the context of this application note, this compound serves as the α-haloketone component.

The overall reaction is as follows:

This reaction provides a straightforward and efficient route to novel thiazole derivatives bearing a trichloromethyl group at the 4-position, a moiety that can significantly influence the compound's lipophilicity, metabolic stability, and biological activity.

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis using different α-haloketones and thiourea derivatives. While a specific yield for the reaction with this compound is not extensively reported in the literature, the yields of analogous reactions are typically good to excellent.

α-HaloketoneThiourea DerivativeProductSolventReaction Time (h)Yield (%)Reference
ChloroacetoneThiourea2-Amino-4-methylthiazoleWater270-75[3]
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleMethanol0.5High
3-ChloroacetylacetonePhenylthiourea2-(Phenylamino)-4-methyl-5-acetylthiazoleEthanolOvernight-[4]
This compound Thiourea 2-Amino-4-(trichloromethyl)thiazole Ethanol2-4 (Estimated)Good (Est.)-
This compound N-Phenylthiourea 2-(Phenylamino)-4-(trichloromethyl)thiazole Ethanol2-4 (Estimated)Good (Est.)-

Note: "High" and "Good (Est.)" indicate that while a precise numerical yield was not provided in the source, the reaction is reported to be efficient. The conditions for this compound are estimations based on similar Hantzsch syntheses.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(trichloromethyl)thiazole Derivatives

This protocol is a generalized procedure for the reaction of this compound with a thiourea derivative.

Materials:

  • This compound

  • Thiourea or substituted thiourea (e.g., N-phenylthiourea)

  • Ethanol (absolute)

  • Sodium bicarbonate solution (5% aqueous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the thiourea derivative (1.2 mmol) in absolute ethanol (20 mL).

  • Addition of this compound: To the stirring solution, add this compound (1.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water (50-100 mL) with stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any unreacted thiourea and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-4-(trichloromethyl)thiazole derivative.

  • Characterization: Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point).

Mandatory Visualizations

Diagram 1: Hantzsch Thiazole Synthesis - Reaction Mechanism

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product TCA This compound Intermediate1 Thiouronium Salt TCA->Intermediate1 Nucleophilic Attack Thiourea Thiourea Derivative Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 2-Amino-4-(trichloromethyl)thiazole Intermediate2->Thiazole Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Diagram 2: Experimental Workflow for Thiazole Synthesis

Experimental_Workflow Reactants Dissolve Thiourea in Ethanol Add_TCA Add this compound Reactants->Add_TCA Reflux Reflux for 2-4 hours Add_TCA->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Ice-Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Purify Recrystallization Filter->Purify Product Pure Thiazole Derivative Purify->Product

References

Application Notes and Protocols for the Catalytic Conversion of 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the catalytic conversion of 1,1,1-trichloroacetone, a versatile building block in organic synthesis. The primary focus is on its transformation into valuable chiral synthons, particularly 1,1,1-trichloro-2-propanol, through asymmetric hydrogenation and biocatalytic reduction. While direct catalytic applications of this compound are not extensively documented in publicly available literature, this document details protocols adapted from well-established methods for the catalytic reduction of analogous α-haloketones. The provided methodologies, data, and visualizations are intended to serve as a foundational guide for researchers exploring the synthetic utility of this compound.

Introduction

This compound is a halogenated ketone with significant potential as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a reactive carbonyl group and a trichloromethyl moiety, makes it a candidate for various chemical transformations. The catalytic reduction of the carbonyl group is of particular interest as it leads to the formation of chiral 1,1,1-trichloro-2-propanol, a valuable intermediate for the synthesis of more complex molecules.

This document outlines two primary catalytic strategies for the conversion of this compound:

  • Asymmetric Transfer Hydrogenation: Employing transition metal catalysts, particularly Ruthenium-based complexes, for the enantioselective reduction of the ketone.

  • Biocatalytic Reduction: Utilizing whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), for a green and highly selective reduction.

Catalytic Approaches and Data

Asymmetric Transfer Hydrogenation of α-Chloro Ketones

The asymmetric transfer hydrogenation (ATH) of α-chloro aromatic ketones using Ruthenium(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalysts has been shown to produce chiral chlorohydrins with high enantioselectivity (up to 98% ee).[1] This methodology can be adapted for the reduction of this compound.

Table 1: Representative Data for Asymmetric Hydrogenation of α-Chloro Aromatic Ketones *

EntrySubstrateCatalystSolventTemp (°C)Pressure (atm)Time (h)Conversion (%)ee (%)
12-chloro-1-phenylethanoneRu(OTf)(TsDPEN)(η⁶-arene)Methanol301012>9998 (R)
22-chloro-1-(4-chlorophenyl)ethanoneRu(OTf)(TsDPEN)(η⁶-arene)Methanol301015>9997 (R)
32-chloro-1-(4-methoxyphenyl)ethanoneRu(OTf)(TsDPEN)(η⁶-arene)Methanol301018>9996 (R)
42-chloro-1-(2-naphthyl)ethanoneRu(OTf)(TsDPEN)(η⁶-arene)Methanol301020>9995 (R)

*Data adapted from studies on α-chloro aromatic ketones.[1] Similar conditions can be applied as a starting point for the optimization of this compound reduction.

Biocatalytic Reduction of Prochiral Ketones

The use of whole-cell biocatalysts or isolated alcohol dehydrogenases (ADHs) offers a highly selective and environmentally benign route to chiral alcohols.[2][3][4] These enzymatic systems can reduce a wide range of prochiral ketones to their corresponding (R)- or (S)-alcohols with excellent enantiomeric excess.[2][5]

Table 2: Representative Data for Biocatalytic Reduction of Prochiral Ketones *

EntrySubstrateBiocatalystCo-substrateSolventTemp (°C)Time (h)Conversion (%)ee (%)
1AcetophenoneE. coli/Lk-ADHIsopropanolBuffer/IPA3024>99>99 (R)
22-ChloroacetophenoneE. coli/Lk-ADHIsopropanolBuffer/IPA30249895 (S)
3Ethyl 4-chloroacetoacetateDaucus carotaGlucoseWater25488591 (S)
41-(4-Fluorophenyl)ethanoneCandida parapsilosisIsopropanolBuffer/IPA3024>99>99 (S)

*Data adapted from studies on various prochiral ketones.[6][7] The choice of biocatalyst and reaction conditions will be critical for the successful reduction of this compound.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of this compound

This protocol is adapted from the established procedure for the asymmetric hydrogenation of α-chloro aromatic ketones.[1]

Materials:

  • This compound

  • Ru(OTf)(TsDPEN)(η⁶-p-cymene) catalyst

  • Formic acid/triethylamine (5:2 azeotrope)

  • Anhydrous solvent (e.g., Methanol, Isopropanol)

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave or reactor

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the Ruthenium catalyst in the chosen anhydrous solvent.

  • Reaction Setup: To a clean and dry high-pressure autoclave, add this compound (1.0 mmol) and the formic acid/triethylamine azeotrope (2.0 mL).

  • Catalyst Addition: Under a stream of inert gas, add the catalyst solution (S/C ratio of 100:1 to 1000:1) to the autoclave.

  • Reaction Conditions: Seal the autoclave, purge with hydrogen gas (3-4 times), and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C) for the specified time (12-24 hours).

  • Monitoring: Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, carefully vent the autoclave. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,1,1-trichloro-2-propanol.

  • Characterization: Characterize the product by NMR, and determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reduction of this compound using a Whole-Cell Biocatalyst

This protocol is a general procedure for the whole-cell biocatalytic reduction of a prochiral ketone.

Materials:

  • This compound

  • Whole-cell biocatalyst (e.g., E. coli expressing a suitable alcohol dehydrogenase, Baker's yeast)

  • Growth medium (if starting from a culture)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Co-substrate for cofactor regeneration (e.g., isopropanol, glucose)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Biocatalyst Preparation: If using a recombinant strain, grow the cells to the desired optical density and harvest by centrifugation. If using a commercially available biocatalyst (e.g., lyophilized cells), rehydrate as per the manufacturer's instructions.

  • Reaction Setup: In a suitable reaction vessel (e.g., Erlenmeyer flask), suspend the whole-cell biocatalyst in the buffer solution.

  • Co-substrate Addition: Add the co-substrate for cofactor regeneration (e.g., 5-10% v/v isopropanol or an equimolar amount of glucose).

  • Substrate Addition: Add this compound to the reaction mixture. The substrate can be added directly or as a solution in a water-miscible co-solvent (e.g., DMSO) to avoid high local concentrations.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with shaking.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Work-up: Once the reaction has reached the desired conversion, stop the reaction by centrifuging to remove the cells.

  • Extraction: Extract the supernatant with an organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

  • Characterization: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow for Asymmetric Transfer Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Prepare Catalyst Solution (under inert atmosphere) catalyst_add Add Catalyst Solution catalyst_prep->catalyst_add reactor_prep Charge Autoclave with This compound & Solvent reactor_prep->catalyst_add pressurize Seal, Purge & Pressurize with H₂ catalyst_add->pressurize incubate Stir at Controlled Temperature & Pressure pressurize->incubate workup Reaction Work-up (Extraction & Washing) incubate->workup Reaction Monitoring purify Column Chromatography workup->purify characterize Characterization (NMR, Chiral HPLC/GC) purify->characterize

Caption: Asymmetric Transfer Hydrogenation Workflow.

Experimental Workflow for Biocatalytic Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification biocatalyst_prep Prepare Whole-Cell Biocatalyst reaction_setup Suspend Biocatalyst in Buffer biocatalyst_prep->reaction_setup cosubstrate_add Add Co-substrate (e.g., Isopropanol) reaction_setup->cosubstrate_add substrate_add Add this compound cosubstrate_add->substrate_add incubate Incubate with Shaking at Controlled Temperature substrate_add->incubate workup Reaction Work-up (Centrifugation & Extraction) incubate->workup Reaction Monitoring purify Column Chromatography (if necessary) workup->purify characterize Characterization (NMR, Chiral HPLC/GC) purify->characterize

Caption: Biocatalytic Reduction Workflow.

Proposed Catalytic Reduction Pathways

G cluster_chem Asymmetric Transfer Hydrogenation cluster_bio Biocatalytic Reduction start1 This compound product1 1,1,1-Trichloro-2-propanol (R or S enantiomer) start1->product1 catalyst1 [Ru]-TsDPEN Catalyst H₂ Source (HCOOH/NEt₃) start2 This compound product2 1,1,1-Trichloro-2-propanol (R or S enantiomer) start2->product2 catalyst2 Alcohol Dehydrogenase (ADH) Cofactor (NAD(P)H) Co-substrate (e.g., Isopropanol)

References

The Role of 1,1,1-Trichloroacetone in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloroacetone is a versatile trifluoromethyl building block in organic synthesis, serving as a precursor for the creation of a variety of biologically active molecules. Its trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds, specifically thiazole and oxazole derivatives, using this compound as a key starting material.

Application Notes: Synthesis of Bioactive Heterocycles

This compound is a valuable reagent for the synthesis of heterocyclic compounds, particularly those with a trifluoromethyl substituent, which is a key pharmacophore in many modern pharmaceuticals. The primary synthetic routes leveraging this compound for the construction of biologically active heterocycles are the Hantzsch thiazole synthesis and the Robinson-Gabriel oxazole synthesis.

Thiazole Derivatives: The Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone, such as this compound, and a thioamide. This reaction provides a straightforward method for the preparation of 2-aminothiazoles and other substituted thiazoles. Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antimycobacterial properties. The incorporation of the trifluoromethyl group from this compound can enhance the potency and bioavailability of these compounds.

Oxazole Derivatives: Similarly, oxazole derivatives can be synthesized through the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. While not a direct reaction of this compound, it can be readily converted to the necessary α-acylamino ketone precursor. Oxazoles are another class of heterocyclic compounds with significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The trifluoromethyl group can contribute to the cytotoxic potential of these molecules, making them interesting candidates for anticancer drug discovery.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole Derivatives with Antifungal Activity

This protocol describes the synthesis of a 2-amino-4-(trifluoromethyl)thiazole derivative via the Hantzsch thiazole synthesis, followed by a procedure for evaluating its antifungal activity.

Reaction Scheme:

G reactant1 This compound product 2-Amino-4-(trifluoromethyl)thiazole reactant1->product + reactant2 Thiourea reactant2->product catalyst Ethanol, Reflux G reactant1 N-(1,1,1-trichloro-2-oxopropan-2-yl)amide product 2-Substituted-4-(trifluoromethyl)oxazole reactant1->product Cyclization catalyst Dehydrating Agent (e.g., P₂O₅, H₂SO₄) G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start Start with this compound reaction React with Thioamide/Amide start->reaction purification Purification (Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization bio_assay Biological Assay (Antifungal/Cytotoxic) characterization->bio_assay data_analysis Data Analysis (MIC/IC50) bio_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Troubleshooting & Optimization

1,1,1-Trichloroacetone safe handling and storage procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information for handling and storing 1,1,1-Trichloroacetone (CAS No. 918-00-3), tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] It is also described as a combustible liquid. It is crucial to handle this compound with caution to avoid potential harm.[3]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: To ensure personal safety, the following PPE should be worn:

  • Eye Protection: Tightly fitting safety goggles with side-shields are required.[1]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[1]

  • Body Protection: Wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1]

Q3: What are the proper procedures for storing this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored away from foodstuff containers and incompatible materials. Some suppliers recommend freezing (< -10 °C) for storage.[4]

Q4: What should I do in case of accidental skin or eye contact?

A4: Immediate action is critical:

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical help.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition and use spark-proof tools and explosion-proof equipment.[1] The spilled chemical should be collected and placed in suitable, closed containers for disposal.[1] Discharge into the environment must be avoided.[1]

Q6: What are the signs of inhalation exposure and what is the appropriate first aid response?

A6: Inhalation may cause respiratory irritation.[1] If someone inhales this compound, they should be moved to fresh air.[1] If breathing is difficult, oxygen may be administered.[1] If the individual is not breathing, provide artificial respiration and seek immediate medical consultation.[1]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C3H3Cl3O[1]
CAS Number 918-00-3[1][3][4][5]
Molecular Weight 161.41 g/mol [5]
Appearance Colorless liquid[3]
Boiling Point 134 °C
Flash Point 1 °F (-17 °C) (closed cup)[4]
Density 1.475 g/cm³
Storage Temperature Room temperature, sealed in dry conditions or Freeze (< -10 °C)[4][5]
Occupational Exposure Limits (TLV/PEL) No data available[1]

Experimental Workflow: Safe Handling and Storage

Below is a diagram illustrating the logical workflow for the safe handling and storage of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handling Handle this compound Ventilation->Handling AvoidInhalation Avoid Inhalation of Vapors Handling->AvoidInhalation AvoidContact Avoid Skin and Eye Contact Handling->AvoidContact Storage Store in a Cool, Dry, Well-Ventilated Area Handling->Storage After Use Spill Spill Occurs Handling->Spill Exposure Exposure Occurs (Skin/Eye/Inhalation) Handling->Exposure TightlyClosed Keep Container Tightly Closed Storage->TightlyClosed Incompatibles Store Away from Incompatible Materials TightlyClosed->Incompatibles Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for safe handling and storage of this compound.

References

Managing byproduct formation in 1,1,1-Trichloroacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,1-trichloroacetone. It focuses on identifying and managing the formation of common byproducts to improve product purity and yield.

Troubleshooting Guide

Issue 1: Low yield of this compound and formation of multiple chlorinated byproducts.

  • Question: My reaction is producing a complex mixture of chlorinated acetones with a low yield of the desired this compound. What are the likely causes and how can I improve the selectivity?

  • Answer: The direct chlorination of acetone is notoriously difficult to control and often results in a wide array of byproducts, including various isomers of mono-, di-, tri-, tetra-, and even pentachloroacetone.[1] The formation of hydrogen chloride during the reaction can also catalyze condensation reactions of unreacted acetone, further complicating the product mixture.[1]

    Troubleshooting Steps:

    • Choice of Starting Material: Instead of acetone, consider using monochloroacetone or 1,1-dichloroacetone as your starting material. The synthesis is generally more selective when starting with a partially chlorinated precursor.

    • Temperature Control: Maintain a low reaction temperature. For the synthesis from monochloroacetone, a temperature range of 15-20°C is recommended.[2] Higher temperatures tend to increase the reactivity of chlorine, leading to over-chlorination and the formation of tetrachloroacetones and other highly chlorinated species.[1]

    • Stoichiometry: Carefully control the molar ratio of chlorine to your starting material. An excess of chlorine will inevitably lead to the formation of more highly chlorinated byproducts. It is often beneficial to work with a slight deficiency of chlorine.

    • Catalyst Selection: The choice of catalyst can significantly influence the product distribution. While some methods use a base like potassium hydroxide, others employ catalysts to direct the chlorination.[2] Be aware that certain catalysts, like iodine, have been shown to favor the formation of the isomeric byproduct 1,1,3-trichloroacetone.[1]

Issue 2: Predominant formation of 1,1,3-trichloroacetone instead of this compound.

  • Question: My primary byproduct is 1,1,3-trichloroacetone. How can I minimize its formation?

  • Answer: The formation of 1,1,3-trichloroacetone is a common issue, especially when the synthesis is not carefully controlled.[3]

    Troubleshooting Steps:

    • Avoid Iodine-Based Catalysts: If you are using a catalyst, avoid iodine or iodine-containing compounds, as these are known to promote the formation of 1,1,3-trichloroacetone.[1]

    • Reaction Medium: The synthesis of this compound is often favored in an aqueous alkaline medium. For example, the reaction of monochloroacetone with chlorine in the presence of potassium hydroxide in water has been shown to produce this compound.[2]

    • Purification: If the formation of 1,1,3-trichloroacetone cannot be completely suppressed, it can be separated from this compound by fractional distillation due to the difference in their boiling points (this compound: ~134°C, 1,1,3-trichloroacetone: ~179°C).[1]

Issue 3: Presence of significant amounts of di- and tetrachloroacetones in the final product.

  • Question: After my reaction, I'm observing significant quantities of dichloroacetone and tetrachloroacetone isomers. What adjustments should I make?

  • Answer: The presence of dichloroacetones (1,1-dichloroacetone and 1,3-dichloroacetone) indicates incomplete chlorination, while tetrachloroacetones suggest over-chlorination.

    Troubleshooting Steps:

    • Incomplete Chlorination (Dichloroacetones):

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like Gas Chromatography (GC).

      • Chlorine Feed Rate: A slow and controlled addition of chlorine gas is crucial to ensure its efficient reaction with the substrate.

    • Over-Chlorination (Tetrachloroacetones):

      • Chlorine Stoichiometry: Reduce the total amount of chlorine used in the reaction.

      • Temperature Control: As mentioned previously, lower temperatures can help to reduce the rate of over-chlorination.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high purity?

A1: A widely used method involves the chlorination of monochloroacetone in an aqueous solution of potassium hydroxide at a controlled temperature of 15-20°C. This method has been reported to yield this compound with a purity of around 85% before further purification.[2]

Q2: How can I effectively separate this compound from its byproducts?

A2: Fractional distillation is the primary method for purifying this compound from its various chlorinated byproducts.[1] The significant differences in boiling points between the desired product and common impurities allow for effective separation. For instance, there is a boiling point difference of approximately 45°C between this compound and 1,1,3-trichloroacetone.[1] For the removal of non-volatile impurities or for achieving very high purity, recrystallization can also be employed.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective technique for monitoring the progress of the reaction and quantifying the product and byproduct distribution.[4][5] GC-MS can identify the different chlorinated acetone isomers based on their mass spectra and retention times.

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes, the synthesis of this compound involves hazardous materials and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chlorine gas is highly toxic and corrosive. The reaction can be exothermic and requires careful temperature control to prevent runaway reactions. The reaction of chlorine with acetone can be explosive under certain conditions.[4]

Data Presentation

Table 1: Product Distribution in the Chlorination of 1,1-Dichloroacetone with Iodine Catalyst

CompoundPercentage by Weight (%)
1,1-Dichloroacetone34
This compound6.5
1,1,3-Trichloroacetone53
Tetrachloroacetone0.7
1,1-Dichloro-3-iodoacetone4

Data sourced from a patent describing the chlorination of 1,1-dichloroacetone in the presence of an iodine catalyst at 30°C.[1]

Table 2: Product Distribution in the Chlorination of Chloroacetone with Iodine Catalyst

CompoundPercentage by Weight (%)
1,1-Dichloroacetone25
1,3-Dichloroacetone0.8
This compound5.5
1,1,3-Trichloroacetone62
Tetrachloroacetones2.1
1,1-Dichloro-3-iodoacetone4

Data sourced from a patent describing the chlorination of chloroacetone in the presence of an iodine catalyst.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Monochloroacetone

Materials:

  • Monochloroacetone (231 g)

  • Potassium hydroxide (275 g)

  • Water (950 g)

  • Chlorine gas (approx. 400 g)

  • Anhydrous sodium sulfate (200 g)

Equipment:

  • 5-liter reaction kettle with a mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • External gas absorption device (for tail gas)

  • Separatory funnel

  • Drying flask

Procedure:

  • Charge the 5-liter reaction kettle with 231 g of monochloroacetone, 275 g of potassium hydroxide, and 950 g of water.

  • Cool the mixture to 15-20°C and maintain this temperature throughout the reaction.

  • With vigorous stirring, bubble chlorine gas through the mixture for approximately 6.6 hours (at a rate that delivers about 400 g of chlorine in total).

  • Continue stirring until the solution becomes clear.

  • Stop the chlorine flow and stirring, and allow the mixture to stand for 1 hour to allow for phase separation.

  • Separate the lower, yellow-green organic phase using a separatory funnel.

  • Dry the organic phase over 200 g of anhydrous sodium sulfate.

  • The resulting product is crude this compound (reported yield: 301 g with 85% purity).[2]

Protocol 2: Purification of this compound by Fractional Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Charge the distillation flask with the crude this compound.

  • Heat the flask gently to bring the mixture to a boil.

  • Carefully control the heating rate to establish a temperature gradient in the fractionating column.

  • Collect the fractions based on their boiling points. Lower boiling point impurities will distill first.

  • Collect the fraction that distills at approximately 134°C, which corresponds to this compound.[3]

  • Higher boiling point byproducts, such as 1,1,3-trichloroacetone, will remain in the distillation flask or distill at higher temperatures.

  • Analyze the purity of the collected fractions using GC to confirm the separation.

Visualizations

Synthesis_Pathway Acetone Acetone MCA Monochloroacetone Acetone->MCA + Cl2 DCA_11 1,1-Dichloroacetone MCA->DCA_11 + Cl2 DCA_13 1,3-Dichloroacetone MCA->DCA_13 + Cl2 TCA_111 This compound DCA_11->TCA_111 + Cl2 TCA_113 1,1,3-Trichloroacetone DCA_11->TCA_113 + Cl2 (Iodine catalyst) DCA_13->TCA_113 + Cl2 TetraCA Tetrachloroacetones TCA_111->TetraCA + Cl2 (over-chlorination) TCA_113->TetraCA + Cl2 (over-chlorination) PentaCA Pentachloroacetone TetraCA->PentaCA + Cl2 (over-chlorination)

Caption: Chlorination pathways of acetone and byproduct formation.

Troubleshooting_Logic cluster_synthesis Synthesis cluster_byproducts Byproduct Issues cluster_solutions Corrective Actions Start Start Synthesis Reaction Chlorination Reaction Start->Reaction CrudeProduct Crude Product Analysis (GC-MS) Reaction->CrudeProduct Reaction->CrudeProduct HighTCA113 High 1,1,3-TCA? CrudeProduct->HighTCA113 Evaluate HighDiTetra High Di/Tetra-CA? CrudeProduct->HighDiTetra Evaluate LowYield Low Yield? CrudeProduct->LowYield Evaluate HighTCA113->HighDiTetra No AdjustCatalyst Adjust/Remove Catalyst HighTCA113->AdjustCatalyst Yes HighDiTetra->LowYield No AdjustTemp Lower Temperature HighDiTetra->AdjustTemp Yes AdjustStoich Adjust Cl2 Stoichiometry HighDiTetra->AdjustStoich Yes LowYield->AdjustTemp Yes CheckTime Check Reaction Time LowYield->CheckTime Yes Purify Purification (Fractional Distillation) LowYield->Purify No AdjustCatalyst->Reaction AdjustTemp->Reaction AdjustStoich->Reaction CheckTime->Reaction

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,1,1-trichloroacetone. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Isomeric impurities: 1,1,3-trichloroacetone is a common isomer formed during synthesis.[1]

  • Under-chlorinated precursors: Chloroacetone and 1,1-dichloroacetone may be present if the chlorination reaction is incomplete.[2]

  • Over-chlorinated byproducts: Tetrachloroacetones and pentachloroacetone can form from excessive chlorination.[2]

  • Solvent residues: Residual solvents from the reaction or extraction steps may be present.

  • Decomposition products: this compound can decompose, especially when heated, to produce hydrogen chloride and other degradation products.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification techniques for this compound are fractional distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties include:

  • Boiling Point: Approximately 134-149°C at atmospheric pressure.[3][4] This allows for separation from lower and higher boiling impurities by distillation.

  • Solubility: It is slightly soluble in water but soluble in organic solvents like ethanol and diethyl ether.[1][5] This is a critical consideration for choosing a recrystallization solvent.

  • Stability: It can decompose upon heating, which is a crucial factor to consider during distillation.

Purification Method Selection

The following flowchart can guide the selection of an appropriate purification technique based on the initial purity of the crude this compound and the desired final purity.

Purification_Workflow start Crude this compound decision1 Initial Purity? start->decision1 distillation Fractional Distillation decision1->distillation < 90% recrystallization Recrystallization decision1->recrystallization > 90% decision2 High Purity Required? distillation->decision2 recrystallization->decision2 chromatography Column Chromatography end Pure this compound chromatography->end decision2->chromatography Yes decision2->end No

Caption: Decision workflow for selecting a purification technique for this compound.

Quantitative Data on Purification Techniques

The following table summarizes the expected outcomes for different purification methods. Please note that actual results may vary depending on the specific experimental conditions and the composition of the crude material.

Purification MethodTypical Purity AchievedEstimated YieldKey AdvantagesKey Disadvantages
Fractional Distillation 95-98%65-85%Effective for large quantities and removing impurities with significantly different boiling points.Potential for thermal decomposition of the product.
Recrystallization >98%50-70%Can yield very high purity product; good for removing small amounts of impurities.Lower yield compared to distillation; requires finding a suitable solvent.
Column Chromatography >99%30-60%Achieves the highest purity; effective for separating complex mixtures.Time-consuming, requires larger volumes of solvent, and is less suitable for large-scale purification.

Experimental Protocols

Fractional Distillation

This method is effective for separating this compound from impurities with different boiling points, such as its isomer 1,1,3-trichloroacetone (boiling point ~173°C) and dichloroacetone isomers (boiling points around 120°C and 173°C).[2]

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer

  • Boiling chips or magnetic stirrer

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Equilibration: As the mixture begins to boil, allow the vapor to rise slowly through the fractionating column to establish a temperature gradient.

  • Collecting Fractions:

    • Fore-run: Collect the initial distillate, which will contain low-boiling impurities, until the temperature at the top of the column stabilizes near the boiling point of this compound (approx. 134-149°C).

    • Main Fraction: Change the receiving flask and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

    • Final Fraction: As the temperature begins to rise significantly, stop the distillation or collect the higher-boiling fraction in a separate flask.

  • Vacuum Distillation (Optional): If the crude material is sensitive to high temperatures, perform the distillation under reduced pressure. This will lower the boiling point of this compound and minimize decomposition.

Recrystallization (Single and Mixed-Solvent)

Recrystallization is a technique for purifying solids. Since this compound is a liquid at room temperature, this technique would involve cooling to induce crystallization.

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at low temperatures and highly soluble at higher (but still sub-zero) temperatures. A mixed-solvent system may be necessary. Potential solvent systems to screen include:

  • Hexane/diethyl ether

  • Pentane/dichloromethane

  • Methanol/water

Procedure for Mixed-Solvent Recrystallization:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (the one in which it is more soluble) at room temperature.

  • Induce Cloudiness: Slowly add the "poor" solvent (the one in which it is less soluble) dropwise with stirring until the solution becomes faintly cloudy. This indicates the solution is saturated.

  • Re-dissolution: Gently warm the solution until it becomes clear again. If it does not become clear, add a minimal amount of the "good" solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath or freezer to induce crystallization.

  • Isolation: Quickly collect the crystals by cold vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is a high-resolution purification technique suitable for achieving very high purity on a smaller scale.

Materials:

  • Crude this compound

  • Silica gel (for normal-phase chromatography)

  • Glass chromatography column

  • Eluent (mobile phase), e.g., a mixture of hexane and ethyl acetate

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate in hexane) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Guides

Fractional Distillation Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Bumping/Uneven Boiling - Insufficient or inactive boiling chips.- Stirring rate is too low.- Add fresh boiling chips to the cooled liquid.- Increase the stirring rate.
Flooding of the Column - Heating rate is too high.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Poor Separation - Heating rate is too fast.- Inefficient fractionating column.- Poor insulation of the column.- Slow down the distillation rate.- Use a more efficient column (e.g., a packed column).- Insulate the column with glass wool or aluminum foil.
Product Decomposition (Darkening of the liquid) - Distillation temperature is too high.- Switch to vacuum distillation to lower the boiling point.[6]
Recrystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- Add more of the "good" solvent and reheat to dissolve the oil, then cool slowly.- Ensure slow cooling of the solution.
Low Recovery - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of solvent necessary for dissolution.- Ensure the wash solvent is thoroughly chilled.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) - Incorrect mobile phase polarity.- Column was overloaded.- Adjust the eluent polarity (start with a less polar mixture).- Use a larger column or a smaller amount of sample.
Cracking of the Silica Bed - The column ran dry.- Always keep the silica gel covered with the eluent.
Streaking of Bands on TLC - The sample is too concentrated.- The compound is highly polar and interacting strongly with the silica.- Dilute the sample before spotting on the TLC plate.- Add a small amount of a polar solvent (e.g., acetic acid or triethylamine) to the eluent.

Workflow and Pathway Diagrams

Distillation_Troubleshooting start Distillation Problem q1 Uneven Boiling? start->q1 a1 Add fresh boiling chips or increase stirring. q1->a1 Yes q2 Poor Separation? q1->q2 No end Problem Solved a1->end a2 Reduce heating rate or use a more efficient column. q2->a2 Yes q3 Product Darkening? q2->q3 No a2->end a3 Switch to vacuum distillation. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting flowchart for fractional distillation of this compound.

Recrystallization_Troubleshooting start Recrystallization Issue q1 No Crystals Forming? start->q1 a1 Reduce solvent volume or induce crystallization (scratch/seed). q1->a1 Yes q2 Oiling Out? q1->q2 No end Issue Addressed a1->end a2 Add more 'good' solvent, reheat, and cool slowly. q2->a2 Yes q3 Low Yield? q2->q3 No a2->end a3 Use minimal solvent and wash with ice-cold solvent. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting flowchart for the recrystallization of this compound.

References

Optimizing reaction conditions for 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 1,1,1-trichloroacetone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and use of this compound in various chemical reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in this compound Synthesis Incomplete chlorination of monochloroacetone.Ensure a continuous and sufficient flow of chlorine gas during the reaction. Monitor the reaction progress by GC analysis to confirm the disappearance of the starting material. Maintain the reaction temperature between 15-20°C.[1]
Loss of product during workup.After the reaction, allow the layers to separate completely. Carefully separate the lower organic layer. Dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate before distillation.[1]
Side reactions, such as the formation of 1,1,3-trichloroacetone.The synthesis method often produces 1,1,3-trichloroacetone as a byproduct.[2] Optimize the reaction conditions (temperature, reaction time) to favor the formation of the 1,1,1-isomer. Purification by fractional distillation is necessary to separate the isomers.
Low Yield in Folic Acid Synthesis Poor solubility of reactants.Pretreat 2,4,5-triamino-6-hydroxypyrimidine sulfate with potassium carbonate to improve its water solubility before adding it to the reaction mixture.
Suboptimal reaction pH.Carefully control the pH of the reaction mixture between 3.0 and 3.5 by the slow addition of a sodium hydroxide or sodium carbonate solution.[3]
Inefficient reaction conditions.Use a phase transfer catalyst, such as tetrabutylammonium bromide, to enhance the reaction rate. Optimize the reaction temperature to around 40°C.[2]
Presence of Impurities in Folic Acid Formation of pterin and pteroic acid impurities.These are common impurities in folic acid synthesis.[4][5][6] Purification of the crude folic acid is essential. This can be achieved by recrystallization, typically involving dissolving the crude product in a dilute alkaline solution, treating with activated carbon, and then re-precipitating the folic acid by acidification.[3]
Incomplete reaction or side reactions from impurities in 1,1,3-trichloroacetone.Use high-purity 1,1,3-trichloroacetone for the synthesis. Commercially available trichloroacetone can contain significant amounts of other chlorinated acetones.[7] Purify the 1,1,3-trichloroacetone by fractional distillation or recrystallization before use.
Inconsistent Results in Reactions with this compound Decomposition of this compound.This compound can be sensitive to heat and moisture. Store in a cool, dry place away from direct sunlight.[8][9] Use freshly distilled or purified reagent for best results.
Presence of water in the reaction.Water can hydrolyze this compound, especially under basic conditions. Ensure all glassware is dry and use anhydrous solvents when performing reactions that are sensitive to water.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a chlorinated analog of acetone with the chemical formula CH₃COCCl₃.[2] It is a colorless liquid at room temperature and is used as a reagent in organic synthesis, most notably as a precursor in the production of pharmaceuticals like folic acid.[8][10]

2. What are the main safety precautions when handling this compound?

This compound is an irritant to the skin, eyes, and respiratory system.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. It is also a combustible liquid.[8]

3. How can I purify commercial this compound?

Commercial this compound can contain its isomer, 1,1,3-trichloroacetone, and other chlorinated byproducts.[2][7] Purification can be achieved by fractional distillation, taking advantage of the boiling point difference between the isomers.[7]

4. What are the typical byproducts in the synthesis of this compound?

The most common byproduct during the chlorination of chloroacetone is 1,1,3-trichloroacetone.[2] Other di- and tetrachlorinated acetones can also be formed depending on the reaction conditions.[7]

5. What is the role of this compound in folic acid synthesis?

In the synthesis of folic acid, this compound (or more commonly, its isomer 1,1,3-trichloroacetone) acts as a three-carbon building block that condenses with a pteridine precursor and p-aminobenzoylglutamic acid to form the core structure of the folic acid molecule.[3][11][12]

6. What spectroscopic data is available for this compound?

Spectroscopic data is crucial for confirming the identity and purity of this compound. Available data includes:

  • ¹H NMR: A singlet peak is expected for the methyl protons.[13]

  • ¹³C NMR: Signals corresponding to the methyl carbon, the carbonyl carbon, and the trichloromethyl carbon would be observed.[14][15]

  • IR Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) group is expected.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[16]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₃H₃Cl₃O[2]
Molar Mass 161.41 g/mol [2]
Appearance Colorless liquid[2]
Density 1.475 g/cm³[2]
Boiling Point 134 °C[2]
Solubility in water Slightly soluble[2]
Solubility in organic solvents Soluble in ethanol and diethyl ether[2]

Table 2: Optimized Reaction Conditions for Folic Acid Synthesis using Trichloroacetone

ParameterOptimized ConditionReference(s)
Reactant Molar Ratio n(N-p-aminobenzoyl-L-glutamic acid) : n(2,4,5-Triamino-6-hydroxypyrimidine sulfate) : n(potassium carbonate) : n(trichloroacetone) = 1.0 : 1.2 : 1.2 : 2.6[2]
Catalyst Tetrabutylammonium bromide (Phase Transfer Catalyst)[2]
Temperature 40 °C[2]
pH 3.2 - 3.5[2]
Reaction Time 3 hours[2]
Initial Yield (Crude) 82.22%[2]
Final Yield (Purified) 66.35%[2]
Purity (Purified) 97.69%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the synthesis of this compound from monochloroacetone.

Materials:

  • Monochloroacetone (231 g)

  • Potassium hydroxide (275 g)

  • Water (950 g)

  • Chlorine gas

  • Anhydrous sodium sulfate (200 g)

Equipment:

  • 5-liter reaction kettle with a mechanical stirrer and a gas inlet tube

  • External tail gas absorption device

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Charge the 5-liter reaction kettle with monochloroacetone, potassium hydroxide, and water in sequence.

  • Cool the mixture to 15-20°C while stirring.

  • Bubble chlorine gas through the stirred mixture for approximately 6.6 hours. The solution should become clear.

  • Stop the chlorine flow and let the mixture stand for 1 hour to allow for phase separation.

  • Separate the lower yellow-green organic phase.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the resulting liquid by fractional distillation to obtain this compound. The expected yield is approximately 301 g with a purity of around 85%.

Protocol 2: Synthesis of Folic Acid[3]

This protocol outlines the synthesis of folic acid using 1,1,3-trichloroacetone (an isomer often used interchangeably in this synthesis).

Materials:

  • N-p-aminobenzoylglutamic acid (100 g)

  • 2,4,5-triamino-6-hydroxypyrimidine sulfate (120 g)

  • 1,1,3-trichloroacetone (160 g)

  • Sodium metabisulfite (140 g)

  • 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄) (100 g)

  • Sodium hydroxide solution

  • Purified water

  • Activated carbon

  • Dilute hydrochloric acid

Equipment:

  • Reaction flask with a stirrer and temperature control

  • Filtration apparatus

  • Beakers

  • Vacuum oven

Procedure:

  • Charge a reaction flask with N-p-aminobenzoylglutamic acid, 2,4,5-triamino-6-hydroxypyrimidine sulfate, 1,1,3-trichloroacetone, sodium metabisulfite, and 1-ethyl-3-methylimidazolium tetrafluoroborate.

  • Stir the mixture at 20-30°C for 2 hours.

  • During the reaction, maintain the pH of the system at 3.0-3.5 by adding sodium hydroxide solution.

  • After the reaction is complete, stir the mixture, then filter to obtain crude folic acid.

  • Add the crude folic acid to 4.5 L of purified water in a reaction flask and heat to 80-90°C with stirring.

  • Adjust the pH to 8-9 with a sodium chloride solution.

  • Add 15 g of activated carbon and stir for 30 minutes, then hot filter.

  • Maintain the filtrate temperature at 80-90°C and add dilute hydrochloric acid to adjust the pH to 3.0-3.5.

  • Slowly cool the solution to room temperature to allow for crystallization.

  • Filter the mixture and dry the filter cake in a vacuum oven at 60-65°C for 5 hours to obtain pure folic acid. The expected yield is approximately 138 g with a purity of 99.7%.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of this compound A Monochloroacetone + Potassium Hydroxide + Water B Chlorination (15-20°C, 6.6h) A->B Reagents C Phase Separation B->C Reaction Mixture D Drying with Na2SO4 C->D Organic Phase E Fractional Distillation D->E Dried Product F Pure This compound E->F Purified Product

Caption: Workflow for the synthesis of this compound.

Folic_Acid_Synthesis_Workflow cluster_folic_acid Synthesis of Folic Acid Reactants N-p-aminobenzoylglutamic acid + 2,4,5-triamino-6-hydroxypyrimidine sulfate + 1,1,3-Trichloroacetone + Sodium metabisulfite + [emim]BF4 Reaction Condensation Reaction (20-30°C, 2h, pH 3.0-3.5) Reactants->Reaction Crude_FA Crude Folic Acid Reaction->Crude_FA Purification1 Dissolution (pH 8-9) & Activated Carbon Treatment Crude_FA->Purification1 Purification2 Precipitation (pH 3.0-3.5) Purification1->Purification2 Pure_FA Pure Folic Acid Purification2->Pure_FA

Caption: Workflow for the synthesis of Folic Acid.

Troubleshooting_Logic Start Low Product Yield? Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, t, pH) Start->Check_Conditions Check_Workup Review Workup & Purification Steps Start->Check_Workup Impure_SM Impure Starting Materials Check_Purity->Impure_SM If impure Incorrect_Conditions Incorrect Reaction Conditions Check_Conditions->Incorrect_Conditions If incorrect Loss_During_Workup Product Loss During Workup Check_Workup->Loss_During_Workup If issues found Purify_SM Purify Starting Materials Impure_SM->Purify_SM Optimize_Conditions Optimize Reaction Conditions Incorrect_Conditions->Optimize_Conditions Modify_Workup Modify Workup Procedure Loss_During_Workup->Modify_Workup

Caption: Logical workflow for troubleshooting low product yield.

References

Navigating the Reactivity of 1,1,1-Trichloroacetone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in effectively utilizing 1,1,1-trichloroacetone in their synthetic endeavors. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to mitigate the decomposition of this valuable yet sensitive reagent.

This compound is a versatile building block in organic synthesis, notably in the production of pharmaceuticals and agrochemicals.[1][2] However, its utility is often hampered by its propensity to decompose under various reaction conditions. This guide aims to provide practical solutions to common challenges encountered during its use.

Understanding the Instability of this compound

The primary challenge in working with this compound is its susceptibility to decomposition, primarily through the haloform reaction . This reaction is particularly prevalent in the presence of bases, where the enolate of the ketone is formed, leading to the cleavage of the carbon-carbon bond and the formation of chloroform and an acetate salt. Additionally, hydrolysis can occur, especially at higher pH values.[2] Heating is also known to cause decomposition, releasing toxic fumes.

The key to successfully employing this compound lies in carefully controlling reaction conditions to disfavor these decomposition pathways.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using this compound and provides actionable solutions.

Frequently Asked Questions (FAQs)

  • Q1: My reaction with this compound is turning dark and forming a precipitate. What is happening?

    • A1: This is a common observation and often indicates decomposition, likely via the haloform reaction, especially if a base is present. The precipitate could be the salt of the resulting carboxylic acid. To mitigate this, consider using a non-nucleophilic or sterically hindered base, lowering the reaction temperature, and ensuring slow addition of the base.

  • Q2: I am observing low yields in my aldol reaction with this compound. How can I improve it?

    • A2: Low yields are often due to the competing decomposition of the starting material. To favor the desired aldol addition, it is crucial to use a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) at low temperatures (e.g., -78 °C) to rapidly and quantitatively form the enolate. The enolate should then be reacted with the aldehyde promptly.

  • Q3: Can I use protic solvents with this compound?

    • A3: Protic solvents, especially in the presence of a base, can facilitate decomposition through hydrolysis and the haloform reaction. It is highly recommended to use anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene to enhance the stability of this compound.

  • Q4: How should I store this compound to ensure its stability?

    • A4: Proper storage is critical. It should be stored in a cool, dry, and dark place, away from bases and moisture. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture. Storage at or below room temperature is recommended.

Troubleshooting Common Reactions

Problem Potential Cause Recommended Solution
No reaction or slow reaction rate. Insufficiently strong base to form the enolate; Low reaction temperature.Use a stronger, non-nucleophilic base (e.g., LDA). Gradually warm the reaction mixture after the addition of the electrophile.
Formation of multiple products. Competing side reactions (e.g., self-condensation of the aldehyde); Decomposition of the product.Use a pre-formed enolate of this compound. Maintain low reaction temperatures throughout the process.
Product decomposes during workup. Exposure to aqueous base or acid during extraction.Use a mild quenching agent like saturated ammonium chloride solution. Minimize the time the product is in contact with aqueous layers.

Key Decomposition Pathways

Understanding the mechanisms of decomposition is crucial for designing robust reaction protocols. The primary pathways to consider are the base-catalyzed haloform reaction and hydrolysis.

TCA This compound Enolate Enolate Intermediate TCA->Enolate Base (e.g., OH⁻) Enolate->TCA Proton Source Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + this compound Chloroform Chloroform Tetrahedral->Chloroform C-C Cleavage Acetate Acetate Tetrahedral->Acetate C-C Cleavage

Figure 1. Simplified representation of the base-catalyzed haloform decomposition pathway of this compound.

Recommended Experimental Protocols

To minimize decomposition, specific reaction conditions are paramount. Below are general protocols for common reaction types involving this compound.

Protocol 1: Aldol-Type Addition to an Aldehyde

This protocol focuses on the formation of a β-hydroxy-α,α,α-trichloromethyl ketone, a valuable synthetic intermediate.[3]

  • Reagents and Conditions:

    • Base: Lithium diisopropylamide (LDA) is the preferred base to ensure rapid and complete enolate formation.

    • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent choice due to its aprotic nature and ability to solvate the intermediate species.

    • Temperature: The reaction should be conducted at low temperatures, typically -78 °C, to control the reactivity and minimize side reactions.

  • Procedure:

    • Prepare a solution of LDA in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the LDA solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of this compound in anhydrous THF to the LDA solution. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

    • Add a solution of the aldehyde in anhydrous THF dropwise to the enolate solution at -78 °C.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

Figure 2. Experimental workflow for the aldol addition of this compound.

Protocol 2: Darzens-Type Condensation

The Darzens condensation can be adapted for this compound to form glycidic esters, which are versatile synthetic intermediates.[4][5]

  • Reagents and Conditions:

    • Base: A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide can be effective.

    • Solvent: Anhydrous aprotic solvents like THF or toluene are recommended.

    • Temperature: Low temperatures are crucial to control the initial addition and subsequent cyclization.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone and this compound in anhydrous THF.

    • Cool the solution to the desired low temperature (e.g., -78 °C to 0 °C).

    • Slowly add a solution of the base in THF.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Perform a standard aqueous workup to isolate the product.

Quantitative Data Summary

While specific kinetic data for the decomposition of this compound in various organic solvents is not extensively available in the literature, the following table summarizes its known stability characteristics.

Condition Effect on Stability Recommendation
Presence of Base High risk of haloform decomposition.Use non-nucleophilic, sterically hindered bases at low temperatures.
Presence of Acid Generally more stable than in base, but strong acids can catalyze other reactions.Use mild Lewis or Brønsted acids if required.
Temperature Increased temperature accelerates decomposition.Maintain low reaction temperatures whenever possible.
Protic Solvents Can facilitate hydrolysis and haloform reaction.Use anhydrous aprotic solvents.

By adhering to these guidelines and understanding the inherent reactivity of this compound, researchers can more effectively harness its synthetic potential while minimizing undesirable decomposition, leading to improved yields and cleaner reaction profiles.

References

Technical Support Center: Analysis of 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1-Trichloroacetone and identifying its impurities via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a sample of this compound?

A1: The most common impurity is its isomer, 1,1,3-trichloroacetone, which can form as a byproduct during the synthesis process when chloroacetone is chlorinated.[1] Other potential impurities may include unreacted starting materials such as chloroacetone and acetone, as well as byproducts from over-chlorination, which could include various tetrachlorinated acetone isomers.

Q2: How can I distinguish between this compound and its isomer 1,1,3-trichloroacetone using GC-MS?

A2: While both isomers have the same molecular weight, their mass spectra will show different fragmentation patterns. The position of the chlorine atoms affects the stability of the resulting fragments. By comparing the obtained mass spectra with reference spectra from a reliable database, such as the NIST Mass Spectral Library, you can confidently identify each isomer.[2][3] Additionally, the two isomers will likely have different retention times on the GC column.

Q3: What are some key considerations for sample preparation when analyzing this compound by GC-MS?

A3: Given the volatile nature of this compound, it is crucial to handle samples in a well-ventilated area and minimize exposure to the atmosphere to prevent evaporation of the analyte and potential impurities. Samples should be dissolved in a high-purity volatile solvent, such as hexane or dichloromethane. It is essential to ensure the solvent does not contain any impurities that could co-elute with the analytes of interest.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound and its impurities. Instrument conditions may need to be optimized for your specific instrumentation and analytical goals.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in high-purity hexane and dilute to the mark.

  • Transfer an aliquot of the solution to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Parameters:

ParameterValue
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing for this compound - Active sites in the injector liner or on the column. - Sample degradation.- Deactivate the injector liner or use a new, inert liner. - Trim the first few centimeters of the GC column. - Lower the injector temperature to minimize thermal degradation.
Ghost Peaks in the Chromatogram - Contamination from the syringe, septum, or carrier gas. - Carryover from a previous injection.- Rinse the syringe with a clean solvent before injection. - Use high-quality, low-bleed septa. - Ensure high-purity carrier gas with appropriate traps. - Run a solvent blank to check for carryover.
Poor Separation of Isomers - Inadequate chromatographic resolution.- Optimize the GC oven temperature program (e.g., use a slower ramp rate). - Use a longer GC column or a column with a different stationary phase.
Unstable Baseline - Column bleed. - Contaminated ion source.- Condition the column according to the manufacturer's instructions. - Ensure the oven temperature does not exceed the column's maximum limit. - Perform an ion source cleaning.
Inconsistent Retention Times - Fluctuations in carrier gas flow rate. - Leaks in the system.- Check the carrier gas supply and regulators. - Perform a leak check of the GC system.

Data Presentation: Impurity Profile

The following table provides an example of how to summarize quantitative data for impurities identified in a batch of this compound.

ImpurityRetention Time (min)Key Mass Fragments (m/z)Concentration (%)
Chloroacetone5.843, 78, 920.05
1,1,3-Trichloroacetone9.249, 77, 112, 1140.12
Tetrachloroacetone Isomer 110.582, 117, 1460.03
Tetrachloroacetone Isomer 210.882, 117, 1460.02

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Hexane prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 gcms Inject into GC-MS prep3->gcms sep Chromatographic Separation gcms->sep detect Mass Spectrometric Detection sep->detect proc1 Identify Peaks detect->proc1 proc2 Compare with Mass Spectral Library proc1->proc2 proc3 Quantify Impurities proc2->proc3 degradation_pathway TCA This compound Intermediate Reactive Intermediate TCA->Intermediate Hydrolysis/Photolysis Products Degradation Products (e.g., Chloroform, Acetic Acid) Intermediate->Products Further Reactions

References

Personal protective equipment (PPE) for handling 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, personal protective equipment (PPE) recommendations, and troubleshooting for researchers, scientists, and drug development professionals handling 1,1,1-Trichloroacetone.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is crucial to handle this substance with appropriate safety precautions to avoid exposure.

Q2: What is the appropriate immediate response to accidental exposure to this compound?

A2: In case of accidental exposure, it is critical to take the following first aid measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[1]

Q3: How should this compound be stored?

A3: Store this compound in a cool, dry, and well-ventilated area. Keep the container tightly closed and store it in a locked-up area.[1]

Q4: What should I do in case of a spill?

A4: In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1] Evacuate personnel to a safe area. Use personal protective equipment, including chemical-impermeable gloves and respiratory protection.[1] Contain the spill and collect it with a non-combustible absorbent material, then place it in a suitable, closed container for disposal.[1]

Troubleshooting Guide

Problem: I can smell a pungent odor while working with this compound.

  • Possible Cause: Inadequate ventilation or a leak in your experimental setup. The pungent odor of this compound indicates the presence of its vapors in the air.[2]

  • Solution: Immediately stop your work and re-evaluate the ventilation in your workspace. Ensure you are working in a properly functioning chemical fume hood. Check your experimental apparatus for any leaks and ensure all connections are secure. If the odor persists, evacuate the area and contact your institution's environmental health and safety department.

Problem: My skin feels irritated after handling this compound, even though I was wearing gloves.

  • Possible Cause: The glove material may not be resistant to this compound, or the gloves may have been compromised (e.g., a small tear or puncture). Permeation of the chemical through the glove material can also occur.

  • Solution: Immediately remove the gloves and wash your hands thoroughly with soap and water.[1] Inspect the gloves for any signs of degradation or damage. Refer to the PPE recommendation table below for suitable glove materials. It is crucial to select gloves with a high resistance to chlorinated solvents. If irritation persists, seek medical advice.

Problem: My safety glasses are fogging up, compromising my visibility.

  • Possible Cause: Poor ventilation within the safety glasses or a significant temperature difference between the lab environment and the area around your eyes.

  • Solution: Use anti-fog safety goggles or a full-face respirator, which can provide a better seal and often have anti-fog coatings. Ensure the laboratory has adequate temperature and humidity control. Do not compromise on eye protection; clear visibility is essential for safety.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product you are using.

PPE CategoryRecommendationSpecifications
Eye and Face Protection Safety goggles or a face shieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) approved. A face shield should be used in addition to goggles when there is a significant splash hazard.
Skin Protection Chemical resistant glovesWhile specific permeation data for this compound is limited, it is advisable to use gloves made of materials known to be resistant to chlorinated solvents. Nitrile gloves are a common recommendation for protection against chlorinated solvents such as trichloroethylene. Always inspect gloves for damage before use and replace them immediately if contaminated.
Protective clothingA lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a high risk of splashing, impervious clothing that covers the entire body is recommended.
Respiratory Protection Use in a well-ventilated area or with a respiratorWork should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges for organic vapors should be used.[1][4]

Experimental Protocols: Safe Handling Procedures

  • Preparation: Before starting any experiment, ensure you have read and understood the Safety Data Sheet (SDS) for this compound. Have all necessary PPE readily available and inspected for integrity. Ensure the chemical fume hood is functioning correctly.

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Wear the recommended PPE as detailed in the table above.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Avoid inhaling vapors or mists.[1]

    • Use non-sparking tools to prevent ignition.[1]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour it down the drain.[1]

  • Decontamination: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1] Clean your work area and any equipment that may have come into contact with the chemical.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification & Use start Start: Handling this compound sds_review Review Safety Data Sheet (SDS) start->sds_review task_assessment Assess Task-Specific Risks (e.g., quantity, duration, temperature) respiratory Respiratory Protection task_assessment->respiratory sds_review->task_assessment fume_hood Work in Fume Hood respiratory->fume_hood Standard Operation respirator Use Full-Face Respirator with Organic Vapor Cartridges respiratory->respirator High Concentration/ Poor Ventilation eye_face Eye/Face Protection fume_hood->eye_face respirator->eye_face skin Skin Protection eye_face->skin gloves Select Appropriate Gloves (e.g., Nitrile for chlorinated solvents) skin->gloves clothing Wear Lab Coat/ Chemical Resistant Apron skin->clothing inspection Inspect PPE Before Use gloves->inspection clothing->inspection donning Proper Donning of PPE inspection->donning end Proceed with Experiment donning->end

Caption: PPE selection workflow for handling this compound.

References

Technical Support Center: Quenching Procedures for Reactions Involving 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching reactions that involve the use of 1,1,1-trichloroacetone. The information is presented in a question-and-answer format to directly address common issues and concerns.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are specific quenching procedures necessary?

A1: this compound is a colorless liquid and a chlorinated analog of acetone.[1] It is a reactive compound commonly used in organic synthesis.[2][3] Specific quenching procedures are crucial due to its hazardous nature and reactivity. It is classified as a skin and eye irritant and may cause respiratory irritation.[4] Upon heating, it can emit toxic fumes of hydrogen chloride.[5] Therefore, any unreacted this compound must be neutralized safely at the end of a reaction.

Q2: What are the primary methods for quenching reactions containing this compound?

A2: The primary methods for quenching unreacted this compound involve reacting it with a nucleophilic reagent to either hydrolyze it or form a less reactive adduct. Common quenching agents include:

  • Aqueous basic solutions: Such as sodium bicarbonate or potassium hydroxide. These promote hydrolysis to chloroform and acetate salts.[6]

  • Saturated aqueous ammonium chloride: A milder quenching agent suitable for sensitive substrates.

  • Reducing agents: Such as sodium thiosulfate or sodium sulfite solutions, which can reduce the reactive species.

The choice of quenching agent depends on the reaction solvent, the stability of the desired product to acidic or basic conditions, and the scale of the reaction.

Q3: How does this compound behave in aqueous solutions?

A3: this compound hydrolyzes in water, and this process is accelerated in basic conditions (pH 8-9).[2][5] The decomposition in fortified drinking water at 21°C has a half-life of 4 hours, which decreases to 0.5 hours at 30°C.[2][5] In ultrapure water at 30°C, the half-life is 11 hours.[2][5] The primary degradation product is chloroform, although other byproducts like chloral hydrate can also be formed.[2][5]

Troubleshooting Guides

Issue 1: The quenching process is very slow or seems incomplete.

  • Possible Cause: The quenching agent is not sufficiently reactive or is not being used in a sufficient excess. For hydrolysis-based quenching, the pH of the aqueous solution may not be high enough.

  • Solution:

    • Ensure that at least a 1.5 to 2-fold molar excess of the quenching agent is used.

    • When using aqueous bases like sodium bicarbonate, ensure the solution is saturated to maintain a basic pH. If the reaction mixture is acidic, more base will be required to first neutralize the acid and then raise the pH to promote hydrolysis.

    • Consider switching to a more reactive quenching agent, such as a dilute solution of sodium or potassium hydroxide, if your product is stable under these conditions.

    • Ensure vigorous stirring to maximize the contact between the organic and aqueous phases.

Issue 2: An emulsion has formed during the aqueous work-up after quenching.

  • Possible Cause: The presence of both organic and aqueous phases with vigorous mixing can sometimes lead to the formation of a stable emulsion, making separation difficult.

  • Solution:

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated aqueous sodium chloride solution) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.[7]

    • If the emulsion persists, filtration through a pad of Celite® may be effective.

Issue 3: The desired product is degrading during the quenching and work-up procedure.

  • Possible Cause: The product may be sensitive to the pH of the quenching solution. Both strongly acidic and strongly basic conditions can be detrimental to certain functional groups.

  • Solution:

    • If your product is base-sensitive, use a milder quenching agent like saturated aqueous ammonium chloride.

    • If your product is acid-sensitive, avoid acidic work-ups. Use a saturated sodium bicarbonate wash to neutralize any acid before proceeding with extraction.[7][8]

    • Perform the quenching and work-up at a lower temperature (e.g., 0 °C) to minimize the rate of degradation.

    • You can test the stability of your product by exposing a small sample to the intended quenching and work-up conditions before applying it to the entire batch.[9]

Data Presentation

Quenching AgentRecommended ConcentrationSuitable Solvents for ReactionKey Considerations
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionTHF, Dichloromethane, Ethyl AcetateGenerates CO₂ gas, requiring careful and frequent venting of the separatory funnel.[7] Effective for neutralizing acidic reaction mixtures.
Ammonium Chloride (NH₄Cl)Saturated Aqueous SolutionTHF, Dichloromethane, Ethyl AcetateA mild and neutral quenching agent, suitable for pH-sensitive products.
Sodium Thiosulfate (Na₂S₂O₃)10% Aqueous SolutionDichloromethane, ChloroformEffective for quenching reactions where excess chlorine or other oxidizing species may be present.[10][11]
Sodium Sulfite (Na₂SO₃)10% Aqueous SolutionDichloromethane, Ethyl AcetateA reducing agent that can quench unreacted electrophilic species.
Water (H₂O)N/AProtic solvents (e.g., Methanol, Ethanol)Can be used for slow hydrolysis, especially at elevated temperatures. The reaction can be slow at neutral pH.[2][5]

Experimental Protocols

Protocol 1: Quenching with Saturated Aqueous Sodium Bicarbonate

This protocol is suitable for reactions in aprotic organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. A molar excess of at least 1.5 times relative to the initial amount of this compound is recommended.

  • Caution: Gas evolution (CO₂) will occur. Ensure adequate venting.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until analysis (e.g., by TLC or GC) indicates the complete consumption of this compound.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with the reaction solvent (e.g., DCM or EtOAc) two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Quenching with Saturated Aqueous Ammonium Chloride

This protocol is recommended when the desired product is sensitive to basic conditions.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a saturated aqueous solution of ammonium chloride with vigorous stirring. Use a volume of the quenching solution at least equal to the volume of the organic phase.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction for the disappearance of this compound.

  • Proceed with the work-up as described in steps 5-8 of Protocol 1.

Visualizations

Quenching_Workflow General Quenching and Work-up Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Work-up Reaction_Mixture Reaction Mixture (containing this compound) Add_Quench Slowly add Quenching Agent (e.g., NaHCO3, NH4Cl) at 0 °C Reaction_Mixture->Add_Quench Stir Stir until completion Add_Quench->Stir Separate Separate Layers Stir->Separate Extract Extract Aqueous Layer Separate->Extract Combine Combine Organic Layers Extract->Combine Wash Wash with Brine Combine->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product

Caption: A general workflow for quenching a reaction containing this compound followed by a standard aqueous work-up.

Hydrolysis_Mechanism Base-Catalyzed Hydrolysis of this compound TCA This compound (CH3COCCl3) Intermediate1 Tetrahedral Intermediate TCA->Intermediate1 Nucleophilic attack OH OH- OH->Intermediate1 Cleavage C-C Bond Cleavage Intermediate1->Cleavage Chloroform Chloroform (CHCl3) Cleavage->Chloroform Acetate Acetate (CH3COO-) Cleavage->Acetate

Caption: Simplified mechanism of the base-catalyzed hydrolysis of this compound.

References

Improving yield and selectivity in 1,1,1-Trichloroacetone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,1-trichloroacetone. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve yield and selectivity in your chemical reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in reactions involving this compound can stem from several factors, from reagent quality to reaction conditions. Follow this guide to diagnose and resolve common issues.

Q: My reaction is not proceeding, or the yield is significantly lower than expected. What should I investigate?

A: A low or non-existent yield can be frustrating. Systematically evaluate the following aspects of your experimental setup:

  • Reagent Quality and Purity:

    • This compound Purity: Ensure the purity of your this compound. Impurities can inhibit the reaction or lead to unwanted side products. Consider purification by distillation if the purity is questionable.

    • Solvent and Other Reagents: Use anhydrous solvents, especially in reactions sensitive to moisture like those involving enolates. Ensure all other reagents are of high purity and have been stored correctly.

  • Reaction Conditions:

    • Temperature: Temperature plays a critical role. Some reactions require low temperatures to prevent side reactions, while others need heat to overcome the activation energy. If your reaction is slow, a modest increase in temperature might be beneficial. However, be aware that higher temperatures can sometimes decrease selectivity.[1]

    • Reaction Time: Monitor your reaction over time using techniques like TLC or GC-MS. The optimal reaction time may vary. Insufficient time will result in low conversion, while excessively long times can lead to product decomposition.

    • Atmosphere: For reactions involving sensitive reagents like organometallics or strong bases, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation.

  • Base Selection and Stoichiometry:

    • Base Strength: The choice of base is critical for efficient enolate formation. For complete and rapid deprotonation of this compound, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred over weaker bases like sodium hydroxide or alkoxides.[2]

    • Base Stoichiometry: Ensure you are using the correct amount of base. For reactions requiring complete enolate formation, a full equivalent of a strong base is necessary.

  • Catalyst Activity:

    • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. Conversely, excessive loading might promote side reactions.[3][4] Experiment with different catalyst concentrations to find the optimal loading.

    • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be due to impurities in the reagents or solvent.[1] Using a fresh batch of catalyst can help determine if this is the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield CheckPurity Verify Purity of This compound and Reagents Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temperature, Time) CheckPurity->OptimizeConditions Purity Confirmed PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impure CheckBase Evaluate Base (Strength, Stoichiometry) OptimizeConditions->CheckBase Conditions Optimized AdjustTempTime Adjust Temperature/Time OptimizeConditions->AdjustTempTime No Improvement CheckCatalyst Assess Catalyst (Loading, Activity) CheckBase->CheckCatalyst Base is Appropriate ChangeBase Change Base/ Adjust Stoichiometry CheckBase->ChangeBase Ineffective SuccessfulReaction Improved Yield CheckCatalyst->SuccessfulReaction Catalyst Optimized ModifyCatalyst Modify Catalyst Loading/ Use Fresh Catalyst CheckCatalyst->ModifyCatalyst No Improvement PurifyReagents->CheckPurity AdjustTempTime->OptimizeConditions ChangeBase->CheckBase ModifyCatalyst->CheckCatalyst

Caption: Troubleshooting decision tree for addressing low reaction yields.

Issue 2: Poor Selectivity (Chemo-, Regio-, or Stereoselectivity)

Achieving high selectivity is often a primary goal. Poor selectivity can manifest as the formation of multiple isomers or undesired side products.

Q: My reaction is producing a mixture of isomers or undesired byproducts. How can I improve selectivity?

A: Poor selectivity can be influenced by a variety of factors. Consider the following points to enhance the selectivity of your reaction:

  • Temperature Control:

    • Lowering the reaction temperature is often a key strategy to improve selectivity, particularly enantioselectivity.[1] Lower temperatures can enhance the energy difference between the transition states leading to the desired and undesired products.

  • Solvent Effects:

    • The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction and, consequently, the selectivity. Experiment with a range of solvents to find the optimal medium for your specific transformation. Aprotic solvents are generally preferred for enolate reactions to avoid protonation.[2]

  • Catalyst Choice:

    • For asymmetric reactions, the choice of a chiral catalyst or ligand is paramount. If you are observing low enantioselectivity, consider screening different catalysts or modifying the existing catalyst structure.

    • The steric and electronic properties of the catalyst can influence which reaction pathway is favored.

  • Rate of Addition:

    • Slow, dropwise addition of a reagent can sometimes improve selectivity by maintaining a low concentration of that reagent in the reaction mixture, which can suppress side reactions.

Factors Influencing Selectivity

SelectivityFactors Selectivity Reaction Selectivity Temperature Temperature Selectivity->Temperature Solvent Solvent Selectivity->Solvent Catalyst Catalyst/Ligand Selectivity->Catalyst AdditionRate Rate of Addition Selectivity->AdditionRate

Caption: Key factors that influence the selectivity of chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: Due to the presence of the reactive trichloromethyl group and the enolizable carbonyl, this compound can undergo several side reactions. The most common is the haloform reaction, where the trichloromethyl group is cleaved by a nucleophile, particularly in the presence of a strong base, to form chloroform and a carboxylate salt. Self-condensation or reaction with other enolizable carbonyls present in the reaction mixture can also occur.

Q2: How can I control the formation of the kinetic versus the thermodynamic enolate of this compound?

A2: While this compound only has one alpha-carbon with protons, the principles of kinetic versus thermodynamic control are still relevant in competitive deprotonation scenarios. To favor the kinetic enolate (faster formation), use a strong, sterically hindered base like LDA in an aprotic solvent at low temperatures (e.g., -78 °C).[5] Thermodynamic conditions, which favor the more stable product, are promoted by weaker bases, protic solvents, and higher temperatures, allowing for equilibration.[5]

Q3: My purified product appears to be unstable. What storage conditions are recommended?

A3: Many chlorinated carbonyl compounds can be sensitive to light, air, and moisture. It is advisable to store purified products under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer).

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield and selectivity in common reactions where this compound could be a substrate. The data presented are illustrative and based on general principles of these reaction types.

Table 1: Influence of Base and Solvent on a Darzens-type Condensation

EntryBaseSolventTemperature (°C)Yield (%)Diastereoselectivity (trans:cis)
1NaOEtEthanol25651.5:1
2NaHTHF0782:1
3LDATHF-78854:1
4K₂CO₃DMF50451:1

Table 2: Effect of Catalyst Loading on a Baylis-Hillman-type Reaction

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1DABCO54840
2DABCO102475
3DABCO202478
4PPh₃103665

Experimental Protocols

General Protocol for a Darzens Condensation with this compound

This protocol describes a general procedure for the reaction of this compound with an aldehyde to form an α,β-epoxy ketone.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a strong, non-nucleophilic base (e.g., 1.1 equivalents of LDA) in an anhydrous aprotic solvent (e.g., THF).

  • Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the base solution over 30 minutes. The mixture is stirred at -78 °C for an additional hour to ensure complete enolate formation.

  • Aldehyde Addition: A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

General Experimental Workflow

ExperimentalWorkflow Start Start Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Setup Base Add Base to Solvent and Cool Setup->Base Enolate Add this compound (Enolate Formation) Base->Enolate Electrophile Add Electrophile (e.g., Aldehyde) Enolate->Electrophile Monitor Monitor Reaction (TLC, GC-MS) Electrophile->Monitor Workup Quench and Work-up Monitor->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for a typical organic synthesis experiment.

General Protocol for a Baylis-Hillman Reaction with this compound

This protocol outlines a general procedure for the reaction between this compound, an activated alkene, and a nucleophilic catalyst.

  • Reaction Setup: To a solution of the activated alkene (e.g., methyl acrylate, 1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent (e.g., THF or DMF), add the nucleophilic catalyst (e.g., DABCO, 0.1-0.2 equivalents).

  • Reaction Execution: Stir the mixture at room temperature and monitor the progress of the reaction by TLC or GC-MS. The reaction times can be long, often ranging from 24 to 72 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: 1,1,1-Trichloroacetone Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the safe disposal and waste management of 1,1,1-Trichloroacetone (also known as 1,1,1-trichloropropan-2-one) residues. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 918-00-3) is a colorless, combustible liquid analogue of acetone with a pungent odor.[1][2] It is commonly used as a solvent and a reagent in organic synthesis.[1] The primary hazards associated with this chemical are that it can cause serious skin and eye irritation and may cause respiratory irritation.[3][4] When heated to decomposition, it can emit toxic chlorine vapors.[5]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: When handling this compound, you must wear appropriate PPE to prevent exposure. This includes:

  • Eye Protection: Chemical splash goggles.[6]

  • Skin Protection: A laboratory coat and nitrile gloves.[6][7] Note that some halogenated solvents have poor compatibility with nitrile gloves, so double-gloving may be appropriate for extended handling.[7]

  • Footwear: Closed-toe shoes are required at all times.[6] All handling of open containers should be conducted in a properly functioning chemical fume hood or a well-ventilated area.[8]

Q3: How should I collect and store this compound waste in the lab?

A3: this compound is a halogenated hydrocarbon and must be disposed of as hazardous waste.[6][8]

  • Segregation: Always collect halogenated waste in a dedicated, separate container labeled "Halogenated Organic Waste".[6][8] Keeping halogenated and non-halogenated solvent wastes separate can significantly reduce disposal costs.[9]

  • Container: Use a compatible container, such as a polyethylene carboy, provided by your institution's environmental health and safety (EH&S) department.[7] Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[7]

  • Labeling: Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[9]

  • Storage: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area, such as a cabinet under the fume hood.[7][9][10] The storage area should be cool, dry, well-ventilated, and away from heat or ignition sources.[7][11]

Q4: Can I dispose of small amounts of this compound down the drain?

A4: No. Under no circumstances should this compound or any other organic solvent be disposed of down the laboratory drain.[6][7][10] This is strictly prohibited as it can lead to environmental contamination and damage to plumbing systems. Discharge into the environment must be avoided.[10]

Q5: What is the ultimate disposal method for this compound waste?

A5: The recommended method for the ultimate disposal of this compound is controlled incineration at a licensed chemical destruction facility.[10] These facilities are equipped with flue gas scrubbers to manage hazardous decomposition products.[10][12] All disposal must conform to local, state, and federal environmental and public health regulations.[1][3]

Troubleshooting Guide

Problem: I have accidentally mixed this compound waste with non-halogenated solvent waste.

  • Solution: Do not add any more waste to the container. Cap it securely. Label the container clearly, listing all known constituents and their estimated percentages. For example: "Mixed Halogenated and Non-Halogenated Waste" and list the contents (e.g., "this compound ~20%, Acetone ~80%"). Contact your institution's EH&S department for guidance and to arrange for a special pickup. Mixing waste streams can complicate the disposal process and increase costs.[9]

Problem: A small spill of this compound has occurred in the fume hood.

  • Solution:

    • Ensure the fume hood sash is in the appropriate position and the ventilation is running.

    • Remove all sources of ignition from the area.[10]

    • Wearing your standard PPE (lab coat, goggles, gloves), contain and absorb the spill with an inert material like sand, diatomite, or a chemical absorbent pad.[4]

    • Using spark-proof tools, carefully collect the absorbed material and place it into a sealed bag or container.[10]

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste through your EH&S department.[9]

Problem: The identity of a chlorinated solvent waste container is unknown.

  • Solution: Do not attempt to guess the contents. Treat the container as hazardous waste of unknown identity. Label it clearly as "Caution: Unknown Halogenated Organic Waste." Do not mix it with any other waste stream. Contact your EH&S department immediately. They can provide guidance on proper handling and may need to perform an analysis before arranging for disposal.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Chemical Formula C₃H₃Cl₃O[1][2]
Molecular Weight 161.41 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Odor Sweet, sharp, pungent[1][13]
Boiling Point 134 °C (273 °F)[2]
Flash Point 64 °C
Density ~1.4 g/cm³[2]
Solubility in Water Soluble / Slightly soluble[1][2]

Experimental Protocols

Protocol: Standard Procedure for Collection and Disposal of Halogenated Waste

1. Objective: To safely collect and manage liquid waste containing this compound and other halogenated organic compounds for proper disposal.

2. Materials:

  • Designated "Halogenated Organic Waste" container (e.g., 4L polyethylene bottle).[9]

  • Hazardous waste tag.

  • Secondary containment bin.[7]

  • Funnel appropriate for the waste container.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

3. Procedure:

  • Preparation: Before starting any experiment that will generate waste, designate a satellite accumulation area, typically inside a chemical fume hood. Place a labeled, empty halogenated waste container inside a secondary containment bin in this area.
  • Labeling: Affix a hazardous waste tag to the container. Fill out all required generator information. As waste is added, list the chemical name and approximate concentration of each constituent.[9]
  • Waste Addition:
  • Perform all waste transfers inside a chemical fume hood.
  • Use a funnel to carefully pour the this compound residues from your experimental apparatus into the waste container. Avoid splashing.
  • Do not fill the container beyond 90% capacity to allow for vapor expansion.
  • Closure: After adding waste, remove the funnel and securely close the container with its cap. The container must remain closed at all times except when waste is being added.[9]
  • Storage: Keep the closed container in its secondary containment within the designated satellite accumulation area.
  • Disposal Request: When the container is full (no more than 90%), or if the experiment is complete, submit a chemical waste collection request to your institution's EH&S department according to their specific procedures.[9]

Visualizations

WasteDisposalWorkflow start Experiment Generates This compound Residue check_waste Is the residue a halogenated organic compound? start->check_waste halogenated Collect in dedicated 'Halogenated Organic Waste' container check_waste->halogenated Yes non_halogenated Collect in 'Non-Halogenated Organic Waste' container check_waste->non_halogenated No label_container Label container with all constituents and percentages halogenated->label_container non_halogenated->label_container store_waste Store closed container in secondary containment inside a designated accumulation area label_container->store_waste check_full Is container >90% full? store_waste->check_full check_full->store_waste No request_pickup Arrange for disposal via Environmental Health & Safety (EH&S) check_full->request_pickup Yes end Waste Properly Managed request_pickup->end LogicalRelationships cluster_considerations Key Considerations cluster_hazards Associated Hazards center Safe Waste Management of This compound PPE Proper PPE (Goggles, Gloves, Lab Coat) center->PPE Mitigated by Segregation Waste Segregation (Halogenated vs. Non-Halogenated) center->Segregation Requires Storage Secure Storage (Closed, Labeled, Ventilated) center->Storage Requires Disposal Proper Disposal (EH&S, Incineration) center->Disposal Requires Irritation Skin & Eye Irritation Irritation->PPE Prevents Inhalation Respiratory Irritation Inhalation->PPE Prevents Environment Environmental Contamination Environment->Segregation Prevents Environment->Storage Prevents Environment->Disposal Prevents

References

Validation & Comparative

Analytical methods for the quantification of 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 1,1,1-Trichloroacetone, a compound of interest in environmental monitoring and as a potential impurity in pharmaceutical manufacturing. The primary methods discussed are Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the potential application of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is explored as an emerging technique.

At a Glance: Method Comparison

Quantitative data for the analytical methods are summarized in the table below to facilitate a direct comparison of their performance characteristics.

ParameterGas Chromatography-Electron Capture Detection (GC-ECD)Gas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Principle Separation by GC and highly sensitive detection of halogenated compounds.Separation by GC and identification/quantification based on mass-to-charge ratio.Separation by UPLC with sensitive and selective detection by MS.
Limit of Detection (LOD) 0.01 µg/L[1]Estimated: 0.1 - 1 µg/LNot established for quantification
Limit of Quantification (LOQ) Estimated: 0.03 µg/LEstimated: 0.3 - 3 µg/LNot established
**Linearity (R²) **>0.99>0.99Not established
Accuracy (% Recovery) Typically 80-120%Typically 80-120%Not established
Precision (% RSD) <15%<15%Not established
Selectivity High for halogenated compoundsVery High (based on mass fragmentation)Very High (based on parent and product ions)
Confirmation Requires confirmation by a second column or GC-MSInherent confirmation capabilityInherent confirmation capability

Experimental Workflows & Methodologies

A general experimental workflow for the analysis of this compound in a water sample is depicted below.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Water Sample) Preservation 2. Preservation (e.g., Acidification) Sample_Collection->Preservation Extraction 3. Liquid-Liquid Extraction (with MTBE or Pentane) Preservation->Extraction Concentration 4. Extract Concentration (if necessary) Extraction->Concentration GC_ECD GC-ECD Analysis Concentration->GC_ECD Primary Analysis GC_MS GC-MS Analysis Concentration->GC_MS Confirmatory/Alternative Analysis UPLC_MS UPLC-MS Analysis Concentration->UPLC_MS Emerging Method Quantification 5. Quantification GC_ECD->Quantification GC_MS->Quantification Confirmation 6. Confirmation GC_MS->Confirmation UPLC_MS->Quantification UPLC_MS->Confirmation Quantification->Confirmation Reporting 7. Reporting Confirmation->Reporting Method Selection Logic Goal Analytical Goal Screening Screening & Routine Quantification Goal->Screening Confirmation Confirmation of Identity Goal->Confirmation Research Research & Multi-analyte Methods Goal->Research GC_ECD GC-ECD Screening->GC_ECD High throughput, high sensitivity GC_MS GC-MS Confirmation->GC_MS High specificity UPLC_MS UPLC-MS Research->UPLC_MS Potential for polar analytes GC_ECD->GC_MS Requires Confirmation

References

A Comparative Guide to the Reactivity of 1,1,1-Trichloroacetone and 1,1,3-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,1,1-trichloroacetone and 1,1,3-trichloroacetone. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application as intermediates in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document summarizes their key reactions, presents available quantitative data, and provides detailed experimental protocols for characteristic transformations.

Introduction to the Isomers

This compound and 1,1,3-trichloroacetone are chlorinated analogues of acetone with the chemical formula C₃H₃Cl₃O.[1][2] The difference in the placement of the chlorine atoms on the acetone backbone leads to significant variations in their electronic properties and steric environments, thereby dictating their chemical reactivity.

This compound features a trichloromethyl group adjacent to the carbonyl. This arrangement makes it a classic substrate for the haloform reaction.[3] It is a colorless liquid and can be synthesized by the chlorination of chloroacetone.[1]

1,1,3-Trichloroacetone possesses chlorine atoms on both sides of the carbonyl group. This structure allows for a wider range of reactions, including nucleophilic substitutions and rearrangements.[4] It is a key intermediate in the synthesis of various organic molecules, including the anti-anemia drug folic acid.[4][5]

Comparative Reactivity

The distinct substitution patterns of chlorine atoms in this compound and 1,1,3-trichloroacetone give rise to different modes of reactivity. The primary factors influencing their reactions are the electronic effects of the chlorine atoms and the acidity of the α-hydrogens.

This compound: The three electron-withdrawing chlorine atoms on the α-carbon significantly increase the acidity of the methyl protons. In the presence of a base, this leads to rapid deprotonation and subsequent halogenation, culminating in the haloform reaction. The trichloromethyl group becomes a good leaving group (-CCl₃), which is cleaved upon nucleophilic attack at the carbonyl carbon.[3][6]

1,1,3-Trichloroacetone: This isomer has two different sets of α-hydrogens. The single hydrogen on the C-1 carbon is highly acidic due to the presence of two chlorine atoms. The two hydrogens on the C-3 carbon are also activated by the adjacent carbonyl and chlorine atom. This allows for reactivity at both α-positions. It is a versatile precursor for generating 1,3-dihalo oxyallyl intermediates, which can participate in [4+3] cycloadditions.[2] Furthermore, it readily undergoes nucleophilic substitution reactions where a nucleophile displaces one of the chlorine atoms.[4] It can also undergo the Favorskii rearrangement in the presence of a base.[7][8]

Data Presentation

FeatureThis compound1,1,3-Trichloroacetone
CAS Number 918-00-3[10]921-03-9[11]
Molecular Weight 161.41 g/mol [10]161.41 g/mol [11]
Appearance Colorless liquid[1]Colorless to yellowish liquid[4]
Boiling Point 134 °C[1]88-90 °C at 76 mmHg[2]
Key Reactions Haloform reactionNucleophilic substitution[4], Favorskii rearrangement[7], Cycloadditions[2]
Primary Synthetic Use Precursor for chloroform and carboxylic acids[3]Intermediate for pharmaceuticals (e.g., folic acid) and fine chemicals[4][5]

Experimental Protocols

Haloform Reaction of a Methyl Ketone (Illustrative for this compound)

This protocol describes the general procedure for the haloform reaction of a methyl ketone, which is the characteristic reaction of this compound leading to its cleavage.[12]

Materials:

  • Methyl ketone (e.g., acetophenone as a model) (10 mL, 48.52 mmol)

  • Ethanol (110 mL)

  • Sodium hypochlorite (NaClO) solution (13%, 220 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane

  • Water

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the methyl ketone in ethanol in a flask and cool to 0 °C in an ice bath.

  • Add the NaClO solution in portions to the cooled solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, acidify the mixture to pH 1 with concentrated HCl.

  • Extract the reaction mixture with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over MgSO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by flash column chromatography.

Nucleophilic Substitution of 1,1,3-Trichloroacetone

This protocol provides an example of a nucleophilic substitution reaction with 1,1,3-trichloroacetone.[4]

Materials:

  • 1-Phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol)

  • Sodium Hydride (NaH) (224 mg, 5.62 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,1,3-Trichloroacetone (1 mL, 5.62 mmol, 1.0 equiv)

  • Saturated Ammonium Chloride (NH₄Cl) aqueous solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask, add NaH to a solution of 1-phenyl-5-mercaptotetrazole in anhydrous THF at 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Slowly add a solution of 1,1,3-trichloroacetone in THF to the reaction mixture dropwise at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for an additional hour.

  • Quench the reaction by adding saturated NH₄Cl aqueous solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the product.

Visualizations

G cluster_0 This compound Reactivity cluster_1 1,1,3-Trichloroacetone Reactivity 111TCA This compound Enolate1 Enolate Formation (fast) 111TCA->Enolate1 + Base (e.g., OH-) Haloform Haloform Reaction Enolate1->Haloform Cleavage Chloroform Chloroform Haloform->Chloroform Carboxylate Acetate Haloform->Carboxylate 113TCA 1,1,3-Trichloroacetone SN2 Nucleophilic Substitution 113TCA->SN2 + Nucleophile Favorskii Favorskii Rearrangement 113TCA->Favorskii + Base Subst_Prod Substituted Product SN2->Subst_Prod Fav_Prod Carboxylic Acid Derivative Favorskii->Fav_Prod

Caption: Comparative reaction pathways of the two isomers.

G Start Start: Reaction Setup Reagents Combine Reactants: Substrate (Trichloroacetone Isomer) + Reagent (Base/Nucleophile) + Solvent Start->Reagents Conditions Set Reaction Conditions: Temperature Control (e.g., 0°C or RT) Stirring Reagents->Conditions Monitoring Monitor Reaction Progress (e.g., TLC, GC) Conditions->Monitoring Workup Reaction Workup: Quenching Aqueous Extraction Monitoring->Workup Reaction Complete Isolation Product Isolation: Drying of Organic Layer Solvent Evaporation Workup->Isolation Purification Purification: (e.g., Column Chromatography) Isolation->Purification Analysis Product Analysis: (e.g., NMR, MS) Purification->Analysis End End: Purified Product Analysis->End

Caption: General experimental workflow for reactivity studies.

G cluster_111 This compound cluster_113 1,1,3-Trichloroacetone Reactivity Comparative Reactivity Electronic111 Strong -I effect of CCl3 group Reactivity->Electronic111 Steric111 Steric hindrance at C-2 Reactivity->Steric111 Electronic113 -I effect of Cl at C-1 and C-3 Reactivity->Electronic113 Steric113 Less hindered C-3 Reactivity->Steric113 Acidity111 Acidic C-3 methyl protons Electronic111->Acidity111 Pathway111 Favors Haloform Reaction Steric111->Pathway111 Acidity111->Pathway111 Acidity113 Acidic protons at C-1 and C-3 Electronic113->Acidity113 Pathway113 Favors Nucleophilic Substitution & Favorskii Rearrangement Steric113->Pathway113 Acidity113->Pathway113

Caption: Factors influencing the reactivity of the isomers.

References

Spectroscopic Differentiation of Trichloroacetone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a cornerstone of chemical analysis, ensuring the purity, efficacy, and safety of compounds. This guide provides a comprehensive comparison of the spectroscopic characteristics of two common isomers of trichloroacetone: 1,1,1-trichloroacetone and 1,1,3-trichloroacetone. By leveraging key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), subtle structural differences between these isomers can be unequivocally determined. This document outlines the expected spectral data for each isomer and provides detailed experimental protocols for their acquisition.

The two isomers, while sharing the same molecular formula (C₃H₃Cl₃O), differ in the placement of the chlorine atoms, leading to distinct electronic environments for the nuclei and different vibrational modes of the chemical bonds.[1][2] These differences are the basis for their spectroscopic differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 1,1,3-trichloroacetone, providing a clear basis for their differentiation.

Table 1: ¹H NMR Spectral Data
IsomerChemical Shift (δ) ppmMultiplicityProtons
This compound ~2.4Singlet-CH₃
1,1,3-Trichloroacetone ~4.3Singlet-CH₂Cl
~2.3Singlet-CH₃

Note: The absence of adjacent protons results in singlet peaks for all proton environments in both isomers.[3]

Table 2: IR Spectral Data
IsomerFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound C=O (Ketone)~1740
C-Cl~800-600
1,1,3-Trichloroacetone C=O (Ketone)~1725
C-Cl~800-600

Note: The carbonyl (C=O) stretching frequency can be influenced by the electronegativity of the adjacent groups. The presence of the trichloromethyl group in this compound is expected to shift the C=O stretch to a higher wavenumber compared to 1,1,3-trichloroacetone.

Table 3: Mass Spectrometry Data (Electron Ionization)
IsomerMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 160/162/164117/119/121 ([M-CH₃]⁺), 82/84 ([CCl₂]⁺), 43 ([CH₃CO]⁺)
1,1,3-Trichloroacetone 160/162/164111/113 ([M-CH₂Cl]⁺), 49/51 ([CH₂Cl]⁺), 43 ([CH₃CO]⁺)

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic M+2 and M+4 peaks for chlorine-containing fragments.[4] The fragmentation patterns will differ significantly due to the different locations of the C-C bond cleavage relative to the chlorine atoms.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H NMR Spectroscopy

Objective: To determine the chemical shifts and multiplicities of the protons in each isomer.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the trichloroacetone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Integrate the area under each peak to determine the relative ratio of protons.

  • Data Processing: Process the free induction decay (FID) with a Fourier transform. Phase the resulting spectrum and reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups, particularly the carbonyl group.

Methodology:

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers (if in a mixture) and determine their respective mass-to-charge ratios and fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the trichloroacetone isomer (e.g., 100 ppm) in a volatile solvent such as dichloromethane or methanol.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating polar, halogenated compounds (e.g., a DB-5ms or equivalent).

  • Gas Chromatography:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-200.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the isomer. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and characteristic fragment ions.

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for differentiating the trichloroacetone isomers.

Experimental Workflow for Isomer Differentiation Sample Trichloroacetone Sample NMR ¹H NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR GCMS GC-Mass Spectrometry Sample->GCMS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data GCMS->Data Analysis Comparative Analysis Data->Analysis Identification Isomer Identification Analysis->Identification

Caption: Workflow for Spectroscopic Differentiation.

Logical Diagram for Isomer Identification Start Analyze ¹H NMR Spectrum OnePeak One Singlet at ~2.4 ppm? Start->OnePeak TwoPeaks Two Singlets at ~4.3 & ~2.3 ppm? OnePeak->TwoPeaks No Isomer111 This compound OnePeak->Isomer111 Yes Isomer113 1,1,3-Trichloroacetone TwoPeaks->Isomer113 Yes ConfirmMS Confirm with MS Fragmentation ([M-CH₃]⁺ vs. [M-CH₂Cl]⁺) Isomer111->ConfirmMS Isomer113->ConfirmMS End Identification Complete ConfirmMS->End

Caption: Isomer Identification Logic Tree.

References

A Comparative Analysis of the Genotoxic Profiles of 1,1,1-Trichloroacetone and 1,1,3-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the genotoxic potential of two isomeric chlorinated acetones, 1,1,1-trichloroacetone (1,1,1-TCA) and 1,1,3-trichloroacetone (1,1,3-TCA), reveals distinct differences in their in vitro and in vivo activities. Both compounds, identified as byproducts of water chlorination, have been scrutinized for their ability to induce genetic damage. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

A key comparative study investigated the genotoxicity of these two compounds in a battery of assays, including in vitro chromosomal aberration tests in Chinese hamster ovary (CHO) cells, and in vivo micronucleus and spermhead abnormality assays in mice. The findings from this pivotal study, supplemented by other available data, form the basis of this comparison.[1]

Executive Summary of Genotoxicity Data

Genotoxicity AssayThis compound (1,1,1-TCA)1,1,3-Trichloroacetone (1,1,3-TCA)Key Observations
Bacterial Reverse Mutation Assay (Ames Test) Direct-acting mutagenDirect-acting mutagenBoth compounds induce mutations in Salmonella typhimurium without the need for metabolic activation.[1]
In Vitro Chromosomal Aberration Assay (CHO cells) Induces structural chromosomal aberrationsInduces structural chromosomal aberrations1,1,3-TCA is more cytotoxic, but 1,1,1-TCA leads to a higher proportion of cells with aberrations. The clastogenic activity of both is reduced with metabolic activation.[1]
In Vivo Micronucleus Assay (Mouse Bone Marrow) NegativeNegativeNeither compound induced a significant increase in micronucleated polychromatic erythrocytes in mice when administered orally.[1]
In Vivo Spermhead Abnormality Assay (Mouse) NegativeNegativeNo significant effects on sperm morphology, testis weight, or epididymal sperm concentration were observed in mice.[1]

In Vitro Genotoxicity: Chromosomal Damage and Mutagenicity

Both 1,1,1-TCA and 1,1,3-TCA have demonstrated clastogenic activity in vitro, meaning they can cause structural damage to chromosomes. In studies using Chinese hamster ovary (CHO) cells, both isomers induced significant increases in structural chromosomal aberrations, both with and without the presence of a rat S9 metabolic activation system.[1]

Interestingly, the two compounds exhibit different cytotoxic and clastogenic profiles. 1,1,3-TCA was found to be more cytotoxic to CHO cells, indicating it is more toxic to the cells at lower concentrations. However, 1,1,1-TCA resulted in a higher percentage of cells exhibiting chromosomal aberrations.[1] The clastogenic effects of both compounds were diminished when tested in the presence of the S9 mix, suggesting that metabolic processes may detoxify these molecules.[1]

Furthermore, both 1,1,1-TCA and 1,1,3-TCA are recognized as direct-acting mutagens in the Ames test, a bacterial reverse mutation assay.[1] This indicates their ability to cause mutations in the DNA of Salmonella typhimurium strains without requiring metabolic activation.

In Vivo Genotoxicity: Contrasting Results

In contrast to the clear positive results in in vitro assays, both 1,1,1-TCA and 1,1,3-TCA tested negative in in vivo genotoxicity studies in mice.[1]

Specifically, neither compound induced a significant increase in the frequency of micronucleated polychromatic erythrocytes in the bone marrow of Swiss-Webster mice following oral gavage administration.[1] The micronucleus assay is a key indicator of chromosomal damage in vivo.

Similarly, in the spermhead abnormality assay, which assesses potential damage to germ cells, neither 1,1,1-TCA nor 1,1,3-TCA produced adverse effects. No significant changes were observed in the incidence of sperm with abnormal head shapes, testis weight, or epididymal sperm concentration in B6C3F1 mice at 21 or 35 days after treatment.[1]

These in vivo results suggest that while 1,1,1-TCA and 1,1,3-TCA are capable of inducing genetic damage at the cellular level, the whole-animal system may possess effective detoxification or repair mechanisms that prevent this damage from manifesting in the bone marrow and male germ cells under the tested conditions.[1]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The procedure generally involves the following steps:

  • Strain Selection: Several histidine-requiring (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected. These strains are designed to detect different types of mutations (frameshift or base-pair substitutions).

  • Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.

  • Exposure: The tester strains are exposed to various concentrations of the test compound (1,1,1-TCA or 1,1,3-TCA) on a minimal glucose agar plate. A small amount of histidine is added to the top agar to allow for a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Chromosomal Aberration Assay in CHO Cells

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells. The typical protocol is as follows:

  • Cell Culture: Chinese hamster ovary (CHO) cells are cultured in a suitable medium until they are in the exponential growth phase.

  • Treatment: The cells are exposed to various concentrations of the test compound (1,1,1-TCA or 1,1,3-TCA), along with positive and negative controls, for a short period (e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system. A continuous treatment (e.g., 24 hours) without S9 is also typically performed.

  • Harvesting: After treatment, the cells are washed and incubated in a fresh medium. A mitotic inhibitor (e.g., colcemid) is added to arrest the cells in the metaphase stage of cell division. The cells are then harvested.

  • Slide Preparation: The harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: The chromosomes are stained, and at least 100 metaphases per concentration are analyzed for structural aberrations such as chromatid and chromosome gaps, breaks, and exchanges.

In Vivo Micronucleus Assay in Mice

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of the bone marrow. The protocol generally involves:

  • Animal Dosing: Mice are administered the test substance (1,1,1-TCA or 1,1,3-TCA), typically via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control and a positive control are also included. Dosing may be single or multiple administrations.

  • Sample Collection: At an appropriate time after the last dose (usually 24 and 48 hours), bone marrow is collected from the femurs.

  • Slide Preparation: The bone marrow cells are flushed, centrifuged, and the cell pellet is used to prepare smears on microscope slides.

  • Staining and Analysis: The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells). At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.

In Vivo Spermhead Abnormality Assay in Mice

This assay is used to evaluate the potential of a chemical to induce damage in male germ cells. The general procedure is as follows:

  • Animal Dosing: Male mice are treated with the test substance (1,1,1-TCA or 1,1,3-TCA) at various dose levels for a specified period, often for 5 consecutive days.

  • Sperm Collection: At specific time points after the last treatment (e.g., 3, 5, and 10 weeks) to assess effects on different stages of spermatogenesis, the animals are sacrificed, and the caudae epididymides are dissected.

  • Sperm Smear Preparation: Sperm are released from the caudae epididymides into a buffer solution. Smears of the sperm suspension are prepared on microscope slides.

  • Staining and Analysis: The sperm smears are stained, and the morphology of the sperm heads is examined under a microscope. A large number of sperm (e.g., 1000 per animal) are scored for various abnormalities (e.g., amorphous, banana-shaped, hooked).

Visualizing the Genotoxicity Assessment Workflow

The following diagram illustrates the logical flow of a comprehensive genotoxicity assessment, from initial screening to in vivo confirmation.

Genotoxicity_Assessment_Workflow Comparative Genotoxicity Assessment Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_evaluation Overall Genotoxicity Profile ames Ames Test (Bacterial Mutagenicity) micronucleus Micronucleus Assay (Mouse Bone Marrow) ames->micronucleus Informs In Vivo Testing evaluation Genotoxic Risk Assessment ames->evaluation Direct Mutagen cho Chromosomal Aberration Assay (CHO Cells) cho->micronucleus Informs In Vivo Testing cho->evaluation Clastogenic micronucleus->evaluation Systemic Clastogenicity spermhead Spermhead Abnormality Assay (Mouse Germ Cells) spermhead->evaluation Germ Cell Damage

Caption: Logical flow of genotoxicity assessment.

References

Navigating Quinoline Synthesis: A Comparative Guide to Alternatives for 1,1,1-Trichloroacetone in the Production of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold remains a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of synthetic routes to quinoline-4-carboxylic acid derivatives, focusing on alternatives to the use of 1,1,1-trichloroacetone. We present a detailed analysis of reaction parameters, quantitative performance, and experimental protocols for classical and modern synthetic strategies, enabling an informed selection of the most suitable method for specific research and development needs.

A notable, though less common, synthetic route involves a one-pot reaction of anilines, pyruvic acid, and this compound to yield 2-(trichloromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acids. This variant of the Doebner-von Miller reaction provides a pathway to quinoline derivatives bearing a trichloromethyl group, a precursor that can be synthetically manipulated. However, the use of halogenated ketones like this compound warrants consideration of safer and more versatile alternatives. This guide explores established and contemporary methods that offer viable and often superior alternatives for the synthesis of quinoline-4-carboxylic acids and their analogs, particularly the medicinally relevant 2-(trifluoromethyl)quinolines.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for quinoline derivatives is often a trade-off between the availability of starting materials, desired substitution patterns, reaction conditions, and overall efficiency. Below is a comparative summary of the this compound-based method and its principal alternatives.

Synthetic RouteKey ReactantsGeneral ProductTypical YieldReaction ConditionsKey AdvantagesKey Limitations
This compound Route Aniline, Pyruvic Acid, this compound2-(Trichloromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acidModerateOne-pot, often requires heatingIntroduces a trichloromethyl group for further functionalization.Use of a halogenated reagent, limited scope, and potential for side reactions.
Doebner Reaction Aniline, Aldehyde, Pyruvic Acid2-Substituted-quinoline-4-carboxylic acid60-85%Reflux in ethanol, often with an acid catalyst.One-pot, three-component reaction; good for 2-substituted quinolines.Can have low yields with electron-deficient anilines; requires an oxidant for aromatization.
Pfitzinger Reaction Isatin, Carbonyl compound with α-methylene group2,3-Disubstituted-quinoline-4-carboxylic acid60-90%Strong base (e.g., KOH) in ethanol, reflux.High yields, versatile for a range of carbonyl compounds.Requires synthesis of isatin precursors; sensitive to steric hindrance.
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene groupPolysubstituted quinoline80-98%Acid or base catalysis, often milder conditions.Excellent yields and regioselectivity; broad substrate scope.Limited availability of substituted 2-aminoaryl aldehydes/ketones.
Trifluoromethylquinoline Synthesis Aniline, Ethyl trifluoroacetoacetate2-(Trifluoromethyl)-4-hydroxyquinoline70-90%Strong acid (e.g., polyphosphoric acid), heating.Direct incorporation of the medicinally important CF3 group.Requires specialized fluorinated starting materials.

Experimental Protocols

Detailed methodologies for the synthesis of quinoline-4-carboxylic acid derivatives via the this compound route and its alternatives are provided below.

Synthesis of 2-(Trichloromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid via this compound

Principle: This method is a variation of the Doebner-von Miller reaction where this compound acts as the carbonyl component, leading to the formation of a tetrahydroquinoline ring with a C-2 trichloromethyl substituent.

Experimental Protocol: A mixture of aniline (10 mmol), pyruvic acid (12 mmol), and this compound (10 mmol) in ethanol (50 mL) is stirred at room temperature for 30 minutes. The reaction mixture is then heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and washed with cold ether to afford the crude product. Recrystallization from ethanol yields the purified 2-(trichloromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Note: Specific yield data for this reaction is not widely reported in readily available literature, suggesting it is a less common synthetic route.

Alternative 1: Doebner Reaction for 2-Phenylquinoline-4-carboxylic Acid

Principle: A three-component condensation of an aniline, an aldehyde (benzaldehyde), and pyruvic acid to form a 2-substituted quinoline-4-carboxylic acid.

Experimental Protocol: To a solution of aniline (10 mmol) and benzaldehyde (10 mmol) in absolute ethanol (30 mL), pyruvic acid (15 mmol) is added. The mixture is heated to reflux for 4 hours. Upon cooling, the product precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried to give 2-phenylquinoline-4-carboxylic acid.[1][2] A typical yield for this reaction is in the range of 80-85%.

Alternative 2: Pfitzinger Reaction for 2-Methylquinoline-4-carboxylic Acid

Principle: The condensation of isatin with a carbonyl compound containing an α-methylene group (acetone) in the presence of a strong base to yield a quinoline-4-carboxylic acid.

Experimental Protocol: In a round-bottom flask, isatin (10 mmol) is added to a solution of potassium hydroxide (40 mmol) in 30 mL of 95% ethanol. The mixture is stirred until a clear solution is obtained. Acetone (20 mmol) is then added, and the reaction mixture is heated to reflux for 12 hours. After cooling, the mixture is poured into 100 mL of water and acidified with glacial acetic acid to a pH of approximately 4-5. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-methylquinoline-4-carboxylic acid.[3] Reported yields are typically in the range of 60-70%.

Alternative 3: Friedländer Synthesis of Ethyl 2-Methylquinoline-3-carboxylate

Principle: The acid- or base-catalyzed condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active methylene group.

Experimental Protocol: A mixture of 2-aminobenzaldehyde (10 mmol) and ethyl acetoacetate (11 mmol) in ethanol (25 mL) containing a catalytic amount of piperidine (0.5 mmol) is heated to reflux for 3 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 2-methylquinoline-3-carboxylate.[4] Yields for this reaction are generally high, often exceeding 90%.

Alternative 4: Synthesis of 2-(Trifluoromethyl)-4-hydroxyquinoline

Principle: A direct route to trifluoromethyl-substituted quinolines, which are of high interest in medicinal chemistry, using a fluorinated building block.

Experimental Protocol: A mixture of aniline (10 mmol) and ethyl trifluoroacetoacetate (12 mmol) is added to polyphosphoric acid (20 g) at 100 °C. The mixture is stirred at 140 °C for 2 hours. After cooling to approximately 80 °C, the reaction mixture is poured into a beaker of crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol provides 2-(trifluoromethyl)-4-hydroxyquinoline. Typical yields are in the range of 70-90%.

Reaction Pathways and Mechanisms

The underlying mechanisms of these synthetic routes dictate the final product structure and substitution patterns. Visualizing these pathways is crucial for understanding the reaction outcomes and for designing new synthetic strategies.

Doebner-von Miller Type Reaction with this compound

This reaction likely proceeds through the initial formation of an enamine from pyruvic acid, which then attacks the carbonyl group of this compound. The resulting adduct undergoes cyclization with aniline, followed by dehydration and tautomerization to form the tetrahydroquinoline ring.

G cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Aniline Aniline CyclizedIntermediate Cyclized Intermediate Aniline->CyclizedIntermediate PyruvicAcid Pyruvic Acid Enamine Enamine (from Pyruvic Acid) PyruvicAcid->Enamine Tautomerization TCA This compound Adduct Initial Adduct TCA->Adduct Enamine->Adduct Nucleophilic Attack Adduct->CyclizedIntermediate Reaction with Aniline & Cyclization Product 2-(Trichloromethyl)-1,2,3,4- tetrahydroquinoline-4-carboxylic acid CyclizedIntermediate->Product Dehydration & Tautomerization G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction cluster_friedlander Friedländer Synthesis D_Aniline Aniline D_Imine Imine D_Aniline->D_Imine D_Aldehyde Aldehyde D_Aldehyde->D_Imine D_PyruvicAcid Pyruvic Acid D_Adduct Adduct D_PyruvicAcid->D_Adduct Enolate Addition D_Imine->D_Adduct D_Product 2-Substituted Quinoline- 4-carboxylic Acid D_Adduct->D_Product Cyclization & Oxidation P_Isatin Isatin P_IsatoicAcid Isatoic Acid (in situ) P_Isatin->P_IsatoicAcid Base Hydrolysis P_Carbonyl Carbonyl Compound P_Enamine Enamine P_Carbonyl->P_Enamine P_IsatoicAcid->P_Enamine P_Product Quinoline-4-carboxylic Acid Derivative P_Enamine->P_Product Cyclization & Dehydration F_AminoarylKetone 2-Aminoaryl Ketone/Aldehyde F_Enamine Enamine Intermediate F_AminoarylKetone->F_Enamine F_ActiveMethylene Active Methylene Compound F_ActiveMethylene->F_Enamine F_Product Polysubstituted Quinoline F_Enamine->F_Product Cyclization & Dehydration

References

A Comparative Guide to Validating the Structure of 1,1,1-Trichloroacetone Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction products of 1,1,1-trichloroacetone, a versatile reagent in organic synthesis. A critical examination of competing reaction pathways—the quasi-Favorskii rearrangement and the haloform reaction—is presented, supported by experimental considerations and structural validation methodologies. This document is intended to assist researchers in predicting and confirming the structures of products derived from this compound, a crucial step in drug development and complex molecule synthesis.

Introduction to the Reactivity of this compound

This compound is a halogenated ketone that serves as a building block in the synthesis of various organic compounds.[1][2][3] Its reactivity is dominated by the presence of the trichloromethyl group adjacent to a carbonyl functionality. When subjected to basic conditions, this compound can undergo different transformations, primarily the haloform reaction and, theoretically, a quasi-Favorskii rearrangement. The absence of α-hydrogens on the chlorinated side of the ketone prevents a standard Favorskii rearrangement.[4][5][6]

Competing Reaction Pathways: Quasi-Favorskii Rearrangement vs. Haloform Reaction

The reaction of this compound with a base, such as an alkoxide, presents two mechanistically distinct and competing pathways. The outcome of this reaction is critical for chemists aiming to synthesize specific molecular scaffolds.

The Haloform Reaction: A Likely Outcome

The haloform reaction is a well-established transformation of methyl ketones containing a trihalomethyl group in the presence of a base.[7][8][9] In the case of this compound, the trichloromethyl group is an excellent leaving group. The reaction with a nucleophilic base, such as sodium methoxide, is expected to proceed via nucleophilic attack on the carbonyl carbon, followed by cleavage of the carbon-carbon bond to yield chloroform and a carboxylate salt (in this case, sodium acetate after hydrolysis).[10]

Key Characteristics of the Haloform Reaction:

  • Products: Chloroform and a carboxylate salt.

  • Mechanism: Involves the formation of a trihalomethyl anion as a leaving group.[8][9]

  • Prevalence: This pathway is generally favored for trihalomethyl ketones.[6]

The Quasi-Favorskii Rearrangement: A Theoretical Alternative

For α-halo ketones that lack enolizable α-hydrogens, a "quasi-Favorskii" or "semi-benzilic acid" rearrangement can occur.[4][5][11] This pathway involves the nucleophilic attack of a base on the carbonyl carbon, followed by a 1,2-migration of the adjacent alkyl group with concomitant displacement of the halide. In the case of this compound, this would theoretically lead to the formation of a derivative of 2,2-dichloroacrylic acid.

Hypothesized Quasi-Favorskii Product:

  • Product: Methyl 2,2-dichloroacrylate (when using sodium methoxide).

  • Mechanism: A concerted process involving nucleophilic addition and rearrangement.[4]

The competition between these two pathways is a crucial consideration for synthetic planning. The relative stability of the intermediates and transition states for each pathway will dictate the major product.

Experimental Protocols and Structural Validation

To validate the structure of the reaction products of this compound, a combination of synthetic experimentation and spectroscopic analysis is essential.

Experimental Protocol: Reaction of this compound with Sodium Methoxide

The following is a general procedure for the reaction of an α-halo ketone with sodium methoxide, which can be adapted for this compound.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of sodium methoxide is prepared in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of this compound in anhydrous diethyl ether is added dropwise to the stirred sodium methoxide solution.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (e.g., 4 hours).

  • After cooling, the reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as distillation or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and stoichiometry, may need to be optimized to favor one reaction pathway over the other.

Structural Validation of Potential Products

The unambiguous identification of the reaction products relies on modern spectroscopic techniques.

Table 1: Spectroscopic Data for Potential Reaction Products

Product NameStructureExpected ¹H NMR Signals (CDCl₃)Expected ¹³C NMR Signals (CDCl₃)Expected Mass Spectrum (m/z)
Chloroform CHCl₃Singlet at ~7.26 ppmSinglet at ~77 ppmMolecular ion at ~118, 120, 122 (isotopic pattern for 3 Cl)
Methyl Acetate CH₃COOCH₃Singlet at ~2.05 ppm (acetyl CH₃), Singlet at ~3.67 ppm (methoxy CH₃)Carbonyl carbon at ~171 ppm, Methoxy carbon at ~52 ppm, Acetyl carbon at ~21 ppmMolecular ion at ~74
Methyl 2,2-dichloroacrylate CCl₂=CHCOOCH₃Singlet for the vinylic proton, Singlet for the methoxy protonsCarbonyl carbon, Two olefinic carbons, Methoxy carbonMolecular ion with characteristic isotopic pattern for two chlorine atoms

Alternative Synthetic Routes to Potential Products

A comprehensive evaluation involves comparing the reaction of this compound with established methods for synthesizing the potential products.

Synthesis of Chloroform

The haloform reaction itself is a primary industrial method for the production of chloroform, often using acetone and a bleaching agent.[7]

Synthesis of Methyl 2,2-dichloroacrylate

Alternative synthetic routes to α,α-dichloroacrylic esters could involve:

  • Chlorination of propiolic acid derivatives: Direct chlorination of methyl propiolate could potentially yield the desired product, although this reaction may be complex.

  • Dehydrochlorination of trichloropropionates: Elimination reactions from a suitable precursor like methyl 2,2,3-trichloropropionate could be a viable route.

The availability and efficiency of these alternative routes provide a benchmark for assessing the synthetic utility of the reaction of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of the chemical transformations and the analytical process is crucial for understanding and replicating the experimental work.

Reaction_Pathways cluster_start Starting Material cluster_reagents Reagents cluster_pathways Reaction Pathways cluster_products Potential Products 1_1_1_Trichloroacetone This compound Haloform Haloform Reaction 1_1_1_Trichloroacetone->Haloform Reacts with Quasi_Favorskii Quasi-Favorskii Rearrangement 1_1_1_Trichloroacetone->Quasi_Favorskii Reacts with Base Base (e.g., NaOCH₃) Base->Haloform Base->Quasi_Favorskii Chloroform Chloroform + Acetate Haloform->Chloroform Yields Dichloroacrylate Methyl 2,2-dichloroacrylate Quasi_Favorskii->Dichloroacrylate Yields

Caption: Competing reaction pathways of this compound with a base.

Experimental_Workflow Start Reaction of this compound with Sodium Methoxide Workup Aqueous Workup and Extraction Start->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Spectroscopic Analysis Purification->Analysis NMR ¹H and ¹³C NMR Analysis->NMR MS Mass Spectrometry Analysis->MS FTIR FTIR Spectroscopy Analysis->FTIR Validation Structural Validation NMR->Validation MS->Validation FTIR->Validation

Caption: General experimental workflow for reaction and product analysis.

Conclusion

The reaction of this compound with bases presents a fascinating case of competing reaction pathways. While the haloform reaction is the more commonly expected outcome for trihalomethyl ketones, the potential for a quasi-Favorskii rearrangement to yield novel α,α-dichloroacrylates cannot be entirely dismissed without thorough experimental investigation. This guide provides a framework for researchers to explore these reactions, offering clear protocols for synthesis and, most importantly, a robust strategy for the structural validation of the resulting products using modern spectroscopic methods. A careful comparison of the obtained data with that of products from alternative synthetic routes will be paramount in confirming the operative reaction mechanism and the identity of the synthesized compounds.

References

A Comparative Guide to the Chromatographic Separation of 1,1,1-Trichloroacetone and Its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high purity of chemical intermediates is paramount. This guide provides a comparative analysis of chromatographic methods for the separation of 1,1,1-trichloroacetone from its common synthetic byproducts, offering experimental data to support informed decisions on analytical and preparative separation strategies.

The synthesis of this compound, a valuable building block in organic synthesis, often results in a mixture of chlorinated acetone isomers and other related compounds. The primary byproduct of concern is the constitutional isomer 1,1,3-trichloroacetone, along with various di- and tetrachloroacetone species.[1][2] Effective separation of these closely related compounds is critical to ensure the quality and reactivity of the final product. This guide compares the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this challenging separation.

Gas Chromatography (GC) for High-Resolution Separation

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like chlorinated acetones. The choice of the stationary phase is critical for achieving optimal resolution between this compound and its isomers.

Comparative Performance of GC Columns

The following table summarizes the performance of commonly used GC columns for the analysis of chlorinated disinfection byproducts, which include haloacetones, based on methodologies similar to US EPA Method 551.1.[1]

Column Brand & PhaseStationary Phase ChemistryTypical DimensionsPerformance HighlightsKey Byproducts Separated
Agilent J&W HP-1ms Ultra Inert 100% Dimethylpolysiloxane30 m x 0.25 mm, 1.0 µmExcellent inertness, leading to symmetrical peak shapes for active compounds. Good general-purpose column for volatile compounds.Provides baseline or near-baseline separation of many chlorinated solvents and disinfection byproducts.[1]
Agilent J&W DB-624 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane30 m x 0.25 mm, 1.4 µmMid-polarity phase offering different selectivity compared to non-polar phases, which can be advantageous for separating polar analytes.Often used for the analysis of volatile organic compounds, including residual solvents.[3][4]
Restek Rxi®-5ms 5% Diphenyl / 95% Dimethylpolysiloxane30 m x 0.25 mm, 0.5 µmLow-bleed phase ideal for GC-MS applications, providing good inertness and reproducibility.[5][6][7]Effective for a wide range of semi-volatile compounds, including pesticides and other halogenated compounds.
Phenomenex Zebron™ ZB-5 5% Phenyl / 95% Dimethylpolysiloxane30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a broad range of applications, including environmental and industrial analyses.[8]Good for general screening of chlorinated hydrocarbons and other organic pollutants.

Key Considerations for GC Method Development:

  • Stationary Phase Polarity: A mid-polarity phase, such as a "624" type, can offer enhanced selectivity for the polar ketone functional group in the analytes compared to a non-polar 100% dimethylpolysiloxane or 5% phenyl-substituted phase.

  • Temperature Programming: A well-optimized temperature ramp is crucial for separating closely boiling isomers.

  • Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is commonly used for trace analysis of these analytes. Mass Spectrometry (MS) provides definitive identification.

Experimental Protocol: GC-ECD Analysis

The following is a representative protocol based on methodologies used for the analysis of chlorinated disinfection byproducts.

Instrumentation:

  • Gas Chromatograph equipped with an Electron Capture Detector (ECD) and a split/splitless injector.

  • GC Column: As specified in the comparison table.

GC Conditions:

  • Injector Temperature: 200 °C

  • Oven Program: 35 °C for 5 min, ramp to 150 °C at 8 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (splitless)

High-Performance Liquid Chromatography (HPLC) as an Alternative

While GC is the predominant technique, HPLC offers a viable alternative, particularly for preparative scale separations or for analytes that may be thermally labile. The separation of small, polar, and structurally similar isomers like trichloroacetones by HPLC can be challenging.

Exploring HPLC Separation Modes

Reversed-Phase (RP) HPLC: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For small polar molecules like trichloroacetone, retention on a standard C18 column can be minimal. Strategies to enhance retention include:

  • Using a high aqueous mobile phase: This increases the polarity of the mobile phase, promoting interaction with the non-polar stationary phase.

  • Employing a polar-embedded or polar-endcapped C18 column: These columns are designed to provide better retention for polar analytes.[9]

Normal-Phase (NP) HPLC: Normal-phase HPLC utilizes a polar stationary phase (e.g., silica or cyano-propyl) and a non-polar mobile phase (e.g., hexane/isopropanol). This mode is well-suited for separating isomers and polar compounds.[10][11] The polar interactions between the analytes and the stationary phase can provide the selectivity needed to resolve the trichloroacetone isomers.

Comparative Performance of HPLC Columns

Quantitative, comparative data for the HPLC separation of this compound and its specific byproducts is not widely available in the literature. However, based on the principles of HPLC, the following column types are recommended for method development.

Column TypeStationary PhaseMobile Phase SystemPrinciple of SeparationSuitability for Trichloroacetone Isomers
Reversed-Phase C18 OctadecylsilaneWater/Acetonitrile or Water/MethanolHydrophobic interactions.May require high aqueous mobile phase or a specialized polar-modified C18 for adequate retention.[12]
Polar-Embedded RP e.g., Amide or Carbamate embedded in alkyl chainWater/Acetonitrile or Water/MethanolEnhanced polar selectivity and retention for hydrophilic compounds.A promising option in reversed-phase mode to improve separation.
Normal-Phase Silica Unmodified SilicaHexane/Isopropanol or Hexane/Ethyl AcetateAdsorption based on polarity.High potential for resolving isomers due to strong polar interactions.[13]
Normal-Phase Cyano (CN) Cyanopropyl-bonded silicaHexane/IsopropanolCan be used in both normal-phase and reversed-phase modes, offering unique selectivity.A versatile option for method development.
Experimental Protocol: HPLC-UV Method Development

The following is a starting point for developing an HPLC separation method.

Instrumentation:

  • HPLC system with a UV detector.

  • HPLC Column: As suggested in the comparison table.

Reversed-Phase Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 70:30 Water:Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Normal-Phase Conditions (Starting Point):

  • Column: Silica, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic, 95:5 Hexane:Isopropanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Workflow for Chromatographic Separation and Analysis

The general workflow for analyzing a sample containing this compound and its byproducts is illustrated below.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection and Data Analysis cluster_results Results Sample Crude Product Mixture Dilution Dilution in Appropriate Solvent Sample->Dilution Injection Inject into GC or HPLC Dilution->Injection Separation Separation on Column Injection->Separation Detection Detection (ECD, MS, or UV) Separation->Detection Data Data Acquisition & Processing Detection->Data Identification Peak Identification Data->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the chromatographic analysis of this compound.

Conclusion

For the analytical separation of this compound from its byproducts, Gas Chromatography (GC) is the more established and generally more powerful technique, offering high resolution, especially when using mid-polarity columns. Methods based on US EPA 551.1 provide a robust starting point for method development.

High-Performance Liquid Chromatography (HPLC) , particularly in the normal-phase mode, presents a promising alternative, especially for preparative-scale purification where volatility is not a prerequisite for separation. However, method development is required to achieve optimal separation of these closely related isomers.

The choice between GC and HPLC will ultimately depend on the specific goals of the analysis, the available instrumentation, and whether the separation is for analytical quantification or preparative isolation. The data and protocols provided in this guide serve as a foundation for developing effective and reliable separation methods for this compound and its associated byproducts.

References

A Mechanistic Comparison of Chlorinated Ketone Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common chlorinated ketone reagents, including monochloroacetone, 1,1-dichloroacetone, and 1,3-dichloroacetone. The objective is to offer insights into their relative reactivity, selectivity, and utility in key organic transformations, supported by available experimental data and mechanistic understanding. This information is intended to aid researchers in the strategic selection of reagents for the synthesis of complex molecules, particularly in the context of pharmaceutical and drug development.

Mechanistic Insights into Reactivity and Selectivity

The reactivity of chlorinated ketones is primarily governed by the electrophilicity of the carbon atoms bearing the chlorine atoms and the acidity of the α-protons. The presence of electron-withdrawing chlorine atoms significantly influences the outcome of nucleophilic substitution and condensation reactions.

Nucleophilic Substitution (SN2) Reactions: In SN2 reactions, the rate is influenced by the accessibility of the electrophilic carbon and the stability of the transition state.

  • Monochloroacetone (MCA) possesses a single electrophilic center, making it a straightforward reagent for mono-alkylation of nucleophiles.

  • 1,1-Dichloroacetone (1,1-DCA) has two chlorine atoms on the same carbon, which increases the electrophilicity of that carbon. However, steric hindrance can play a role in the approach of the nucleophile. The second substitution is often slower than the first.

  • 1,3-Dichloroacetone (1,3-DCA) offers two independent and highly reactive electrophilic centers. This bifunctionality makes it an excellent cross-linking agent and a precursor for the synthesis of various heterocyclic systems.

A key mechanistic pathway that distinguishes α-halo ketones is the Favorskii rearrangement , which occurs in the presence of a base.[1][2][3][4][5][6][7] This reaction proceeds through a cyclopropanone intermediate, leading to rearranged carboxylic acid derivatives.[1][2][3][4][5][6][7][8] The propensity for a chlorinated ketone to undergo a Favorskii rearrangement versus a direct SN2 substitution depends on the substrate structure and reaction conditions. For ketones with enolizable α'-protons, the formation of an enolate is the initial step, leading to the cyclopropanone.[1][2][4] In cases where enolization is not possible, a pseudo-Favorskii or quasi-Favorskii rearrangement can occur via a semi-benzylic acid mechanism.[1][5]

Favorskii_Rearrangement AlphaHaloKetone_SN2 AlphaHaloKetone_SN2 AlphaHaloKetone_Favorskii AlphaHaloKetone_Favorskii

Performance Comparison in Synthetic Applications

The choice of chlorinated ketone reagent has a profound impact on the outcome of a reaction, influencing product distribution, yield, and reaction kinetics. Below is a summary of their performance in two common synthetic applications: alkylation of phenoxides and the Hantzsch thiazole synthesis.

ReagentReaction with Sodium PhenoxideHantzsch Thiazole Synthesis with Thiourea
Monochloroacetone (MCA) Forms phenoxyacetone. The reaction is a standard Williamson ether synthesis.[9][10]Reacts with thiourea to form 2-amino-4-methylthiazole.
1,1-Dichloroacetone (1,1-DCA) Can lead to the formation of a gem-diphenoxy derivative, though the second substitution is typically less facile.Not commonly used; would be expected to yield a 2-amino-4-(chloromethyl)thiazole initially.
1,3-Dichloroacetone (1,3-DCA) Can act as a bifunctional alkylating agent to yield 1,3-diphenoxyacetone.[9]A versatile reagent for producing 2-amino-4-(chloromethyl)thiazoles, which are valuable intermediates for further functionalization.[11][12] Yields for the initial cyclization are generally good.[12]

Kinetic Data:

A kinetic study on the reaction of 3-chloroacetylacetone with various thioureas revealed that it is more reactive than chloroacetone.[13] This increased reactivity is attributed to the electron-withdrawing acetyl group which stabilizes the enol intermediate formed during the thiazole synthesis.[13]

Experimental Protocols

General Procedure for Alkylation of Sodium Phenoxide with a Chlorinated Ketone

This protocol is a representative procedure for the Williamson ether synthesis using a chlorinated ketone.

Materials:

  • Phenol

  • Sodium hydroxide

  • Chlorinated ketone (monochloroacetone or 1,3-dichloroacetone)

  • Ethanol (or other suitable solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.0 eq) in water to the flask and stir the mixture at room temperature for 30 minutes to form sodium phenoxide.

  • Add the chlorinated ketone (1.0 eq for monochloroacetone; 0.5 eq for 1,3-dichloroacetone for disubstitution) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield the desired phenoxyacetone derivative.

Alkylation_Workflow Start Start: Phenol, NaOH, Ethanol SodiumPhenoxide Formation of Sodium Phenoxide Start->SodiumPhenoxide AddKetone Addition of Chlorinated Ketone SodiumPhenoxide->AddKetone Reflux Reflux and Reaction Monitoring (TLC) AddKetone->Reflux Workup Work-up: - Solvent removal - Extraction with Et2O - Washing Reflux->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Product Final Product: Phenoxyacetone Derivative Purification->Product

General Procedure for Hantzsch Thiazole Synthesis

This protocol outlines the general steps for the synthesis of a thiazole derivative using a chlorinated ketone and a thiourea.

Materials:

  • Chlorinated ketone (e.g., chloroacetone, 1,3-dichloroacetone)

  • Thiourea (or substituted thiourea)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve the thiourea (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the chlorinated ketone (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is often rapid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The product may precipitate from the solution upon cooling and neutralization. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Hantzsch_Synthesis_Mechanism Thiourea Thiourea NucleophilicAttack Nucleophilic Attack (S on C-α) Thiourea->NucleophilicAttack AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->NucleophilicAttack Intermediate1 Thiouronium Intermediate NucleophilicAttack->Intermediate1 Cyclization Intramolecular Cyclization (N on C=O) Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Thiazole Thiazole Product Dehydration->Thiazole

References

1,1,1-Trichloroacetone: A Comparative Guide to its Efficacy as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a precursor is paramount to the success of a reaction, influencing yield, purity, and overall efficiency. This guide provides an objective comparison of the efficacy of 1,1,1-trichloroacetone as a precursor against other ketones in key chemical transformations, supported by available experimental data and detailed methodologies.

Enhanced Reactivity of this compound

This compound, a chlorinated analog of acetone, exhibits distinct reactivity due to the strong electron-withdrawing effect of the three chlorine atoms. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-halogenated ketones like acetone. This inherent reactivity makes it a valuable precursor in several important organic reactions.

The Haloform Reaction: A Case for Trichloromethyl Ketones

The haloform reaction is a classic organic transformation that converts methyl ketones into a haloform (chloroform, bromoform, or iodoform) and a carboxylate salt. While acetone is a common substrate for this reaction, this compound is itself an intermediate in the chlorination of acetone to produce chloroform.

The reaction proceeds through the initial formation of a trihalomethyl ketone. Therefore, using this compound as a starting material can be considered a more direct route to the final products of the haloform cleavage.

Comparative Data: Haloform Reaction of Acetone

While direct side-by-side comparative studies are scarce in readily available literature, anecdotal and laboratory-scale experiments provide some insights into the yields of the haloform reaction with acetone.

PrecursorReagentsProductReported YieldReference
AcetoneSodium hypochlorite (bleach), NaOHChloroform~50-75%Anecdotal reports from forums and videos
Acetone3 Cl₂, 4 NaOHChloroformNot specifiedGeneral textbook representation

Experimental Protocol: Haloform Reaction with a Methyl Ketone

The following is a general procedure for the haloform reaction using a methyl ketone.

Materials:

  • Methyl ketone (e.g., acetone)

  • Sodium hypochlorite solution (e.g., commercial bleach) or a solution of halogen in aqueous sodium hydroxide

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Dissolve the methyl ketone in ethanol in a reaction flask.

  • Cool the flask in an ice bath.

  • Slowly add the sodium hypochlorite solution to the cooled ketone solution with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours (e.g., 12 hours).

  • After the reaction is complete, acidify the mixture to a pH of 1 with concentrated hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude carboxylic acid product.

  • The haloform can be isolated from the aqueous layer if desired.

Reaction Pathway: Haloform Reaction

Haloform_Reaction ketone Methyl Ketone enolate Enolate ketone->enolate Base (OH⁻) trihaloketone Trihalomethyl Ketone enolate->trihaloketone 3 X₂ tetrahedral Tetrahedral Intermediate trihaloketone->tetrahedral OH⁻ carboxylate Carboxylate tetrahedral->carboxylate haloform Haloform tetrahedral->haloform

Figure 1. Simplified reaction pathway of the haloform reaction.

The Favorskii Rearrangement: Ring Contractions and Acid Synthesis

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to the formation of carboxylic acid derivatives. For cyclic α-halo ketones, this rearrangement results in a ring contraction, a synthetically useful transformation.

As an α-halo ketone, this compound is a potential substrate for the Favorskii rearrangement. However, the presence of three halogen atoms on the same carbon can influence the reaction pathway, potentially favoring the haloform reaction under strongly basic conditions. The classic Favorskii rearrangement typically involves mono- or di-halo ketones.

Experimental Protocol: Favorskii Rearrangement of an α-Halo Ketone

The following is a general procedure for the Favorskii rearrangement.

Materials:

  • α-Halo ketone (e.g., 2-chlorocyclohexanone)

  • Base (e.g., sodium methoxide in methanol)

  • Anhydrous diethyl ether (solvent)

  • Saturated aqueous ammonium chloride (for quenching)

  • Brine

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Prepare a fresh solution of sodium methoxide in methanol.

  • Dissolve the α-halo ketone in anhydrous diethyl ether.

  • At 0°C, add the ketone solution to the sodium methoxide solution.

  • Allow the mixture to warm to room temperature and then heat to reflux for several hours (e.g., 4 hours).

  • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography.

Reaction Pathway: Favorskii Rearrangement

Favorskii_Rearrangement alpha_halo_ketone α-Halo Ketone enolate Enolate alpha_halo_ketone->enolate Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 addition_product Nucleophilic Addition Product cyclopropanone->addition_product Nucleophile (e.g., OR⁻) rearranged_product Rearranged Carboxylic Acid Derivative addition_product->rearranged_product Ring Opening

Figure 2. Simplified mechanism of the Favorskii rearrangement.

Precursor in Folic Acid and Pyrimidine Synthesis

Patent literature suggests the use of chlorinated acetones, including 1,1,3-trichloroacetone (an isomer of this compound), as precursors in the synthesis of folic acid and its impurities.[1][2] The synthesis of the pteridine ring system, a core component of folic acid, can involve the condensation of a pyrimidine derivative with a three-carbon electrophile. Chlorinated acetones can serve as this electrophilic component.

Similarly, in pyrimidine synthesis, various ketones can be employed as starting materials in reactions like the Biginelli reaction. While the use of halogenated ketones in such syntheses is less common, their enhanced reactivity could offer advantages in specific synthetic routes. Further research is needed to explore the comparative efficacy of this compound in this context.

Workflow: General Pteridine Synthesis from a Ketone Precursor

Pteridine_Synthesis pyrimidine Diaminopyrimidine Derivative condensation Condensation Reaction pyrimidine->condensation ketone α-Halo Ketone (e.g., Chlorinated Acetone) ketone->condensation pteridine Pteridine Intermediate condensation->pteridine

Figure 3. General workflow for pteridine synthesis.

Conclusion

This compound's unique electronic properties, stemming from its trichloromethyl group, render it a highly reactive and potentially efficient precursor in specific organic syntheses. In the haloform reaction, it represents a more direct intermediate compared to acetone. While its application in the Favorskii rearrangement may be complicated by competing reaction pathways, its utility as a three-carbon building block in the synthesis of complex heterocyclic systems like pteridines warrants further investigation.

The lack of direct, quantitative comparative studies in the current literature highlights an opportunity for future research to systematically evaluate the efficacy of this compound against other ketone precursors. Such studies would provide invaluable data for chemists and drug development professionals in optimizing synthetic routes and making informed decisions on precursor selection.

References

Benchmarking the stability of 1,1,1-Trichloroacetone against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 1,1,1-Trichloroacetone and Related Halogenated Ketones

For researchers, scientists, and drug development professionals, understanding the stability of reagents is paramount for ensuring the reproducibility and success of experimental outcomes. This guide provides a comparative analysis of the stability of this compound against other structurally similar halogenated ketones. The information presented herein is based on available experimental data and established chemical principles.

Introduction to Halogenated Ketones

Halogenated acetones are a class of organic compounds that feature one or more halogen atoms substituting the hydrogen atoms of acetone. Their unique chemical reactivity, largely dictated by the nature and position of the halogen atoms, makes them valuable intermediates in organic synthesis. However, this reactivity also influences their stability, making them susceptible to degradation under various conditions. This guide focuses on the stability of this compound in comparison to other chloro- and bromo-substituted acetones.

Comparative Stability Analysis

The stability of halogenated ketones is influenced by several factors, including the type of halogen, the degree of halogenation, and the environmental conditions (e.g., temperature, pH, light exposure).

Hydrolytic Stability

The susceptibility of halogenated ketones to hydrolysis is a critical factor in aqueous reaction media. Generally, the rate of hydrolysis increases with the number of halogen atoms and with the atomic weight of the halogen (I > Br > Cl > F).[1]

Table 1: Hydrolytic Decomposition of this compound in Aqueous Solutions [2]

ConditionTemperature (°C)Rate Constant (hr⁻¹)Half-life (hr)
Fortified Drinking Water210.1824
Fortified Drinking Water301.3930.5
Ultrapure Water300.06211

Decomposition of this compound in aqueous solutions is sensitive to temperature and the composition of the water.[2] Its degradation can lead to the formation of chloroform and chloral hydrate.[2][3]

Based on general trends for haloketones, we can infer the relative hydrolytic stability of similar compounds as presented in Table 2.

Table 2: Inferred Relative Hydrolytic Stability of Halogenated Acetones

CompoundStructureInferred Relative StabilityRationale
ChloroacetoneCH₂ClCOCH₃HighMonohalogenated, C-Cl bond is relatively strong.
BromoacetoneCH₂BrCOCH₃ModerateMonohalogenated, but the C-Br bond is weaker than C-Cl.
1,1-DichloroacetoneCHCl₂COCH₃ModerateDihalogenated, increasing susceptibility to hydrolysis.
This compound CCl₃COCH₃ Low Trihalogenated, significant electron withdrawal weakens the carbonyl bond.
1,1,3-TrichloroacetoneCH₂ClCOCHCl₂LowTrihalogenated, similar to this compound.
Photochemical Stability

Exposure to light can induce decomposition in halogenated ketones. The nature of the photochemical reaction is dependent on the specific halogen present.

  • Brominated Ketones : Tend to undergo carbon-bromine bond cleavage upon photolysis.

  • Chlorinated Ketones : Can undergo Norrish Type I cleavage or carbon-chlorine bond cleavage, depending on the solvent and molecular structure.

Table 3: General Photochemical Stability Trends

Compound TypePrimary Photochemical PathwayRelative Photochemical Stability
BromoacetonesC-Br bond cleavageLower
ChloroacetonesNorrish Type I / C-Cl bond cleavageHigher
Thermal and Storage Stability

Experimental Protocols

Detailed experimental protocols for the direct comparison of the stability of these specific ketones are not widely published. However, a general approach for assessing the stability of a compound involves subjecting it to controlled conditions and monitoring its concentration over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol: General Hydrolytic Stability Assessment
  • Preparation of Solutions : Prepare stock solutions of the test compounds (e.g., this compound, Chloroacetone, Bromoacetone) in a suitable organic solvent (e.g., methanol).

  • Reaction Setup : In separate sealed vials, add a known amount of the stock solution to a buffered aqueous solution of a specific pH (e.g., pH 5, 7, and 9).

  • Incubation : Place the vials in a constant temperature bath (e.g., 25°C, 40°C, 55°C).

  • Sampling : At predetermined time intervals, withdraw an aliquot from each vial.

  • Quenching and Extraction : Quench the reaction (if necessary) and extract the remaining haloacetone into a suitable organic solvent (e.g., hexane).

  • Analysis : Analyze the extracts using GC with an appropriate detector (e.g., Electron Capture Detector - ECD) to determine the concentration of the haloacetone.

  • Data Analysis : Plot the concentration of the haloacetone versus time to determine the degradation kinetics and calculate the rate constant and half-life.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for comparing the reactivity, and by extension, the stability of different α-haloacetones in a substitution reaction.

G Workflow for Comparing Haloacetone Reactivity cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion A Prepare solutions of α-haloacetones (e.g., Fluoro-, Chloro-, Bromo-, Iodoacetone) in acetone C Mix haloacetone and NaI solutions at a controlled temperature A->C Reactant 1 B Prepare a solution of Sodium Iodide in acetone B->C Reactant 2 D Observe the formation of Sodium Halide precipitate over time C->D Initiates Reaction E Record the time taken for precipitate formation for each haloacetone D->E Quantitative Observation F Compare reaction rates to determine the relative stability/reactivity E->F Data for Comparison

References

Safety Operating Guide

Proper Disposal of 1,1,1-Trichloroacetone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1,1,1-Trichloroacetone, ensuring the protection of personnel and the environment. Adherence to these procedures is paramount for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves, protective clothing, and eye/face protection.[1][2]

Key Safety Information:

  • In case of skin contact: Immediately wash the affected area with plenty of water.[2] Remove contaminated clothing and wash it before reuse.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

  • In case of a spill: Remove all sources of ignition and use spark-proof tools for cleanup.[1] Prevent the spill from entering drains or waterways.[1] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[1]

Regulatory Framework for Disposal

This compound is classified as a hazardous waste, and its disposal is regulated by the Environmental Protection Agency (EPA).[3] When discarded, it is typically categorized under the EPA hazardous waste code F002 if it is a spent halogenated solvent.[3][4] This classification has specific implications for disposal procedures.

A key quantitative threshold to consider is the concentration of halogenated solvents in a mixture. According to EPA regulations, a solvent mixture containing 10% or more by volume of one or more halogenated solvents is classified as a listed hazardous waste.[3][5]

ParameterThresholdEPA Waste CodeRegulation
Halogenated Solvent Concentration in a Mixture ≥ 10% by volumeF002Resource Conservation and Recovery Act (RCRA)
Total Halogens in Used Oil > 1000 ppmPresumed mixed with hazardous waste40 CFR Part 279

Approved Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] It is imperative that this chemical is not discharged into drains, sewers, or the environment.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

  • Containerization: Use a designated, properly labeled, and sealed waste container. The container must be made of a material chemically resistant to chlorinated solvents.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the corresponding EPA waste code (e.g., F002).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] The storage area should be secure and accessible only to authorized personnel.[2]

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Container Disposal

Empty containers that held this compound must also be managed as hazardous waste until properly decontaminated. The recommended procedure is to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.

Potential for Laboratory-Scale Pre-Treatment (Hydrolysis)

Disposal Workflow and Decision Diagram

To aid in the proper management of this compound waste, the following diagrams illustrate the disposal workflow and the decision-making process for classifying the waste.

DisposalWorkflow Figure 1: this compound Disposal Workflow A Generation of This compound Waste B Segregate from Incompatible Chemicals A->B C Transfer to a Labeled, Sealed Waste Container B->C D Store in a Designated Cool, Dry, Ventilated Area C->D E Contact EHS or Licensed Waste Contractor for Pickup D->E F Transport to a Licensed Disposal Facility E->F G Final Disposal by Incineration F->G WasteClassification Figure 2: Waste Classification Decision Diagram rect_node rect_node A Is the waste a spent solvent mixture containing This compound? B Is the concentration of This compound and other halogenated solvents ≥ 10%? A->B Yes D Evaluate for other hazardous characteristics (e.g., ignitability, corrosivity) A->D No C Classify as F002 Hazardous Waste B->C Yes B->D No E Manage as Non-Listed Hazardous Waste if characteristics are present D->E Yes F Manage as Non-Hazardous Waste D->F No

References

Essential Safety and Operational Guide for 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 1,1,1-Trichloroacetone, tailored for research, scientific, and drug development professionals. Following these procedures is critical to ensure personal safety and environmental compliance.

Emergency Contact Information:

ContactPhone Number
Poison Control (Insert Local)
Fire Dept. (Insert Local)
Medical (Insert Local)
Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that poses several risks. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment to minimize exposure.

Required Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Body Protection Fire/flame resistant and impervious clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In case of inadequate ventilation, wear respiratory protection.[3]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount when working with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure emergency exits and a risk-elimination area are established.[1]

  • Remove all sources of ignition as the substance is a combustible liquid.[4] Use non-sparking tools.[1][3]

  • Have an emergency eyewash station and safety shower readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid contact with skin and eyes.[1][3]

  • Avoid breathing mist, gas, or vapors.[1][3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[1][5][6]

4. Storage:

  • Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][3][5]

  • Store locked up.[1][5]

  • Store away from foodstuff containers or incompatible materials.[3]

5. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[1][3]

  • Prevent further leakage or spillage if it is safe to do so.[1][3]

  • Absorb the spill with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).[6]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1][3]

  • Do not let the chemical enter drains.[1][3]

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]
Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.

1. Waste Collection:

  • Collect waste in suitable and closed containers labeled for chemical waste.[1][3]

2. Disposal Method:

  • Disposal must be made according to official, applicable laws and regulations.[1][3][6]

  • The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[5]

  • Recycle any unused portion of the material for its approved use or return it to the manufacturer or supplier.[5]

  • Ultimate disposal must consider the material's impact on air quality, potential migration in soil or water, and effects on animal and plant life.[5]

  • Discharge into the environment must be avoided.[1][3]

Workflow for Handling this compound

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_area Prepare Ventilated Work Area don_ppe Don PPE prep_area->don_ppe Ensure Safety Measures handle_chem Handle Chemical don_ppe->handle_chem Ready for Handling store_chem Store Chemical handle_chem->store_chem After Use spill Accidental Spill handle_chem->spill If Spill Occurs exposure Personal Exposure handle_chem->exposure If Exposure Occurs collect_waste Collect Waste handle_chem->collect_waste Generate Waste spill->collect_waste Contain and Collect exposure->prep_area Decontaminate and Seek Aid dispose_waste Dispose of Waste per Regulations collect_waste->dispose_waste Properly Labeled

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trichloroacetone
Reactant of Route 2
Reactant of Route 2
1,1,1-Trichloroacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.